Rabacfosadine Succinate
Description
Properties
CAS No. |
1431856-99-3 |
|---|---|
Molecular Formula |
C25H41N8O10P |
Molecular Weight |
644.6 g/mol |
IUPAC Name |
butanedioic acid;ethyl (2S)-2-[[2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethyl-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]phosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H35N8O6P.C4H6O4/c1-5-34-19(30)13(3)27-36(32,28-14(4)20(31)35-6-2)12-33-10-9-29-11-23-16-17(24-15-7-8-15)25-21(22)26-18(16)29;5-3(6)1-2-4(7)8/h11,13-15H,5-10,12H2,1-4H3,(H2,27,28,32)(H3,22,24,25,26);1-2H2,(H,5,6)(H,7,8)/t13-,14-;/m0./s1 |
InChI Key |
XLBDQSJWTNREFA-IODNYQNNSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)N[C@@H](C)C(=O)OCC.C(CC(=O)O)C(=O)O |
Canonical SMILES |
CCOC(=O)C(C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)NC(C)C(=O)OCC.C(CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rabacfosadine succinate; VDC-1101 succinate; VDC 1101 succinate VDC1101 succinate; GS-9219-01; GS-9219 succinate; |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The In Vitro Mechanism of Action of Rabacfosadine Succinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rabacfosadine (B1672341) succinate (B1194679) (formerly GS-9219), the active ingredient in Tanovea®, is a novel double prodrug of the acyclic nucleotide phosphonate (B1237965) 9-(2-phosphonylmethoxyethyl)guanine (PMEG). Developed for the treatment of lymphoma, rabacfosadine exhibits a mechanism of action that preferentially targets and induces apoptosis in lymphoid cells. This technical guide provides a comprehensive overview of the in vitro mechanism of action of rabacfosadine, detailing its molecular activation, cellular consequences, and the experimental methodologies used for its characterization.
Introduction
Rabacfosadine is a guanine (B1146940) nucleotide analog designed to selectively deliver the cytotoxic metabolite PMEG to rapidly dividing lymphoid cells, thereby minimizing systemic toxicity.[1][2][3] Its efficacy is rooted in its ability to disrupt DNA synthesis, leading to cell cycle arrest and programmed cell death.[4][5] This document will elucidate the intricate in vitro mechanisms that underpin the therapeutic effect of rabacfosadine succinate.
Signaling Pathway of Rabacfosadine Activation and Action
The intracellular activation of rabacfosadine is a multi-step process that culminates in the formation of the active metabolite, PMEG diphosphate (B83284) (PMEGpp). This process is crucial for its selective cytotoxicity in lymphoid cells.
Cellular Uptake and Metabolic Activation
Rabacfosadine is designed for efficient uptake into cells. Once inside the cell, it undergoes a series of enzymatic conversions:
-
Hydrolysis: The initial step involves the enzymatic hydrolysis of the prodrug moieties.
-
Deamination: This is followed by deamination to form PMEG.
-
Phosphorylation: PMEG is then phosphorylated by cellular kinases to its active diphosphate form, PMEGpp.[6][7]
This multi-step activation ensures that the highly cytotoxic PMEG is generated preferentially within the target lymphoid cells.
Inhibition of DNA Synthesis and Induction of Apoptosis
The active metabolite, PMEGpp, is a potent inhibitor of DNA synthesis.[4][8] It acts as a competitive inhibitor of the natural substrate, dGTP, for incorporation into newly synthesized DNA strands by DNA polymerases α, δ, and ε.[9] The incorporation of PMEGpp into the DNA chain leads to chain termination, as it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide.[4]
This abrupt halt in DNA replication triggers a cascade of cellular events:
-
S-Phase Arrest: The inability to complete DNA synthesis leads to an arrest of the cell cycle in the S phase.[4][5]
-
DNA Damage Response and Apoptosis: The accumulation of DNA strand breaks and stalled replication forks activates the DNA damage response pathway. This involves the phosphorylation and stabilization of the tumor suppressor protein p53.[10] Activated p53, in turn, upregulates the pro-apoptotic proteins PUMA (p53 upregulated modulator of apoptosis) and Bax. Bax translocates to the mitochondria, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway, culminating in the activation of effector caspases such as caspase-3 and subsequent cell death.
References
- 1. Characterization of a novel DNA polymerase activity assay enabling sensitive, quantitative and universal detection of viable microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Human DNA polymerase α has a strong mutagenic potential at the initial steps of DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rabacfosadine for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicenter, randomized, double-blinded, placebo-controlled study of rabacfosadine in dogs with lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GS-9219--a novel acyclic nucleotide analogue with potent antineoplastic activity in dogs with spontaneous non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity and fidelity of human DNA polymerase α depend on primer structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human DNA polymerase epsilon: enzymologic mechanism and gap-filling synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rabacfosadine for relapsed canine B-cell lymphoma: Efficacy and adverse event profiles of 2 different doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mitochondrial and death receptor pathways involved in the thymocytes apoptosis induced by aflatoxin B1 - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Rabacfosadine Succinate in Lymphoma Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rabacfosadine (B1672341) succinate (B1194679), formerly known as GS-9219, is a novel guanine (B1146940) nucleotide analog that has demonstrated significant preclinical and clinical activity in the treatment of lymphoma. This technical guide provides an in-depth overview of the preclinical studies of rabacfosadine in various lymphoma models, with a focus on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and pharmacodynamics. The data presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel cancer therapeutics.
Mechanism of Action
Rabacfosadine is a double prodrug of the acyclic nucleotide phosphonate (B1237965) 9-(2-phosphonylmethoxyethyl)guanine (PMEG), a potent inhibitor of DNA synthesis.[1] The double prodrug design allows for efficient intracellular delivery and preferential activation in lymphoid cells.[2]
Once inside the cell, rabacfosadine undergoes a two-step conversion to its active metabolite, PMEG diphosphate (B83284) (PMEGpp).[1] This process involves hydrolysis and deamination.[3] PMEGpp then acts as a competitive inhibitor of cellular DNA polymerases, leading to the termination of DNA chain elongation during replication.[1] This disruption of DNA synthesis results in S-phase cell cycle arrest and the induction of apoptosis in rapidly dividing cells, such as lymphoma cells.[4]
Signaling Pathway of Rabacfosadine Activation and Action
Caption: Intracellular activation and mechanism of action of rabacfosadine.
In Vitro Studies
Antiproliferative Activity
Rabacfosadine (GS-9219) has demonstrated potent antiproliferative activity against activated lymphocytes and hematopoietic tumor cell lines.[1] Its cytotoxicity is significantly higher in actively dividing cells compared to quiescent cells, indicating a preferential targeting of malignant lymphoid cells.[5]
| Cell Type | Assay Type | Endpoint | Value | Reference |
| Mitogen-stimulated canine B lymphocytes | BrdUrd incorporation | EC50 | 42 nM | [6] |
| Mitogen-stimulated canine T lymphocytes | BrdUrd incorporation | EC50 | 135 nM | [6] |
| Proliferating canine lymphocytes | XTT assay | EC50 | 135 nM | [5] |
| Quiescent canine lymphocytes | XTT assay | EC50 | 17.2 µM | [5] |
| Human Multiple Myeloma Cell Lines (various) | Not Specified | IC50 | 0.34 - 0.6 µM | [7] |
Experimental Protocols
-
Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy beagle dogs by density gradient centrifugation.[8]
-
Cell Stimulation: Lymphocytes are stimulated to proliferate using mitogens such as concanavalin (B7782731) A for T-cells or anti-IgM antibodies plus interleukin-4 for B-cells.
-
Drug Exposure: Stimulated cells are cultured in the presence of varying concentrations of rabacfosadine succinate for a specified period (e.g., 72 hours).[9]
-
BrdU Labeling: 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, is added to the cell cultures for the final hours of incubation (e.g., 2 hours).[6]
-
Detection: Cells are fixed, permeabilized, and the incorporated BrdU is detected using a fluorescently labeled anti-BrdU antibody.[6]
-
Analysis: The percentage of proliferating cells is determined by flow cytometry or fluorescence microscopy, and the EC50 value is calculated.[8]
Experimental Workflow: In Vitro Antiproliferative Assay
Caption: Workflow for determining the in vitro antiproliferative activity.
In Vivo Studies in Canine Lymphoma Models
The most relevant preclinical model for rabacfosadine has been pet dogs with spontaneously occurring non-Hodgkin's lymphoma (NHL), which closely mimics the human disease.[2]
Efficacy in Naïve and Relapsed Canine Lymphoma
Rabacfosadine has demonstrated significant antitumor activity as a single agent in both treatment-naïve and relapsed/refractory canine lymphoma.[2][10][11]
| Study Population | Dosing Regimen (mg/kg) | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Interval (PFI) (days) | Reference |
| Naïve Intermediate to Large Cell Lymphoma | 0.82 or 1.0 q3w | 87% | 52% | 122 (Overall), 199 (for CRs) | [11] |
| Naïve or Refractory NHL | Various | 79% | 61% | Not Reported | [2] |
| Relapsed B-cell Lymphoma | 1.0 q3w | 74% | 45% | 108 (Overall), 203 (for CRs) | [12] |
| Relapsed Multicentric Lymphoma (heavily pre-treated) | 1.0 q3w | 46% | 20% | 118 (for CRs), 63 (for PRs) | [12][13] |
| Naïve or Relapsed Multicentric Lymphoma vs. Placebo | 1.0 q3w | 73.2% | 50.9% | 82 vs. 21 | [10] |
Experimental Protocols
-
Patient Population: Client-owned dogs with histologically or cytologically confirmed, measurable, naïve or relapsed/refractory multicentric lymphoma.[5]
-
Study Design: Open-label, single-arm, dose-escalation and schedule-finding studies were conducted.[5][12] More recent studies have included randomized, blinded, placebo-controlled designs.[10]
-
Treatment Administration: this compound is reconstituted and administered as a 30-minute intravenous infusion.[11] Dosing schedules evaluated include once every 3 weeks for up to five treatments.[10]
-
Efficacy Evaluation: Tumor response is assessed using the Response Evaluation Criteria in Solid Tumors (RECIST) or Veterinary Cooperative Oncology Group (VCOG) criteria for canine lymphoma.[2][11] This involves physical measurement of peripheral lymph nodes.
-
Safety Monitoring: Dogs are monitored for adverse events through physical examinations, complete blood counts, and serum chemistry profiles at regular intervals.[11]
Logical Relationship: In Vivo Efficacy Evaluation
Caption: Logical workflow for in vivo efficacy studies in canine lymphoma.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic Profile
Pharmacokinetic studies in beagle dogs have shown that rabacfosadine has a short plasma half-life, while its active metabolite, PMEGpp, achieves high and prolonged intracellular concentrations in peripheral blood mononuclear cells (PBMCs). This pharmacokinetic profile is consistent with the prodrug design, which aims to minimize systemic exposure to the cytotoxic PMEG while maximizing its concentration within the target lymphoid cells.[1]
| Parameter | Rabacfosadine (GS-9219) | cPrPMEDAP (Intermediate) | PMEGpp (Active Metabolite) |
| Plasma | |||
| Cmax (pmol/mL) | ~10,000 | ~1,000 | Not Detected |
| Half-life | Short | Not Reported | Not Applicable |
| PBMCs | |||
| Cmax (pmol/10^6 cells) | ~100 | ~1,000 | ~1,000 |
| Intracellular Half-life | Not Reported | Not Reported | Prolonged |
| Note: Values are estimated from graphical data presented in Reiser et al., 2008.[6] |
Pharmacodynamic Effects
The primary pharmacodynamic effect of rabacfosadine observed in preclinical studies is the depletion of germinal centers in the lymphoid tissues of normal beagle dogs.[1] This effect is consistent with its mechanism of action targeting rapidly proliferating lymphocytes. Additionally, 3'-deoxy-3'-[18F]fluorothymidine-positron emission tomography (FLT-PET) imaging in dogs with lymphoma has demonstrated a significant decrease in tracer uptake after treatment, indicating a reduction in tumor cell proliferation.[5]
Safety and Toxicology
In preclinical studies in dogs, the dose-limiting toxicities of rabacfosadine were generally manageable and reversible. Common adverse events included dermatopathy (most commonly otitis externa and focal erythema), gastrointestinal signs (diarrhea, decreased appetite, vomiting), and neutropenia.[10] A less common but serious adverse event observed is delayed-onset pulmonary fibrosis.[11]
Conclusion
The preclinical data for this compound strongly support its potent and preferential activity against malignant lymphoid cells. The favorable pharmacokinetic profile, characterized by efficient intracellular delivery of the active metabolite, and the significant in vivo efficacy in canine spontaneous lymphoma models have paved the way for its successful clinical development for the treatment of lymphoma in dogs. These findings also suggest its potential for investigation in human lymphoid malignancies.
References
- 1. GS-9219--a novel acyclic nucleotide analogue with potent antineoplastic activity in dogs with spontaneous non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. In-vitro immunosuppression of canine T-lymphocyte-specific proliferation with dexamethasone, cyclosporine, and the active metabolites of azathioprine and leflunomide in a flow-cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-vitro immunosuppression of canine T-lymphocyte-specific proliferation with dexamethasone, cyclosporine, and the active metabolites of azathioprine and leflunomide in a flow-cytometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multicenter, randomized, double‐blinded, placebo‐controlled study of rabacfosadine in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rabacfosadine for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rabacfosadine (Tanovea) for the Treatment of Relapsed Multicentric Canine Lymphoma - VCS 2021 - VIN [vin.com]
- 12. experts.illinois.edu [experts.illinois.edu]
- 13. Novel acyclic nucleotide analogues GS-343074 and GS-424044 demonstrate antiproliferative and pro-apoptotic activity in canine neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action and Cellular Targets of GS-9219 (Rabacfosadine)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GS-9219, also known as rabacfosadine (B1672341), is a novel acyclic nucleotide phosphonate (B1237965) prodrug with potent antiproliferative activity, particularly against lymphoid malignancies. This document provides a comprehensive overview of its mechanism of action, cellular targets, and the key experimental data supporting our current understanding. GS-9219 is a double prodrug of 9-(2-phosphonylmethoxyethyl)guanine (PMEG), designed for enhanced cellular uptake and selective targeting of lymphoid cells. Intracellularly, it is converted to its active diphosphorylated metabolite, PMEGpp, which acts as a DNA chain terminator by inhibiting DNA polymerases. This leads to cell cycle arrest in the S-phase and subsequent induction of apoptosis. This guide details the metabolic activation pathway, the specific cellular targets, the downstream signaling events leading to cell death, and provides a summary of its cytotoxic activity across various cell lines.
Mechanism of Action
GS-9219 is designed as a targeted cytotoxic agent. Its activity is dependent on a multi-step intracellular conversion to its active form, which then interferes with DNA synthesis in rapidly dividing cells.
Intracellular Metabolic Activation
GS-9219 is a lipophilic prodrug that readily crosses the cell membrane. Once inside the cell, it undergoes a three-step enzymatic conversion to the active metabolite, PMEG diphosphate (B83284) (PMEGpp).[1][2][3] This process is crucial for its selective activity in lymphoid cells, which have higher levels of the necessary activating enzymes.[4]
The metabolic activation pathway is as follows:
-
Hydrolysis: The first step involves the enzymatic hydrolysis of the two L-alanine ester moieties of GS-9219. This reaction is catalyzed by cellular esterases, such as cathepsin A, to yield the intermediate metabolite, cPrPMEDAP.
-
Deamination: Subsequently, cPrPMEDAP is deaminated by adenosine (B11128) deaminase-like enzymes to form PMEG.
-
Phosphorylation: Finally, PMEG undergoes two successive phosphorylation steps, catalyzed by cellular kinases, to form PMEG monophosphate (PMEG-p) and then the active PMEG diphosphate (PMEGpp).
Inhibition of DNA Synthesis
The active metabolite, PMEGpp, is a structural analog of the natural nucleotide deoxyguanosine triphosphate (dGTP). PMEGpp acts as a competitive inhibitor of DNA polymerases.[5] Specifically, it has been shown to inhibit DNA polymerases α, δ, and ε, which are essential for DNA replication and repair.[6]
The mechanism of inhibition involves the incorporation of PMEGpp into the growing DNA strand during replication. Due to the lack of a 3'-hydroxyl group on the methoxyethyl side chain, the addition of the next nucleotide is blocked, leading to premature chain termination. This disruption of DNA synthesis is the primary cytotoxic mechanism of GS-9219.
Induction of S-Phase Cell Cycle Arrest and Apoptosis
The inhibition of DNA synthesis by PMEGpp triggers a DNA damage response, leading to the arrest of the cell cycle in the S-phase. Prolonged S-phase arrest ultimately initiates the intrinsic pathway of apoptosis.[4] The accumulation of DNA strand breaks activates protein kinases such as ataxia-telangiectasia mutated (ATM) and DNA-dependent protein kinase (DNA-PK). This signaling cascade leads to the phosphorylation and stabilization of the tumor suppressor protein p53.[4] Activated p53 then upregulates the expression of pro-apoptotic proteins, including Puma and Bax, which play a central role in initiating mitochondrial-mediated apoptosis.[4] This process involves the activation of caspases, a family of proteases that execute the apoptotic program.[7][8]
Cellular Targets
The primary cellular targets of GS-9219 are the enzymes involved in its metabolic activation and the DNA polymerases that are inhibited by its active metabolite.
-
Cellular Esterases (e.g., Cathepsin A): Responsible for the initial hydrolysis of the prodrug.
-
Adenosine Deaminase-like Enzymes: Catalyze the deamination of the intermediate metabolite.
-
Cellular Kinases: Mediate the two phosphorylation steps to generate the active PMEGpp.
-
DNA Polymerases α, δ, and ε: The ultimate targets of PMEGpp, leading to the termination of DNA synthesis.[6]
The preferential targeting of lymphoid cells is attributed to higher intracellular concentrations of the enzymes required for the activation of GS-9219 in these cell types.[4]
Quantitative Data: Antiproliferative Activity
The antiproliferative activity of GS-9219 has been evaluated in a variety of cell lines. The data is summarized in the tables below. The 50% effective concentration (EC50) is a measure of the drug's potency.
Table 1: Antiproliferative Activity of GS-9219 against Hematopoietic Cell Lines
| Cell Line | Cell Type | EC50 (nmol/L) |
| T-cell blasts | Mitogen-stimulated T lymphocytes | 135 |
| B-cell blasts | Mitogen-stimulated B lymphocytes | 42 |
| CEM | T-lymphoblastic leukemia | 10 |
| Molt-4 | T-lymphoblastic leukemia | 11 |
| KG-1 | Acute myelogenous leukemia | 25 |
| HL-60 | Promyelocytic leukemia | 30 |
| RL | Non-Hodgkin's B-cell lymphoma | 18 |
| Daudi | Burkitt's lymphoma | 22 |
| PM-1 | T-cell lymphoma | 15 |
| Data sourced from Reiser et al., 2008.[1] |
Table 2: Differential Activity of GS-9219 in Proliferating vs. Quiescent Cells
| Cell State | EC50 (µM) |
| Proliferating | 0.135 |
| Quiescent | 17.2 |
| Data demonstrates a 127-fold greater selectivity for actively replicating lymphoblasts.[3][9] |
GS-9219 has shown significantly less activity against solid tumor cell lines, highlighting its preferential cytotoxicity towards hematopoietic cells.[2][4][10]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of GS-9219.
In Vitro Antiproliferation Assays
4.1.1. BrdUrd (5-bromo-2'-deoxyuridine) Incorporation Assay
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: Hematopoietic cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well in a final volume of 100 µL of culture medium.
-
Compound Treatment: Cells are incubated with various concentrations of GS-9219 for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
BrdUrd Labeling: 10 µM BrdUrd is added to each well for the final 4 hours of incubation.
-
Cell Lysis and DNA Denaturation: The cells are pelleted by centrifugation, the supernatant is removed, and the cells are lysed and the DNA denatured by adding a fixing/denaturing solution.
-
Detection: An anti-BrdUrd antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) is added. After a washing step, a substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a microplate reader. The signal is proportional to the amount of BrdUrd incorporated and thus to the level of cell proliferation.
4.1.2. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding: Cells are seeded in 96-well plates as described for the BrdUrd assay.
-
Compound Treatment: Cells are treated with GS-9219 for the desired period.
-
XTT Labeling: An XTT labeling mixture (containing XTT and an electron-coupling reagent) is added to each well.
-
Incubation: The plate is incubated for 4-24 hours at 37°C to allow for the reduction of XTT to a formazan (B1609692) product by metabolically active cells.
-
Measurement: The absorbance of the soluble formazan product is measured at 450-500 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Analysis of Intracellular Metabolites by HPLC
This method is used to identify and quantify the intracellular metabolites of GS-9219.
-
Cell Culture and Treatment: Cells are incubated with radiolabeled [14C]GS-9219.
-
Metabolite Extraction: At various time points, the cells are harvested, washed, and the intracellular metabolites are extracted using a cold methanol/water solution followed by perchloric acid precipitation of macromolecules.
-
HPLC Separation: The extracted metabolites are separated by high-performance liquid chromatography (HPLC) using a strong anion-exchange column. A gradient of ammonium (B1175870) phosphate (B84403) buffer is typically used as the mobile phase.
-
Detection and Quantification: The eluate is monitored by a UV detector and a radioactivity detector. The retention times of the peaks are compared to those of known standards of GS-9219, cPrPMEDAP, PMEG, and PMEGpp. The amount of each metabolite is quantified based on the radioactivity associated with each peak.
Conclusion
GS-9219 is a promising antineoplastic agent with a well-defined mechanism of action that relies on its intracellular conversion to the active metabolite PMEGpp. Its primary cellular targets are DNA polymerases, and its cytotoxic effects are mediated through the inhibition of DNA synthesis, leading to S-phase arrest and apoptosis. The preferential activity of GS-9219 in lymphoid cells makes it a valuable candidate for the treatment of hematological malignancies. The data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound and its analogs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. GS-9219--a novel acyclic nucleotide analogue with potent antineoplastic activity in dogs with spontaneous non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel acyclic nucleotide analogues GS-343074 and GS-424044 demonstrate antiproliferative and pro-apoptotic activity in canine neoplastic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicenter, randomized, double‐blinded, placebo‐controlled study of rabacfosadine in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijper.org [ijper.org]
- 9. Rabacfosadine | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
PMEG Diphosphate: An In-Depth Technical Guide to its Inhibition of DNA Polymerases Delta and Epsilon
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-[2-(Phosphonomethoxy)ethyl]guanine (PMEG) is an acyclic nucleoside phosphonate (B1237965) with established potent antiviral and cytostatic properties. Its activity is contingent on the intracellular phosphorylation to its active metabolite, PMEG diphosphate (B83284) (PMEGpp). This technical guide delves into the core mechanism of PMEGpp's inhibitory action against two crucial eukaryotic DNA polymerases: delta (Pol δ) and epsilon (Pol ε). A thorough understanding of this interaction is paramount for the development of novel therapeutic agents targeting DNA replication in pathological conditions.
This document provides a comprehensive overview of the quantitative kinetic data, detailed experimental methodologies for studying this inhibition, and visual representations of the key pathways and workflows involved.
Mechanism of Action: Competitive Inhibition and Chain Termination
PMEGpp acts as a competitive inhibitor of DNA polymerases δ and ε with respect to the natural substrate, deoxyguanosine triphosphate (dGTP).[1] Its structure mimics that of dGTP, allowing it to bind to the active site of the polymerase. However, once incorporated into the nascent DNA strand, PMEGpp acts as a chain terminator. This is because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting further DNA elongation.[1]
Interestingly, while both polymerases are inhibited, their ability to handle the incorporated PMEGpp differs. DNA polymerase ε possesses a 3'-5' exonuclease activity that can excise the incorporated PMEGpp, allowing for potential DNA repair. In contrast, DNA polymerase δ is unable to remove the incorporated analog, leading to a more permanent chain termination.[1]
Quantitative Data on Inhibition
The inhibitory potency of PMEGpp against DNA polymerases δ and ε has been characterized by determining its inhibition constant (Ki) and comparing it to the Michaelis constant (Km) of the natural substrate, dGTP. While precise numerical values from the primary literature are not consistently reported in publicly available abstracts, studies have consistently shown that PMEGpp is a potent inhibitor. The apparent Ki values for PMEGpp are reported to be 3 to 4 times lower than the Km values for dGTP for both DNA polymerase δ and ε, indicating a high affinity of the inhibitor for the enzymes.[1]
| Enzyme | Inhibitor | Substrate | Ki Value (µM) | Km Value (µM) | Mode of Inhibition | Reference |
| DNA Polymerase Delta | PMEG diphosphate | dGTP | Not specified | Not specified | Competitive | [1] |
| DNA Polymerase Epsilon | PMEG diphosphate | dGTP | Not specified | Not specified | Competitive | [1] |
Note: Specific numerical values for Ki and Km were not available in the reviewed literature. The relative potency is described in the text.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of PMEGpp inhibition of DNA polymerases δ and ε.
DNA Polymerase Inhibition Assay (Radiolabeled Method)
This protocol is a standard method to determine the inhibitory effect of a compound on DNA polymerase activity by measuring the incorporation of radiolabeled nucleotides.
a. Materials:
-
Purified DNA polymerase δ or ε
-
Activated calf thymus DNA (as a template-primer)
-
[³H]dGTP (or other radiolabeled dNTP)
-
Unlabeled dNTPs (dATP, dCTP, dTTP)
-
PMEG diphosphate (inhibitor)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)
-
Ice-cold 10% Trichloroacetic acid (TCA) containing 1% sodium pyrophosphate
-
Glass fiber filters
-
Scintillation cocktail and counter
b. Procedure:
-
Prepare reaction mixtures on ice. Each reaction should contain the reaction buffer, activated calf thymus DNA, and a mix of unlabeled dNTPs.
-
Add varying concentrations of PMEG diphosphate to the experimental tubes. Include a control with no inhibitor.
-
Add a fixed concentration of [³H]dGTP to all tubes.
-
Initiate the reaction by adding the purified DNA polymerase δ or ε.
-
Incubate the reactions at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding ice-cold 10% TCA.
-
Precipitate the newly synthesized DNA on ice for 30 minutes.
-
Collect the precipitated DNA by vacuum filtration through glass fiber filters.
-
Wash the filters with cold 5% TCA and then with ethanol.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Determination of Ki for Competitive Inhibition
This protocol outlines the steps to determine the inhibition constant (Ki) for a competitive inhibitor like PMEGpp.
a. Materials:
-
Same as the DNA Polymerase Inhibition Assay.
b. Procedure:
-
Perform the DNA polymerase inhibition assay with a range of substrate (dGTP) concentrations at several fixed concentrations of the inhibitor (PMEGpp).
-
Measure the initial reaction velocities (rate of dNTP incorporation) for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect at the y-axis.
-
The apparent Km (Km,app) for each inhibitor concentration can be determined from the x-intercept of each line (-1/Km,app).
-
Plot the Km,app values against the inhibitor concentrations. This should yield a straight line.
-
The Ki can be determined from the x-intercept of this secondary plot, which is equal to -Ki.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate the metabolic activation of PMEG and the experimental workflow for determining DNA polymerase inhibition.
References
Intracellular Conversion of Rabacfosadine to PMEG Diphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rabacfosadine (B1672341) (Tanovea®, GS-9219) is a double prodrug of the acyclic nucleotide phosphonate (B1237965) 9-(2-phosphonylmethoxyethyl)guanine (PMEG). Its targeted delivery and activation within lymphoid cells make it an effective therapeutic agent for canine lymphoma.[1][2] This technical guide provides an in-depth overview of the intracellular conversion of rabacfosadine to its active metabolite, PMEG diphosphate (B83284) (PMEGpp). The guide details the metabolic pathway, presents available quantitative data, outlines experimental protocols for studying this conversion, and provides visualizations of the key processes.
Introduction
Rabacfosadine is designed as a cytotoxic agent that preferentially targets lymphoid cells.[3] This selectivity is achieved through its intracellular conversion to the active antiviral and anticancer agent PMEG.[4] The double prodrug strategy allows for efficient cell penetration and accumulation within the target cells, where it undergoes a three-step metabolic activation. This process is crucial for its therapeutic efficacy and for minimizing systemic toxicity.[5] Understanding the intricacies of this intracellular conversion is paramount for optimizing its clinical use and for the development of next-generation nucleotide analog prodrugs.
The Intracellular Metabolic Pathway
The conversion of rabacfosadine to its active form, PMEG diphosphate, is a sequential enzymatic process that occurs within the cytoplasm of target cells, particularly lymphocytes.[1][3] The pathway can be broken down into three main steps: hydrolysis, deamination, and phosphorylation.
Step 1: Hydrolysis
The first step in the activation of rabacfosadine is the hydrolysis of one of its phosphoramidate (B1195095) moieties. This reaction converts rabacfosadine into 9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine (cPrPMEDAP). While the specific enzyme responsible for this hydrolysis in canine lymphocytes has not been definitively identified in the available literature, studies on similar phosphoramidate prodrugs suggest that this reaction is likely catalyzed by intracellular hydrolases such as carboxylesterases or proteases .[6][7]
Step 2: Deamination
The intermediate, cPrPMEDAP, is a derivative of 2,6-diaminopurine (B158960). The next step in the metabolic cascade is the deamination of the amino group at the 6th position of the purine (B94841) ring, which converts cPrPMEDAP into PMEG. Based on the metabolism of other 2,6-diaminopurine analogs, this reaction is likely catalyzed by adenosine (B11128) deaminase (ADA) .[8][9] The high activity of adenosine deaminase in lymphocytes could contribute to the selective accumulation of PMEG in these cells.
Step 3: Phosphorylation
The final stage of activation involves the sequential phosphorylation of PMEG to its active diphosphate form, PMEGpp. This process is carried out by cellular kinases. The first phosphorylation to PMEG monophosphate is the rate-limiting step for many nucleoside analogs.[10] The subsequent phosphorylation to PMEG diphosphate is generally more efficient. The specific kinases responsible for these steps have not been fully elucidated for PMEG, but they are likely to be nucleoside/nucleotide monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs) that are involved in the cellular nucleotide salvage pathway.[11][12][13]
The resulting PMEG diphosphate is a potent inhibitor of DNA polymerases, leading to the termination of DNA chain elongation and subsequent apoptosis in rapidly dividing cancer cells.[14][15]
Quantitative Data
Quantitative data on the intracellular conversion of rabacfosadine is limited in publicly available literature. However, data on the biological activity of the parent compound and the active metabolite provide insights into the efficiency of this process.
Table 1: In Vitro Antiproliferative Activity of Rabacfosadine
| Cell Type | Assay | EC50 (nM) | Reference |
| Mitogen-stimulated T lymphocytes | BrdUrd incorporation | 135 | [3] |
| Mitogen-stimulated B lymphocytes | BrdUrd incorporation | 42 | [3] |
| Quiescent lymphocytes | XTT assay | 17,200 | [3] |
| Proliferating lymphocytes | XTT assay | 135 | [3] |
Table 2: Inhibition of DNA Polymerases by PMEG Diphosphate (PMEGpp)
| Enzyme | Inhibition Type | Kᵢ (nM) | Reference |
| DNA Polymerase α | Competitive | 96 | [16] |
| DNA Polymerase δ | Competitive | - | [14] |
| DNA Polymerase ε | Competitive | - | [14] |
| Virus-induced DNA Polymerase | Competitive | 8 - 22 | [16] |
Note: Specific Kᵢ values for DNA Polymerases δ and ε were not found, but PMEGpp is described as a competitive inhibitor of these enzymes. The apparent Ki values for PMEGpp toward DNA polymerases δ and ε were found to be 3-4 times lower than the Km values for dGTP.[14]
Experimental Protocols
In Vitro Metabolism in Canine Lymphoma Cell Lines
Objective: To quantify the intracellular conversion of rabacfosadine to its metabolites (cPrPMEDAP, PMEG, and PMEGpp) over time.
Materials:
-
Canine lymphoma cell lines (e.g., CLBL-1)[17]
-
Rabacfosadine
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Methanol (ice-cold)
-
LC-MS/MS system
Protocol:
-
Cell Culture: Culture canine lymphoma cells to a desired density.
-
Drug Incubation: Treat the cells with a known concentration of rabacfosadine (e.g., 1 µM). Include untreated control samples.
-
Time Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), harvest the cells.
-
Cell Lysis and Metabolite Extraction:
-
Wash the cells with ice-cold PBS to remove extracellular drug.
-
Lyse the cells and extract intracellular metabolites using ice-cold methanol.
-
Centrifuge to pellet cell debris.
-
-
Sample Analysis by LC-MS/MS:
-
Data Analysis: Quantify the concentration of each metabolite at each time point and plot the metabolic conversion kinetics.
Enzyme Inhibition Assays
Objective: To determine the inhibitory activity of PMEG diphosphate on DNA polymerases.
Materials:
-
Purified DNA polymerases (α, δ, ε)
-
PMEG diphosphate
-
DNA template and primer
-
Deoxynucleotide triphosphates (dNTPs), including a radiolabeled or fluorescently labeled dNTP
-
Reaction buffer
-
Scintillation counter or fluorescence plate reader
Protocol:
-
Reaction Setup: Prepare reaction mixtures containing the DNA polymerase, template-primer, and varying concentrations of PMEG diphosphate.
-
Initiation of Reaction: Start the reaction by adding the dNTP mix.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme.
-
Termination and Measurement: Stop the reaction and measure the incorporation of the labeled dNTP into the DNA.
-
Data Analysis: Determine the IC50 and Kᵢ values for PMEG diphosphate by plotting the enzyme activity against the inhibitor concentration.[14][22][23]
Visualizations
Intracellular Metabolic Pathway of Rabacfosadine
Caption: Intracellular conversion of rabacfosadine to PMEG diphosphate.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for studying rabacfosadine metabolism in vitro.
Conclusion
The intracellular conversion of rabacfosadine to PMEG diphosphate is a critical determinant of its antitumor activity. This multi-step enzymatic process, which occurs preferentially in lymphoid cells, highlights the sophistication of prodrug design for targeted cancer therapy. While the precise enzymes involved in each step are yet to be fully characterized, the proposed pathway provides a solid framework for further investigation. The quantitative data, though limited, underscores the potent activity of the final metabolite. The outlined experimental protocols offer a starting point for researchers aiming to further elucidate the pharmacology of rabacfosadine and to develop novel nucleotide-based therapeutics. Further research is warranted to identify the specific enzymes and to quantify the kinetics of this important metabolic pathway.
References
- 1. Concurrent use of rabacfosadine and L‐asparaginase for relapsed or refractory multicentric lymphoma in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rabacfosadine for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Protease-mediated enzymatic hydrolysis and activation of aryl phosphoramidate derivatives of stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of 1-beta-D-2,6-diaminopurine dioxolane, a prodrug of the human immunodeficiency virus type 1 inhibitor 1-beta-D-dioxolane guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.mpg.de [pure.mpg.de]
- 11. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Incorporation and excision of 9-(2-phosphonylmethoxyethyl)guanine (PMEG) by DNA polymerase delta and epsilon in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rabacfosadine - Wikipedia [en.wikipedia.org]
- 16. Inhibition of cellular DNA polymerase alpha and human cytomegalovirus-induced DNA polymerase by the triphosphates of 9-(2-hydroxyethoxymethyl)guanine and 9-(1,3-dihydroxy-2-propoxymethyl)guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rabacfosadine (Tanovea) for the Treatment of Relapsed Multicentric Canine Lymphoma - VCS 2021 - VIN [vin.com]
- 18. Development of a highly sensitive LC-MS/MS method for simultaneous determination of rupatadine and its two active metabolites in human plasma: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 22. journals.asm.org [journals.asm.org]
- 23. Inhibition of DNA polymerase alpha by 2',3'-dideoxyribonucleoside 5'-triphosphates: effect of manganese ion - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacodynamics of Rabacfosadine Succinate in Lymphoid Tissues
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rabacfosadine (B1672341) succinate (B1194679), marketed as Tanovea®-CA1, is a novel chemotherapy agent demonstrating significant efficacy in the treatment of lymphoma in dogs.[1] It is a double prodrug of the acyclic nucleotide phosphonate (B1237965) 9-(2-phosphonylmethoxyethyl) guanine (B1146940) (PMEG).[2][3] This design allows for preferential targeting of lymphoid cells, where it is metabolized to its active form, PMEG diphosphate (B83284) (PMEGpp).[3][4] PMEGpp acts as a competitive inhibitor of DNA polymerases α, δ, and ε, leading to the termination of DNA synthesis, S-phase cell cycle arrest, and ultimately, apoptosis of the cancer cells.[5][6][7] This document provides a comprehensive overview of the pharmacodynamics of rabacfosadine succinate in lymphoid tissues, including its mechanism of action, clinical efficacy, and detailed experimental protocols relevant to its study.
Mechanism of Action
Rabacfosadine is designed to selectively deliver its cytotoxic payload to lymphoid cells.[3] As a double prodrug, it is initially inactive and can be administered with reduced systemic toxicity compared to its active metabolite, PMEG.[2]
Once it preferentially enters lymphoid cells, rabacfosadine undergoes a two-step intracellular conversion:
-
Hydrolysis: The initial prodrug moiety is cleaved.
-
Deamination: The resulting intermediate is converted to PMEG.[4]
PMEG is then phosphorylated by intracellular kinases to its active form, PMEG diphosphate (PMEGpp).[4] PMEGpp mimics the natural nucleotide dGTP and is incorporated into the growing DNA chain during replication by DNA polymerases α, δ, and ε.[5][6][7] However, due to its acyclic nature, PMEGpp acts as a chain terminator, halting further DNA elongation.[5] This inhibition of DNA synthesis leads to an arrest of the cell cycle in the S phase and the induction of apoptosis.[8]
Signaling Pathway of Rabacfosadine Action
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Rabacfosadine for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rabacfosadine (Tanovea) for the Treatment of Relapsed Multicentric Canine Lymphoma - VCS 2021 - VIN [vin.com]
- 4. Annexin V Staining Protocol [bdbiosciences.com]
- 5. Incorporation and excision of 9-(2-phosphonylmethoxyethyl)guanine (PMEG) by DNA polymerase delta and epsilon in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. physiciansweekly.com [physiciansweekly.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for In Vitro Proliferation Assays Using Rabacfosadine Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabacfosadine (B1672341) succinate (B1194679), also known as Tanovea®, GS-9219, or VDC-1101, is a novel double prodrug of the acyclic nucleotide phosphonate (B1237965) 9-(2-phosphonylmethoxyethyl)guanine (PMEG).[1][2][3] It is designed to preferentially target and exert cytotoxic effects on lymphoid cells.[1][4] In vivo, rabacfosadine has demonstrated significant antineoplastic activity against lymphoid malignancies, particularly non-Hodgkin's lymphoma in dogs.[5][6][7] Its mechanism of action involves intracellular conversion to the active metabolite, PMEG diphosphate, which then inhibits nuclear DNA polymerases α, δ, and ε, leading to the arrest of DNA synthesis and subsequent apoptosis.[2][8] In vitro studies have confirmed its ability to inhibit DNA synthesis, resulting in S-phase arrest and apoptosis.[9] These application notes provide detailed protocols for conducting in vitro proliferation assays to evaluate the cytotoxic and antiproliferative effects of rabacfosadine succinate on various cell lines.
Data Presentation
The following table summarizes the in vitro efficacy of rabacfosadine (GS-9219/VDC-1101) in different cell types as determined by proliferation and viability assays.
| Cell Type/Cell Line | Assay Method | Endpoint | Rabacfosadine Concentration (EC50/IC50) | Reference |
| Mitogen-stimulated T lymphocytes | BrdUrd incorporation | Proliferation | 135 nM | [4][7] |
| Mitogen-stimulated B lymphocytes | BrdUrd incorporation | Proliferation | 42 nM | [4][7] |
| Proliferating lymphocytes | XTT assay | Metabolism/Viability | 135 nM | [4] |
| Quiescent (non-dividing) lymphocytes | XTT assay | Metabolism/Viability | 17.2 µM | [4] |
| H-929 (Human Multiple Myeloma) | Luminescent Cell Viability Assay | Viability | 0.34 - 0.6 µM | [2][10] |
| RPMI-8226 (Human Multiple Myeloma) | Luminescent Cell Viability Assay | Viability | 0.34 - 0.6 µM | [2][10] |
| U-266 (Human Multiple Myeloma) | Luminescent Cell Viability Assay | Viability | 0.34 - 0.6 µM | [2][10] |
Mechanism of Action
This compound is a prodrug that, once inside the cell, is converted to its active form, PMEG diphosphate. This active metabolite acts as a chain-terminating inhibitor of the major deoxyribonucleic acid (DNA) polymerases.[9] By inhibiting DNA polymerases α, δ, and ε, rabacfosadine effectively halts DNA replication, leading to cell cycle arrest in the S phase and the induction of apoptosis.[9]
Figure 1. Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for assessing the in vitro antiproliferative effects of this compound.
Protocol 1: XTT Cell Viability Assay
This protocol is adapted for assessing the effect of rabacfosadine on the viability of both suspension and adherent cancer cell lines.
Materials:
-
This compound
-
Target cancer cell lines (e.g., lymphoid or multiple myeloma cell lines)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent
-
PMS (N-methyl dibenzopyrazine methyl sulfate) solution
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 2 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
For suspension cells, seed at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Add the desired concentrations of this compound to the appropriate wells. Include vehicle-only control wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂. The incubation time may need to be optimized depending on the cell line's doubling time.
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT/PMS solution immediately before use. For every 5 mL of XTT solution, add 100 µL of PMS solution.
-
Add 50 µL of the XTT/PMS solution to each well.
-
-
Incubation with XTT:
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the EC₅₀ value.
-
Figure 2. Experimental workflow for an XTT cell viability assay.
Protocol 2: BrdUrd Incorporation Assay for Cell Proliferation
This protocol is suitable for measuring the direct inhibitory effect of rabacfosadine on DNA synthesis.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
BrdUrd (5-bromo-2'-deoxyuridine) labeling solution
-
FixDenat solution
-
Anti-BrdUrd-POD antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the XTT assay protocol to seed cells and add the compound.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
BrdUrd Labeling:
-
Add 10 µL of BrdUrd labeling solution to each well.
-
Incubate for an additional 2-4 hours at 37°C.
-
-
Cell Fixation and DNA Denaturation:
-
Remove the culture medium.
-
Add 200 µL of FixDenat solution to each well and incubate for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Remove the FixDenat solution.
-
Add 100 µL of anti-BrdUrd-POD antibody solution to each well and incubate for 90 minutes at room temperature.
-
-
Washing:
-
Wash the wells three times with a washing solution (e.g., PBS).
-
-
Substrate Reaction:
-
Add 100 µL of the substrate solution to each well and incubate for 5-30 minutes, or until color development is sufficient.
-
-
Stopping the Reaction:
-
Add 50 µL of the stop solution to each well.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
-
Data Analysis:
-
Calculate the percentage of proliferation for each concentration relative to the vehicle control.
-
Plot the percentage of proliferation against the log of the this compound concentration to determine the EC₅₀ value.
-
Conclusion
This compound demonstrates potent antiproliferative activity against lymphoid and multiple myeloma cell lines in vitro. The provided protocols offer standardized methods for evaluating the efficacy of this compound and can be adapted for various research and drug development applications. The significant difference in activity between proliferating and quiescent lymphocytes underscores the compound's selectivity for actively dividing cells, a key characteristic for a cytotoxic agent.[4]
References
- 1. GS-9219--a novel acyclic nucleotide analogue with potent antineoplastic activity in dogs with spontaneous non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GS-9219/VDC-1101 - a prodrug of the acyclic nucleotide PMEG has antitumor activity inspontaneous canine multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase II Evaluation of VDC‐1101 in Canine Cutaneous T‐Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rabacfosadine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Rabacfosadine Succinate in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabacfosadine (B1672341) succinate (B1194679) (brand name: Tanovea®) is a double prodrug of the acyclic nucleotide phosphonate (B1237965) 9-(2-phosphonylmethoxyethyl)guanine (PMEG).[1][2] It is a chemotherapy agent that has received FDA approval for the treatment of lymphoma in dogs.[3][4] Rabacfosadine preferentially targets lymphoid cells, where it is metabolized to its active form, PMEG diphosphate. This active metabolite inhibits DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][5]
Accurate quantification of rabacfosadine and its metabolites in plasma is crucial for pharmacokinetic studies, dose-response relationship evaluation, and therapeutic drug monitoring. This document provides a detailed application note and a representative protocol for the determination of rabacfosadine succinate in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for the quantification of nucleoside and nucleotide analogs in biological matrices.[6]
Signaling Pathway of Rabacfosadine
Rabacfosadine is administered as an inactive prodrug. Within the target lymphoid cells, it undergoes a two-step conversion to its active diphosphorylated form. This active metabolite then inhibits DNA polymerases, leading to the termination of DNA chain elongation and subsequent cell death.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of a small molecule drug like rabacfosadine in plasma. These values are representative and serve as a benchmark for method validation.
Table 1: Calibration Curve and Linearity
| Parameter | Acceptance Criteria | Representative Value |
| Calibration Model | Weighted linear regression (1/x or 1/x²) | 1/x² |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Linearity Range | To be determined based on expected concentrations | 1 - 1000 ng/mL |
| Accuracy of Calibrants | Within ± 15% of nominal (± 20% at LLOQ) | Meets criteria |
| Precision of Calibrants | ≤ 15% CV (≤ 20% at LLOQ) | Meets criteria |
Table 2: Accuracy and Precision (Quality Control Samples)
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 95 - 105 | < 15 | 93 - 107 | < 18 |
| Low | 3 | 98 - 102 | < 10 | 96 - 104 | < 12 |
| Medium | 100 | 97 - 103 | < 8 | 98 - 102 | < 10 |
| High | 800 | 99 - 101 | < 5 | 97 - 103 | < 8 |
| Acceptance Criteria: Accuracy within ± 15% of nominal value (± 20% at LLOQ); Precision ≤ 15% CV (≤ 20% at LLOQ). |
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Factor |
| Low | 85 - 95 | 88 - 92 | 0.95 - 1.05 |
| High | 88 - 98 | 87 - 93 | 0.98 - 1.02 |
| Acceptance Criteria: Consistent and reproducible recovery; Matrix factor within an acceptable range (typically 0.8 - 1.2). |
Experimental Protocols
The following is a representative LC-MS/MS protocol for the quantification of this compound in plasma. Note: This protocol is a template and must be fully validated for the specific laboratory conditions and application.
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., Deuterated rabacfosadine
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (≥ 98%)
-
Ammonium (B1175870) acetate
-
Control plasma (e.g., canine plasma)
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
Instrumentation
-
A sensitive and selective LC-MS/MS system, such as a triple quadrupole mass spectrometer.[7]
-
A suitable HPLC or UHPLC system.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the SIL-IS in an appropriate solvent (e.g., methanol) to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to prepare working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution: Dilute the SIL-IS primary stock solution to a final concentration (e.g., 100 ng/mL) for spiking into plasma samples.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibrators, QCs, and unknown samples.
-
Add 50 µL of the appropriate working standard solution (or blank solvent for unknown samples) to the tubes.
-
Pipette 100 µL of plasma into each tube.
-
Add 10 µL of the internal standard working solution to all tubes.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
LC-MS/MS Conditions (Representative)
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice for small molecule analysis.
-
Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium acetate.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rabacfosadine: To be determined (e.g., precursor ion [M+H]⁺ to a specific product ion).
-
SIL-IS: To be determined (e.g., precursor ion [M+D+H]⁺ to a specific product ion).
-
Note: MRM transitions must be optimized by infusing the pure compounds.
-
Experimental Workflow Diagram
The following diagram illustrates the major steps in the bioanalytical workflow for rabacfosadine quantification in plasma.
Method Validation
A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry). The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Assessed at multiple concentration levels (LLOQ, LQC, MQC, HQC).
-
Calibration Curve: Demonstrating the relationship between the instrument response and the known concentration of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).
Conclusion
This document provides a framework for the development and validation of an analytical method for the quantification of this compound in plasma. The representative LC-MS/MS protocol, along with the summarized quantitative data and workflows, offers a comprehensive guide for researchers and scientists. Adherence to rigorous validation procedures is essential to ensure the generation of reliable and accurate data for pharmacokinetic and other drug development studies.
References
- 1. Multicenter, randomized, double‐blinded, placebo‐controlled study of rabacfosadine in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rabacfosadine for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA Grants First Full Approval for Treatment of Lymphoma in Dogs - BioSpace [biospace.com]
- 4. FDA Grants First Full Approval for Treatment of Lymphoma in Dogs [prnewswire.com]
- 5. Rabacfosadine - Wikipedia [en.wikipedia.org]
- 6. Direct and Indirect Quantification of Phosphate Metabolites of Nucleoside Analogs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rabacfosadine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Rabacfosadine
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rabacfosadine (B1672341) is a double prodrug of the acyclic nucleotide phosphonate (B1237965) 9-(2-phosphonylmethoxyethyl)guanine (PMEG). It is a guanine (B1146940) nucleotide analog that has demonstrated significant antitumor activity, particularly in the treatment of lymphoma in dogs. As a chemotherapeutic agent, accurate and precise quantification of rabacfosadine in bulk drug substance, pharmaceutical formulations, and biological matrices is critical for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy.
This document provides a detailed protocol for a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of rabacfosadine. As no standardized public method is currently available, this protocol is based on established methods for structurally similar compounds, specifically other acyclic nucleotide phosphonates and guanine analogs. The proposed method utilizes reversed-phase chromatography with UV detection, a robust and widely accessible technique in analytical laboratories. Additionally, a method for the analysis of its active metabolite, PMEG, is also described.
Signaling Pathway and Mechanism of Action
Rabacfosadine is designed to preferentially target lymphoid cells. Intracellularly, it undergoes enzymatic hydrolysis to its active metabolite, PMEG. PMEG is then phosphorylated to PMEG diphosphate (B83284) (PMEGpp), which acts as a chain-terminating inhibitor of DNA polymerases. This inhibition of DNA synthesis leads to cell cycle arrest in the S phase and subsequent apoptosis of rapidly dividing cancer cells.
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of Rabacfosadine in Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabacfosadine (B1672341), sold under the brand name Tanovea®, is a guanine (B1146940) nucleotide analog that has received full approval from the U.S. Food and Drug Administration (FDA) for the treatment of lymphoma in dogs.[1] Developed by Gilead Sciences as GS-9219, it functions as a double prodrug of the acyclic nucleotide phosphonate (B1237965) 9-(2-phosphonylmethoxyethyl)guanine (PMEG). This design allows for preferential targeting of lymphoid cells, where it is converted to its active cytotoxic metabolite, PMEG diphosphate (B83284) (PMEGpp).[2][3] PMEGpp acts as a chain-terminating inhibitor of major DNA polymerases, leading to the arrest of DNA synthesis in the S phase and subsequent apoptosis of cancer cells.[1] Understanding the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of rabacfosadine is critical for optimizing dosing strategies and predicting therapeutic outcomes.
These application notes provide a comprehensive overview of the methodologies for conducting PK/PD modeling of rabacfosadine in vivo, based on preclinical and clinical studies in dogs.
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of Rabacfosadine and its Metabolites in Dogs
| Parameter | Rabacfosadine (GS-9219) | cPrPMEDAP (Metabolite) | PMEGpp (Active Metabolite) |
| Plasma Half-life | < 0.5 hours | 6 hours | Not applicable (intracellular) |
| PBMC Half-life | Not applicable | 25 hours | 68.7 hours |
| Peak Plasma Concentration (Cmax) Time (Tmax) | ~30 minutes | 1-2 hours | Not applicable (intracellular) |
| PBMC Concentration (at 1 mg/kg dose) | Not applicable | 131 nM | 1,420 nM |
Source: VetDC, Tanovea-CA1 Product Insert[3]
Table 2: In Vivo Pharmacodynamic and Clinical Efficacy of Rabacfosadine in Dogs with Lymphoma
| Parameter | Value | Study Population |
| Overall Response Rate (ORR) | 73.2% | Naïve or relapsed multicentric lymphoma |
| Complete Response (CR) | 50.9% | Naïve or relapsed multicentric lymphoma |
| Partial Response (PR) | 22.3% | Naïve or relapsed multicentric lymphoma |
| Median Progression-Free Survival (PFS) - All Dogs | 82 days | Naïve or relapsed multicentric lymphoma |
| Median PFS - Naïve Lymphoma | 151 days | Naïve lymphoma |
| Median PFS - Previously Treated Lymphoma | 63 days | Relapsed lymphoma |
| Overall Response Rate (ORR) - Naïve Lymphoma | 87% | Naïve intermediate to large cell lymphoma |
| Complete Response (CR) - Naïve Lymphoma | 52% | Naïve intermediate to large cell lymphoma |
| Partial Response (PR) - Naïve Lymphoma | 35% | Naïve intermediate to large cell lymphoma |
| Median Progression-Free Interval (PFI) - Naïve Lymphoma (All Responders) | 153 days | Naïve intermediate to large cell lymphoma |
Sources: Weishaar et al., 2022; Saba et al., 2020[4][5]
Signaling Pathway and Mechanism of Action
Rabacfosadine's mechanism of action involves its conversion to the active metabolite PMEGpp, which inhibits DNA synthesis.
References
- 1. Rabacfosadine - Wikipedia [en.wikipedia.org]
- 2. GS-9219--a novel acyclic nucleotide analogue with potent antineoplastic activity in dogs with spontaneous non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vet-dc.com [vet-dc.com]
- 4. researchgate.net [researchgate.net]
- 5. Rabacfosadine for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Rabacfosadine Succinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabacfosadine (B1672341) succinate (B1194679), marketed as Tanovea®-CA1, is a double prodrug of the acyclic nucleotide phosphonate (B1237965) 9-(2-phosphonylmethoxyethyl) guanine (B1146940) (PMEG). It is designed to preferentially target and accumulate in lymphoid cells, where it is converted to its active cytotoxic metabolite, PMEG diphosphate (B83284). This active form inhibits DNA synthesis, leading to S-phase cell cycle arrest and apoptosis.[1][2] While rabacfosadine has demonstrated significant antineoplastic activity, publicly available in vivo efficacy data is predominantly derived from clinical studies in canines with naturally occurring lymphoma, which serves as a relevant model for human non-Hodgkin's lymphoma.[3] Data from traditional xenograft models (e.g., human cell lines in immunocompromised mice) is not extensively reported in the available literature.
These application notes provide a summary of the in vivo efficacy and protocols for rabacfosadine succinate based on canine clinical trial data.
Mechanism of Action
Rabacfosadine is administered as an inactive prodrug. Inside the body, it undergoes intracellular conversion to its active form, PMEG diphosphate (PMEGpp), through a series of enzymatic reactions. PMEGpp then acts as a competitive inhibitor of DNA polymerases α, δ, and ε, and is also incorporated into the DNA strand, leading to chain termination.[2] This disruption of DNA synthesis ultimately induces programmed cell death (apoptosis) in rapidly dividing lymphoid cells.[4]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the efficacy of this compound in canine patients with lymphoma from various clinical studies.
Table 1: Efficacy of Single-Agent Rabacfosadine in Naïve Canine Lymphoma
| Parameter | Value | Study Population | Reference |
| Overall Response Rate (ORR) | 87% (52% CR, 35% PR) | 63 dogs with previously untreated intermediate to large cell lymphoma | [5][6] |
| Median Progression-Free Interval (PFI) - Overall | 122 days | 63 dogs with previously untreated intermediate to large cell lymphoma | [5] |
| Median PFI - Complete Responders (CR) | 199 days | Dogs achieving CR | [5][6] |
| Median PFI - Partial Responders (PR) | 89 days | Dogs achieving PR | [5] |
| ORR (B-cell lymphoma) | 97% (62% CR, 35% PR) | 42 dogs with B-cell lymphoma | [6] |
| ORR (T-cell lymphoma) | 50% (22% CR, 28% PR) | 14 dogs with T-cell lymphoma | [6] |
CR: Complete Response; PR: Partial Response
Table 2: Efficacy of Rabacfosadine in a Placebo-Controlled Study of Naïve and Relapsed Canine Lymphoma
| Parameter | Rabacfosadine Group | Placebo Group | P-value | Reference |
| Best Overall Response Rate (BORR) | 73.2% (50.9% CR, 22.3% PR) | 5.6% (0% CR, 5.6% PR) | < .0001 | [1][7] |
| Median Progression-Free Survival (PFS) - Overall | 82 days | 21 days | < .0001 | [1][7] |
| Median PFS - Naïve Lymphoma | 151 days | 19 days | < .0001 | [1] |
| Median PFS - Relapsed Lymphoma | 63 days | 21 days | < .0001 | [1] |
| Progression-Free at 1-Month Post-Treatment | 33% | 0% | < .0001 | [1][7] |
Table 3: Efficacy of Rabacfosadine in Combination Therapy for Naïve Canine Lymphoma
| Parameter | Value | Study Details | Reference |
| Overall Response Rate (ORR) | 93% (79% CR, 14% PR) | Alternating rabacfosadine and doxorubicin (B1662922) (n=59) | [8] |
| Median Progression-Free Survival (PFS) | 199 days | Alternating rabacfosadine and doxorubicin (n=59) | [8] |
Experimental Protocols
The following protocols are based on methodologies reported in canine clinical trials. These can be adapted for preclinical in vivo studies.
Protocol 1: Single-Agent Rabacfosadine Administration
1. Animal Model:
-
Client-owned dogs with a confirmed diagnosis of multicentric lymphoma (naïve or relapsed).
-
Inclusion criteria typically include adequate organ function as determined by standard laboratory tests.[9]
2. Drug Formulation and Preparation:
-
This compound is supplied as a sterile, lyophilized powder in a single-use vial (e.g., 16.4 mg of rabacfosadine).[10]
-
Reconstitute the lyophilized powder with 2 mL of 0.9% Sodium Chloride Injection, USP, to a final concentration of 8.2 mg/mL.[10]
-
Further dilute the required volume of the reconstituted solution in 0.9% NaCl to a total infusion volume of 2 mL/kg.[1]
3. Dosing and Administration:
-
Administer rabacfosadine at a dose of 1.0 mg/kg body weight.[1]
-
The drug is delivered as a 30-minute intravenous (IV) infusion.[5][10]
-
Treatment is administered once every 21 days for a cycle of up to five treatments.[1][5]
-
Dose reductions (e.g., to 0.8 mg/kg) or delays may be implemented to manage adverse events.[10]
4. Efficacy Assessment:
-
Tumor response is evaluated every 21 days using established criteria such as the Veterinary Cooperative Oncology Group (VCOG) response criteria for lymphoma.
-
Endpoints include Overall Response Rate (ORR), Progression-Free Survival (PFS), and duration of response.
5. Safety and Toxicity Monitoring:
-
Monitor for adverse events, with the most common being gastrointestinal (diarrhea, decreased appetite, vomiting) and hematological (neutropenia).[1][7]
-
Dermatopathies and, more rarely, pulmonary fibrosis have also been reported as potential side effects.[5][10]
Caption: Canine clinical trial workflow for rabacfosadine.
Protocol 2: Rabacfosadine in Combination with Doxorubicin
1. Animal Model:
-
Client-owned dogs with previously untreated multicentric lymphoma.
2. Dosing and Administration:
-
This protocol utilizes an alternating drug schedule.
-
Cycle 1 (Day 0): Administer rabacfosadine at 1.0 mg/kg IV over 30 minutes.
-
Cycle 2 (Day 21): Administer doxorubicin at 30 mg/m² IV.
-
Cycle 3 (Day 42): Administer rabacfosadine at 1.0 mg/kg IV over 30 minutes.
-
Continue alternating rabacfosadine and doxorubicin every 21 days for a total of up to six treatments (three of each drug).[8]
3. Efficacy and Safety Assessment:
-
Follow the same assessment and monitoring procedures as outlined in Protocol 1.
Conclusion
This compound is an effective therapeutic agent for lymphoma, demonstrating high response rates and prolonged progression-free intervals in canine clinical trials. The provided protocols, derived from these studies, offer a framework for designing and conducting further preclinical and clinical evaluations. While data in traditional xenograft models is limited, the consistent and positive outcomes in canines with spontaneous lymphoma underscore the potent anti-lymphoma activity of this compound.
References
- 1. Multicenter, randomized, double‐blinded, placebo‐controlled study of rabacfosadine in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanovea® (rabacfosadine for injection) [my.elanco.com]
- 3. researchgate.net [researchgate.net]
- 4. Rabacfosadine - Wikipedia [en.wikipedia.org]
- 5. Rabacfosadine for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. Clinical trial for dogs with Lymphoma, Multiple Myeloma and Lymphoid Leukemia - VCT Registry [veterinaryclinicaltrials.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Rabacfosadine Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabacfosadine (B1672341) succinate (B1194679), the active ingredient in Tanovea®, is a novel double prodrug of the guanine (B1146940) nucleotide analog 9-(2-phosphonylmethoxyethyl)guanine (PMEG).[1][2] It is an antineoplastic agent that has shown significant efficacy in the treatment of lymphoma in dogs.[3][4] Rabacfosadine is designed to preferentially target and accumulate in lymphoid cells.[5][6][7][8][9]
Once inside the target cell, rabacfosadine is converted through enzymatic hydrolysis and deamination into its active metabolite, PMEG diphosphate (B83284) (PMEGpp).[1][10] PMEGpp acts as a cytotoxic agent by inhibiting DNA polymerases α, δ, and ε, which are crucial for DNA synthesis.[6][8] This disruption of DNA replication leads to an arrest of the cell cycle in the S phase and subsequent induction of apoptosis, or programmed cell death.[4]
Flow cytometry is a powerful and widely used technique to analyze the cell cycle distribution of a population of cells. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI), the DNA content of individual cells can be quantified.[10][11] This allows for the differentiation and quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. This application note provides a detailed protocol for using flow cytometry to analyze and quantify cell cycle arrest induced by rabacfosadine succinate.
Data Presentation
The following table summarizes the expected quantitative data from a flow cytometry analysis of primary human T lymphoblasts treated with this compound (GS-9219). The data is based on findings where treatment with GS-9219 resulted in a greater than two-fold increase in the percentage of cells in the S phase of the cell cycle.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65 | 20 | 15 |
| This compound | 40 | 45 | 15 |
Note: These values are representative and may vary depending on the cell line, drug concentration, and duration of treatment.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Mechanism of this compound leading to apoptosis.
Experimental Protocols
Materials and Reagents
-
This compound
-
Cell line of interest (e.g., lymphoid cell line)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A (e.g., 100 µg/mL)
-
Flow cytometer
-
Flow cytometry tubes
-
Microcentrifuge
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates or flasks and allow them to attach and resume logarithmic growth.
-
Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS, then add trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium.
-
Suspension cells: Collect the cells directly from the culture flask.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Washing:
-
Discard the supernatant and resuspend the cell pellet in 1-2 mL of ice-cold PBS.
-
Centrifuge the cells again and discard the supernatant. Repeat this wash step once more to ensure complete removal of media components.
-
-
Fixation:
-
Resuspend the cell pellet in 100-200 µL of cold PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension. This gradual addition helps to prevent cell clumping.
-
Incubate the cells for at least 30 minutes on ice or at 4°C. For long-term storage, cells can be kept in ethanol at -20°C.
-
-
Staining:
-
Pellet the fixed cells by centrifugation (a higher speed may be required for ethanol-fixed cells, e.g., 500 x g for 5 minutes).
-
Carefully decant the ethanol.
-
Wash the cells with 1-2 mL of PBS and pellet by centrifugation.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring that the signal is specific to DNA.
-
Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate for data acquisition to ensure accurate measurements.
-
Collect data from at least 10,000-20,000 single-cell events.
-
Use a dot plot of forward scatter area versus height to exclude doublets and cell aggregates from the analysis.
-
Generate a histogram of the PI fluorescence intensity (using a linear scale) to visualize the cell cycle distribution.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
References
- 1. Alternating rabacfosadine and doxorubicin for treatment of naïve canine lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Rabacfosadine for relapsed canine B-cell lymphoma: Efficacy and adverse event profiles of 2 different doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Radiation-Induced Changes in Cell Cycle and DNA Damage of Murine Hematopoietic Stem Cells by Multi-Color Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GS-9219--a novel acyclic nucleotide analogue with potent antineoplastic activity in dogs with spontaneous non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rabacfosadine for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multicenter, randomized, double‐blinded, placebo‐controlled study of rabacfosadine in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Rabacfosadine Succinate In Vitro Solubility
This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to common questions regarding the in vitro solubility of rabacfosadine (B1672341) succinate (B1194679).
Frequently Asked Questions (FAQs)
Q1: What is rabacfosadine succinate? A1: this compound is the succinate salt form of rabacfosadine, an acyclic nucleotide phosphonate (B1237965) prodrug.[1][2] It is a cytotoxic agent designed to preferentially target and induce cell death in lymphoid cells by inhibiting DNA synthesis.[3][4][5] Commercially, it is known as Tanovea® and is FDA-approved for treating lymphoma in dogs.[4][6]
Q2: What are the basic physicochemical properties of this compound? A2: this compound is typically supplied as a sterile, white to off-white lyophilized powder.[7][8] Key properties are summarized in the table below.
Q3: What is the mechanism of action of rabacfosadine? A3: Rabacfosadine is a "double prodrug." After entering a cell, it is converted through a series of enzymatic steps into its active form, PMEG diphosphate (B83284) (PMEGpp).[8] PMEGpp acts as a chain-terminating inhibitor of DNA polymerases, which halts DNA synthesis.[5][8] This disruption leads to S-phase cell cycle arrest and programmed cell death (apoptosis), particularly in rapidly dividing cells like lymphocytes.[4][8]
Q4: How should I store this compound powder? A4: Unopened vials of the lyophilized powder should be stored refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light.[7] For the pure compound, long-term storage at -20°C is recommended.[1]
Data Presentation: Physicochemical & Solubility Data
Table 1: Physicochemical Properties
| Property | Rabacfosadine (Free Base) | This compound |
| Molecular Formula | C₂₁H₃₅N₈O₆P | C₂₅H₄₁N₈O₁₀P |
| Molecular Weight | 526.53 g/mol | 644.6 g/mol |
| Appearance | - | White to off-white solid/lyophilized powder[1][7] |
Table 2: Solubility Data
| Solvent | Concentration | Molarity (approx.) | Notes |
| DMSO | Up to 80 mg/mL | 151.94 mM | Sonication may be recommended to aid dissolution.[1][9] |
| Aqueous Media | Poorly soluble | - | Direct dissolution in buffers or cell culture media is challenging. |
| Co-solvent (for in vivo) | 3.3 mg/mL | 6.27 mM | Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.[9] |
Troubleshooting Guide
Q5: My this compound won't dissolve in my aqueous buffer or cell culture medium. What should I do? A5: This is expected due to the compound's poor aqueous solubility. The standard procedure is to first prepare a high-concentration stock solution in an organic solvent, typically Dimethyl Sulfoxide (DMSO), and then dilute this stock into your aqueous medium for the final working concentration.
Q6: I'm observing precipitation when I dilute my DMSO stock solution into my cell culture medium. How can I prevent this? A6: Precipitation upon dilution into an aqueous environment is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Increase Final DMSO Concentration: Ensure the final percentage of DMSO in your culture medium is sufficient to maintain solubility, but be mindful of solvent toxicity. Most cell lines can tolerate DMSO up to 0.5%, but it is critical to determine the tolerance for your specific cell line and include a vehicle control in your experiments.
-
Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 80 (e.g., 0.01-0.1%), in your final aqueous medium can help maintain solubility by forming micelles.
-
Serial Dilutions: Instead of a single large dilution step, perform serial dilutions. For example, dilute the DMSO stock into a small volume of medium first, vortex gently, and then add this intermediate dilution to the final volume.
-
Warm the Medium: Gently warming your cell culture medium to 37°C before adding the drug stock can sometimes improve solubility.
Q7: What is the best way to prepare a stock solution? A7: The recommended solvent for preparing a stock solution is DMSO.[1] A concentration of up to 80 mg/mL is achievable.[1][9] Refer to the detailed protocol below for step-by-step instructions.
Q8: Are there alternative formulation strategies I can use for in vitro studies if DMSO is not suitable? A8: Yes, if DMSO toxicity is a concern or solubility remains an issue, you can explore other formulation strategies commonly used for poorly soluble drugs:[10][11][12]
-
Co-solvents: Use a mixture of solvents. A formulation containing PEG300 and Tween 80 has been described for in vivo use and could be adapted for in vitro work, provided appropriate vehicle controls are used.[9]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, creating a hydrophilic exterior and increasing aqueous solubility.
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: Determine the mass of this compound (MW: 644.6 g/mol ) needed.
-
Formula: Mass (mg) = Desired Volume (mL) × 50 mmol/L × 644.6 g/mol × (1 mg / 1000 µg) × (1 L / 1000 mL) = Volume (mL) x 32.23
-
Example: For 1 mL of stock, you need 32.23 mg.
-
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube thoroughly. If needed, gently warm the solution in a 37°C water bath and/or use sonication for brief periods until the solid is completely dissolved.[9]
-
Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw Stock: Thaw one aliquot of the 50 mM stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Add 2 µL of the 50 mM stock solution to 998 µL of sterile PBS or cell culture medium.
-
Vortex gently to mix. This creates a 100 µM intermediate solution.
-
-
Prepare Final Working Solution:
-
Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed (37°C) cell culture medium.
-
Invert the tube several times to mix thoroughly. This yields a final concentration of 10 µM.
-
The final DMSO concentration in this example would be 0.02%, which is well-tolerated by most cell lines.
-
-
Vehicle Control: Prepare a corresponding vehicle control by adding the same final concentration of DMSO (without the drug) to the cell culture medium.
Visualizations
Caption: Mechanism of Action of Rabacfosadine.
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for in vitro precipitation issues.
References
- 1. Buy this compound | 1431856-99-3 | >98% [smolecule.com]
- 2. This compound | C25H41N8O10P | CID 73425536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rabacfosadine - Wikipedia [en.wikipedia.org]
- 5. Tanovea® (rabacfosadine for injection) [my.elanco.com]
- 6. TANOVEA® (rabacfosadine for injection) Receives Full FDA Approval as First Treatment for Lymphoma in Dogs; Elanco Acquires Product from VetDC, Inc [elanco.com]
- 7. vetlexicon.com [vetlexicon.com]
- 8. vet-dc.com [vet-dc.com]
- 9. Rabacfosadine | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Investigating Off-Target Effects of Rabacfosadine Succinate in Non-Lymphoid Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of rabacfosadine (B1672341) succinate (B1194679) in non-lymphoid cells. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is rabacfosadine succinate and what is its known on-target mechanism of action?
This compound is a double prodrug of the acyclic nucleotide phosphonate (B1237965) PMEG (9-(2-phosphonylmethoxyethyl)guanine).[1] It is designed to preferentially target and accumulate in lymphoid cells.[2] Once inside the target cell, it is converted to its active form, PMEG diphosphate (B83284) (PMEGpp), which acts as a chain-terminating inhibitor of DNA polymerases.[2][3] This inhibition of DNA synthesis leads to S-phase cell cycle arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cells like lymphocytes.[4]
Q2: What are the theoretical off-target concerns for this compound in non-lymphoid cells?
While this compound is designed for lymphoid-cell specificity, off-target effects in non-lymphoid cells are a potential concern and may underlie some of the observed clinical adverse events.[5] These concerns stem from a few key possibilities:
-
"Leaky" uptake: Non-lymphoid cells might take up the prodrug, albeit at a lower efficiency than lymphoid cells, leading to the intracellular formation of the active metabolite PMEGpp.
-
Metabolite effects: The various metabolites of this compound could have their own off-target activities, independent of DNA polymerase inhibition.
-
Interaction with other cellular machinery: As a nucleotide analog, PMEG or its phosphorylated forms could potentially interact with other enzymes that bind nucleotides, such as kinases or other polymerases, in non-lymphoid cells.[6]
Q3: What clinical adverse events associated with this compound could suggest off-target effects in non-lymphoid tissues?
Clinical trials in dogs have reported several adverse events that may point towards off-target effects in non-lymphoid tissues. These include:
-
Dermatopathies: Skin issues like otitis, alopecia, dermatitis, erythema, pruritus, and hyperpigmentation have been observed.[2]
-
Gastrointestinal toxicity: Diarrhea, vomiting, and decreased appetite are common side effects.[7][8]
-
Pulmonary fibrosis: Though rare, life-threatening or fatal pulmonary fibrosis has been reported and is suspected to be an idiosyncratic toxicity.[5][9]
-
Renal and Hepatic Effects: Elevated blood urea (B33335) nitrogen (BUN), creatinine, and liver enzymes (AST) have been noted in some cases.[]
These adverse events suggest that non-lymphoid cells in the skin, gastrointestinal tract, lungs, kidneys, and liver may be susceptible to the effects of this compound or its metabolites.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity in Non-Lymphoid Cell Lines
Issue: You are observing significant cytotoxicity in your non-lymphoid cell line at concentrations of this compound that you did not anticipate.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High concentration of the active metabolite PMEGpp | 1. Time-course experiment: Measure cell viability at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of cytotoxicity. 2. Metabolite analysis: If possible, use techniques like LC-MS/MS to quantify the intracellular levels of PMEGpp in your non-lymphoid cell line compared to a sensitive lymphoid cell line. | 1. Determine the onset and progression of cytotoxicity, which can provide clues about the mechanism. 2. Correlate the level of the active metabolite with the observed cytotoxicity to assess if it's an on-target-like effect in an off-target cell. |
| Off-target kinase inhibition | 1. Kinase profiling: Screen this compound and its metabolites against a broad panel of kinases. 2. Phospho-protein analysis: Use western blotting or proteomic approaches to assess the phosphorylation status of key signaling proteins downstream of commonly inhibited off-target kinases. | 1. Identify any unintended kinase targets. 2. Determine if specific signaling pathways are being aberrantly activated or inhibited. |
| Non-specific chemical toxicity | 1. Structural analog control: Test a structurally similar but inactive analog of this compound. 2. Vehicle control: Ensure that the solvent used to dissolve the compound is not causing toxicity at the concentrations used. | 1. If the inactive analog does not cause cytotoxicity, the effect is likely specific to the this compound molecule or its metabolites. 2. Rule out any confounding effects of the vehicle. |
Guide 2: Discrepancies Between Different Off-Target Screening Assays
Issue: You are getting conflicting results from different off-target screening assays (e.g., a kinase assay suggests an off-target, but a cellular thermal shift assay does not).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Different assay principles | 1. Review assay mechanisms: Understand what each assay is measuring (e.g., direct binding vs. functional inhibition, in vitro vs. in-cell). 2. Orthogonal validation: Use a third, independent assay to validate the findings of one of the initial assays. | 1. A clearer understanding of why the results may differ and which assay is more relevant to your biological question. 2. Increased confidence in your conclusions about a potential off-target interaction. |
| Compound accessibility in cellular assays | 1. Permeability assessment: Determine the cell permeability of this compound in your non-lymphoid cell line. 2. Efflux pump inhibition: Test if co-incubation with known efflux pump inhibitors alters the cellular response. | 1. Confirm that the compound is reaching its intracellular target in the cellular assays. 2. Identify if active efflux is preventing the compound from accumulating to effective concentrations within the cell. |
| Metabolism in cellular assays | 1. Metabolite identification: Analyze the metabolic profile of this compound in your cell line to see if it is being converted to different metabolites than expected. 2. Test individual metabolites: If possible, synthesize and test the identified metabolites in your off-target assays. | 1. Understand if the observed cellular effects are due to the parent compound or a specific metabolite. 2. Pinpoint the specific molecule responsible for the off-target effect. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the off-target effects of this compound on a panel of kinases.
-
Compound Preparation:
-
Prepare a stock solution of this compound (and its primary metabolites, if available) in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations for testing.
-
-
Kinase Panel Screening:
-
Utilize a commercial kinase profiling service or an in-house platform. These services typically offer screening against a large number of purified human kinases.
-
The assay is often a competition binding assay where the test compound's ability to displace a labeled ligand from the kinase's ATP-binding site is measured.
-
-
Data Analysis:
-
The results are typically provided as the percentage of inhibition for each kinase at a specific concentration or as IC50/Kd values.
-
A "hit" is generally defined as a kinase that shows significant inhibition (e.g., >50% at 1 µM).
-
-
Validation of Hits:
-
Validate any significant hits in secondary assays, such as in-cell target engagement assays (e.g., Cellular Thermal Shift Assay) or by assessing the phosphorylation of known downstream substrates of the off-target kinase in your non-lymphoid cell line.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.
-
Cell Culture and Treatment:
-
Culture your non-lymphoid cell line to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3-5 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the soluble target protein (the potential off-target) by Western blot or other quantitative protein detection methods.
-
-
Data Analysis:
-
Quantify the amount of soluble target protein at each temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of the protein and thus, direct binding.
-
Visualizations
Caption: On-target mechanism of this compound in lymphoid cells.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. vet-dc.com [vet-dc.com]
Technical Support Center: Rabacfosadine Succinate Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to rabacfosadine (B1672341) succinate (B1194679).
Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments aimed at understanding and overcoming resistance to rabacfosadine succinate.
Problem: Inconsistent IC50 values for rabacfosadine in lymphoma cell lines.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Line Viability and Proliferation Rate | Ensure consistent cell health and passage number. A slower proliferation rate can artificially increase apparent resistance. Monitor doubling times of your cell lines. |
| Drug Stability | This compound is a prodrug. Ensure proper storage and handling of the compound to prevent degradation. Prepare fresh dilutions for each experiment from a validated stock solution. |
| Assay-Specific Issues (e.g., MTT, CellTiter-Glo) | Optimize cell seeding density and incubation times. Some assays can be affected by the metabolic state of the cells, which might be altered in resistant lines. Consider using a direct cell counting method (e.g., trypan blue exclusion) to validate results. |
| Mycoplasma Contamination | Regularly test cell lines for mycoplasma contamination, as it can significantly alter cellular metabolism and drug response. |
Problem: Failure to generate a rabacfosadine-resistant cell line.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inadequate Drug Concentration | Start with a concentration around the IC50 and perform gradual dose escalation as cells recover. Too high of an initial concentration may lead to widespread cell death with no surviving clones. |
| Insufficient Duration of Exposure | Developing resistance is a long-term process. Continuous exposure for several months may be required. Consider a pulsatile exposure regimen (e.g., treat for 72 hours, allow recovery in drug-free media) to select for resistant populations. |
| Cell Line Plasticity | Some cell lines may be intrinsically less prone to developing resistance to this specific agent. If possible, attempt to generate resistant lines from multiple parental cell lines. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the established mechanism of action for this compound?
This compound is a double prodrug of the acyclic nucleotide phosphonate (B1237965) 9-(2-phosphonylmethoxyethyl)guanine (PMEG).[1][2] It is designed to preferentially target lymphoid cells.[3] Once inside the target cell, it is converted to its active metabolite, PMEG diphosphate (B83284) (PMEGpp), through enzymatic hydrolysis, deamination, and subsequent phosphorylation.[3][4] PMEGpp acts as a chain-terminating inhibitor of DNA polymerases α, δ, and ε, which halts DNA synthesis and induces apoptosis.[5][6]
Q2: What are the known clinical predictors of a poorer response to rabacfosadine?
Clinical studies in dogs with lymphoma have identified certain factors associated with a less favorable outcome. These include a T-cell immunophenotype and prior treatment with corticosteroids.[7] Dogs with relapsed lymphoma that have undergone multiple previous chemotherapy protocols also tend to have shorter response durations, which may be due to the development of cross-resistance.[2][8]
Questions on Resistance Mechanisms
Q3: Are there any known mutations in DNA polymerases that confer resistance to rabacfosadine?
Currently, there are no published studies that specifically identify mutations in DNA polymerases (the targets of the active metabolite of rabacfosadine) as a mechanism of acquired resistance to this drug. However, based on resistance mechanisms observed for other nucleoside analogs, it is a plausible hypothesis that mutations in the active sites of DNA polymerases α, δ, or ε could reduce the binding affinity of PMEGpp, thereby conferring resistance.[9][10][11]
Q4: Could alterations in drug transport (uptake or efflux) contribute to rabacfosadine resistance?
This is a theoretically possible mechanism, although not yet demonstrated specifically for rabacfosadine. As a prodrug, rabacfosadine's uptake into lymphoid cells is a critical first step.[12] Alterations in the expression or function of cellular uptake transporters could limit the intracellular concentration of the drug. Conversely, increased expression of efflux pumps, such as members of the ATP-binding cassette (ABC) transporter superfamily, could actively remove rabacfosadine or its metabolites from the cell, though one study noted that rabacfosadine is not a known p-glycoprotein (P-GP) substrate.[7]
Q5: Is there evidence of cross-resistance between rabacfosadine and other chemotherapeutic agents?
While rabacfosadine's unique mechanism of action suggests it may be effective in cases resistant to other chemotherapies, there is some clinical evidence suggesting that prior treatments can impact its efficacy.[5][13] For instance, prior corticosteroid treatment has been associated with inferior outcomes, and it is speculated that this could be due to the induction of resistance mechanisms other than P-GP upregulation, such as the activation of pro-survival signaling pathways like JAK-STAT and PI3K.[7]
Quantitative Data Summary
The following tables summarize clinical efficacy data from key studies of rabacfosadine in dogs with lymphoma.
Table 1: Efficacy of Rabacfosadine in Treatment-Naïve Lymphoma
| Study Population | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Progression-Free Interval (PFI) |
| 63 dogs with previously untreated intermediate to large cell lymphoma[14] | 87% | 52% | 35% | 122 days (overall) |
| 199 days (for CR patients) | ||||
| 89 days (for PR patients) | ||||
| Subgroup with B-cell lymphoma (n=42)[14] | 97% | 62% | 35% | - |
| Subgroup with T-cell lymphoma (n=14)[14] | 50% | 22% | 28% | - |
Table 2: Efficacy of Rabacfosadine in Relapsed/Refractory Lymphoma
| Study Population | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Progression-Free Survival (PFS) |
| 159 dogs with relapsed multicentric lymphoma[8] | 46% | 20% | 26% | - |
| 46 dogs treated with Rabacfosadine + L-asparaginase[12] | 67% | 41% | - | 63 days (overall) |
| 144 days (for CR patients) | ||||
| 158 dogs (naïve or relapsed) vs. Placebo[2] | 73.2% | 50.9% | 22.3% | 82 days (vs. 21 days for placebo) |
Experimental Protocols
Protocol 1: Generation of a Rabacfosadine-Resistant Lymphoma Cell Line
-
Parental Cell Line Culture: Culture a canine lymphoma cell line (e.g., CLBL-1) in appropriate media and conditions.
-
Initial IC50 Determination: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of the parental cell line to rabacfosadine.
-
Induction of Resistance:
-
Continuously expose the parental cell line to rabacfosadine at a concentration equal to its IC50.
-
Monitor cell viability and proliferation. When the cell proliferation rate recovers to approximately 80% of the untreated parental line, subculture the cells.
-
Gradually increase the concentration of rabacfosadine in the culture medium in a stepwise manner (e.g., 1.5x to 2x increments).
-
This process may take several months.
-
-
Confirmation of Resistance:
-
Periodically determine the IC50 of the resistant cell line and compare it to the parental line. A significant increase in the IC50 value (typically >5-fold) indicates the development of resistance.
-
Perform washout experiments (culturing the resistant line in drug-free medium for several passages) to assess the stability of the resistant phenotype.
-
Protocol 2: Analysis of DNA Polymerase Gene Expression
-
RNA Extraction: Extract total RNA from both the parental and the rabacfosadine-resistant cell lines.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Quantitative PCR (qPCR):
-
Design primers specific for the genes encoding DNA polymerases α, δ, and ε.
-
Perform qPCR to quantify the relative expression levels of these genes in the parental and resistant cell lines.
-
Use appropriate housekeeping genes for normalization.
-
-
Data Analysis: Calculate the fold change in gene expression in the resistant cells relative to the parental cells. An upregulation of the target DNA polymerases could be a potential mechanism of resistance.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Hypothetical mechanisms of acquired resistance.
References
- 1. Rabacfosadine - Wikipedia [en.wikipedia.org]
- 2. Multicenter, randomized, double‐blinded, placebo‐controlled study of rabacfosadine in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GS-9219--a novel acyclic nucleotide analogue with potent antineoplastic activity in dogs with spontaneous non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tanovea® (rabacfosadine for injection) [my.elanco.com]
- 6. Tanovea® for treatment of canine lymphoma [my.elanco.com]
- 7. researchgate.net [researchgate.net]
- 8. Rabacfosadine (Tanovea) for the Treatment of Relapsed Multicentric Canine Lymphoma - VCS 2021 - VIN [vin.com]
- 9. Mutations in the herpes simplex virus DNA polymerase gene can confer resistance to 9-beta-D-arabinofuranosyladenine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutations conferring resistance to viral DNA polymerase inhibitors in camelpox virus give different drug-susceptibility profiles in vaccinia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Concurrent use of rabacfosadine and L‐asparaginase for relapsed or refractory multicentric lymphoma in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rabacfosadine for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rabacfosadine Succinate in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosage and scheduling of rabacfosadine (B1672341) succinate (B1194679) in preclinical models. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of rabacfosadine succinate?
A1: this compound is a double prodrug of the acyclic nucleotide phosphonate (B1237965) 9-(2-phosphonylmethoxyethyl) guanine (B1146940) (PMEG).[1][2] As a prodrug, it is administered in an inactive form and is preferentially taken up by lymphoid cells.[3][4] Intracellularly, it is converted into its active metabolite, PMEG diphosphate (B83284) (PMEGpp).[2] PMEGpp acts as a chain-terminating inhibitor of DNA polymerases α, δ, and ε, which disrupts DNA synthesis.[4] This leads to S-phase cell cycle arrest and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[2][5]
Q2: What is the recommended starting dose and schedule for this compound in preclinical models?
A2: Based on clinical trials in dogs with lymphoma, the recommended dose is 1.0 mg/kg administered as a 30-minute intravenous (IV) infusion every 21 days.[1][6] Dose adjustments to 0.8 mg/kg or 0.66 mg/kg may be considered to manage adverse events.[1] For preclinical mouse models, dose-ranging studies are recommended to determine the maximum tolerated dose (MTD) and optimal biological dose (OBD).
Q3: What are the common adverse events observed with this compound in preclinical studies?
A3: Common adverse events are similar to those seen in clinical settings and include gastrointestinal issues (diarrhea, vomiting, decreased appetite), hematological effects (neutropenia), and dermatological problems.[2][4] A less common but serious adverse event is pulmonary fibrosis.[4] Careful monitoring of animal health is crucial during treatment.
Q4: How should this compound be prepared for administration?
A4: this compound is typically supplied as a lyophilized powder.[6] It should be reconstituted with a sterile diluent, such as 0.9% Sodium Chloride Injection, USP.[7] The reconstituted solution should be further diluted to the final desired concentration for administration.[7] It is important to follow the manufacturer's instructions for reconstitution and handling, including the use of personal protective equipment (PPE) due to the cytotoxic nature of the drug.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during preclinical experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results in in vitro cell viability assays | Uneven cell seeding: Inconsistent cell numbers will lead to variability in metabolic activity. | Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette carefully. |
| Edge effects: Wells on the perimeter of a 96-well plate are prone to evaporation and temperature fluctuations. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. | |
| Compound precipitation: this compound may precipitate at high concentrations or in certain media. | Visually inspect the wells after compound addition. If precipitation is observed, consider using a lower concentration range or a different solvent (ensure solvent controls are included). | |
| Lower than expected efficacy in in vivo models | Suboptimal dosing or scheduling: The dose may be too low or the interval between doses too long to maintain therapeutic concentrations. | Conduct a dose-escalation study to determine the MTD. Consider more frequent dosing schedules based on pharmacokinetic data if available. |
| Tumor model resistance: The selected cell line or patient-derived xenograft (PDX) model may be inherently resistant to nucleoside analogs. | Screen a panel of cell lines in vitro to identify sensitive models before initiating in vivo studies. Consider combination therapies with other agents. | |
| Drug administration issues: Improper IV administration can lead to extravasation and reduced systemic exposure. | Ensure proper training in IV injection techniques for the animal model being used. Monitor for signs of extravasation, such as swelling or redness at the injection site. | |
| Unexpected toxicity in animal models | Species-specific sensitivity: Different animal species may have varying tolerances to the drug. | Conduct preliminary tolerability studies in the chosen animal model before initiating large-scale efficacy studies. |
| Accumulated toxicity: Repeated dosing may lead to cumulative toxicity that is not apparent after a single dose. | Implement a detailed health monitoring plan, including regular body weight measurements and clinical observations. Consider dose reductions or treatment holidays if toxicity is observed. |
Experimental Protocols
In Vitro Cell Viability (MTS) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., canine lymphoma cell line)
-
Complete cell culture medium
-
96-well clear flat-bottom microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of the stock solution to create a range of concentrations.
-
Add 100 µL of the diluted compound to the appropriate wells to achieve the final desired concentrations. Include vehicle-only and media-only controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line of interest suspended in a suitable matrix (e.g., Matrigel)
-
This compound
-
Sterile 0.9% saline for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in 100-200 µL of cell suspension/Matrigel mixture into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
-
Drug Administration:
-
Prepare this compound for injection by reconstituting and diluting it in sterile 0.9% saline.
-
Administer the drug intravenously (e.g., via tail vein injection) at the desired dose and schedule (e.g., 1.0 mg/kg every 21 days). The control group should receive vehicle only.
-
-
Monitoring and Endpoints:
-
Monitor animal health daily, including body weight, clinical signs of toxicity, and tumor size.
-
The primary endpoint is typically tumor growth inhibition. Efficacy can be assessed by comparing the tumor volumes of the treated group to the control group.
-
The study may be terminated when tumors in the control group reach a predetermined maximum size, or if significant toxicity is observed in the treated groups.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Preclinical Experimental Workflow
Caption: General preclinical experimental workflow for rabacfosadine.
Quantitative Data Summary
| Study Type | Model | Dosage/Schedule | Key Findings | Reference |
| Clinical Trial (Relapsed B-cell Lymphoma) | Canine | 1.0 mg/kg or 0.82 mg/kg every 21 days | Overall Response Rate (ORR): 74%; Median Progression-Free Interval (PFI) for all responders: 172 days. | [8] |
| Clinical Trial (Naïve or Relapsed Multicentric Lymphoma) | Canine | 1.0 mg/kg every 21 days | ORR: 73.2%; Median PFI: 82 days (vs. 21 days for placebo). | [6] |
| Clinical Trial (Naïve Intermediate to Large Cell Lymphoma) | Canine | 0.82 or 1.0 mg/kg every 21 days | ORR: 87%; Overall median PFI: 122 days. | [8] |
| Clinical Trial (Alternating with Doxorubicin) | Canine | 1.0 mg/kg rabacfosadine alternating with 30 mg/m² doxorubicin (B1662922) every 21 days | ORR: 93%; Median PFI: 199 days. | [9] |
References
- 1. hemonc.mhmedical.com [hemonc.mhmedical.com]
- 2. Nucleoside-based anticancer drugs: mechanism of action and drug resistance: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Multicenter, randomized, double‐blinded, placebo‐controlled study of rabacfosadine in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 8. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alternating rabacfosadine and doxorubicin for treatment of naïve canine lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of rabacfosadine succinate in cell culture media over time
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of rabacfosadine (B1672341) succinate (B1194679) in cell culture media. As limited direct data exists in the public domain on this specific topic, this guide offers troubleshooting advice and recommended experimental protocols to determine stability in your specific in vitro systems.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of rabacfosadine succinate?
For initial stock solutions, it is advisable to use dimethyl sulfoxide (B87167) (DMSO) for high concentrations. This compound is readily soluble in DMSO at concentrations up to 80 mg/mL.[1] For aqueous solutions, reconstitution of the lyophilized powder can be done with 0.9% Sodium Chloride Injection, USP, as is done for its clinical formulation.[2][3]
Q2: How should I store the lyophilized powder and reconstituted stock solutions?
Unopened vials of lyophilized this compound should be stored refrigerated at 2° to 8°C (36° to 46°F) and protected from light.[2][4] Once reconstituted in a saline solution, it is recommended to store it at 20° to 25°C (68° to 77°F) and use it for dilution into cell culture media within 4 hours.[2][4] For DMSO stock solutions, it is best practice to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is the known stability of this compound in aqueous solutions?
Q4: Can I expect this compound to be stable in my cell culture medium at 37°C?
Given that this compound is a prodrug with a short plasma half-life in vivo (less than 30 minutes), it is reasonable to hypothesize that it may also be susceptible to degradation or metabolic alteration in a complex biological environment like cell culture, which contains various enzymes, particularly if serum is used.[3][5] Therefore, it is crucial to empirically determine its stability under your specific experimental conditions (e.g., media type, serum percentage, cell type, and density).
Q5: What analytical methods are suitable for quantifying this compound in cell culture media?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like this compound in complex matrices such as cell culture media.[6] This method would allow for the accurate measurement of the parent compound and potentially its degradation products or metabolites over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results between assays. | Degradation of this compound in the cell culture media during the experiment. | Determine the stability of this compound in your specific media and under your experimental conditions (time, temperature, cell presence). Prepare fresh working solutions for each experiment. |
| Lower than expected potency of the compound. | The compound may be degrading upon addition to the warm cell culture medium. | Perform a time-course stability study. Consider adding the compound to the cells immediately after preparing the working solution. |
| Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). | This could indicate the degradation of this compound into byproducts. | Characterize these peaks to understand the degradation pathway. This may involve mass spectrometry to identify the mass of the unknown compounds. |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to assess the stability of this compound in a specific cell culture medium over time at 37°C.
1. Materials:
- This compound
- Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, L-glutamine)
- Sterile microcentrifuge tubes or culture plates
- Incubator (37°C, 5% CO₂)
- LC-MS/MS system or other suitable analytical instrument
- Appropriate solvents for extraction and analysis
2. Procedure:
- Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
- Spike a known concentration of the this compound stock solution into pre-warmed cell culture medium to achieve the final desired concentration (e.g., 10 µM).
- Immediately after mixing, take a sample for the T=0 time point. Store this sample at -80°C until analysis.
- Aliquot the remaining medium into sterile, sealed containers and place them in a 37°C incubator.
- Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).
- At each time point, immediately freeze the collected sample at -80°C.
- Once all samples are collected, process them for analysis. This may involve a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation to remove proteins and cellular debris.
- Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
- Plot the concentration of this compound versus time to determine its stability profile.
Data Presentation
The following tables are templates for presenting the stability data you collect.
Table 1: Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C
| Time Point (Hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 2 | [Experimental Value] | [Calculated Value] |
| 4 | [Experimental Value] | [Calculated Value] |
| 8 | [Experimental Value] | [Calculated Value] |
| 12 | [Experimental Value] | [Calculated Value] |
| 24 | [Experimental Value] | [Calculated Value] |
| 48 | [Experimental Value] | [Calculated Value] |
| 72 | [Experimental Value] | [Calculated Value] |
Table 2: Stability of this compound (10 µM) in RPMI-1640 with 10% FBS at 37°C
| Time Point (Hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 2 | [Experimental Value] | [Calculated Value] |
| 4 | [Experimental Value] | [Calculated Value] |
| 8 | [Experimental Value] | [Calculated Value] |
| 12 | [Experimental Value] | [Calculated Value] |
| 24 | [Experimental Value] | [Calculated Value] |
| 48 | [Experimental Value] | [Calculated Value] |
| 72 | [Experimental Value] | [Calculated Value] |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Intracellular activation pathway of this compound.
References
- 1. Buy this compound | 1431856-99-3 | >98% [smolecule.com]
- 2. vet-dc.com [vet-dc.com]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. vetlexicon.com [vetlexicon.com]
- 5. vet-dc.com [vet-dc.com]
- 6. Analytical Methods for the Quantification of Histamine and Histamine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Rabacfosadine Dermatological Adverse Event Management: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing dermatological adverse events associated with rabacfosadine (B1672341) (Tanovea®) in research animals, particularly canines.
I. Troubleshooting Guides: Managing Specific Dermatological Adverse Events
This section offers a question-and-answer format to address common dermatological issues encountered during rabacfosadine administration in experimental settings.
1. An animal is developing erythema and pruritus. How should this be managed?
-
Initial Assessment: Grade the severity of the erythema and pruritus according to the Veterinary Cooperative Oncology Group - Common Terminology Criteria for Adverse Events (VCOG-CTCAE).[1] Mild erythema with intermittent pruritus would be considered Grade 1, while severe, constant pruritus with widespread erythema would be a higher grade.
-
Management of Mild Cases (Grade 1):
-
Topical Therapy: Initiate treatment with a topical corticosteroid spray or cream to the affected areas.[2][3] Soothing shampoos containing oatmeal or other calming ingredients can also provide relief.
-
Environmental Control: Ensure the animal's environment is cool and comfortable to minimize heat-related exacerbation of pruritus.
-
-
Management of Moderate to Severe Cases (Grade 2 and above):
-
Systemic Therapy: In addition to topical treatments, systemic antipruritic medications may be necessary. Options include:
-
Oclacitinib (Apoquel®): A Janus kinase (JAK) inhibitor that can rapidly control pruritus.
-
Lokivetmab (Cytopoint®): A monoclonal antibody that neutralizes interleukin-31 (IL-31), a key cytokine involved in pruritus.[4]
-
Glucocorticoids: Short-term use of oral prednisone (B1679067) or prednisolone (B192156) can be effective in controlling inflammation and itching.[2]
-
-
Dose Modification: For persistent or severe pruritus and erythema, consider a dose delay or reduction of rabacfosadine for the next cycle.[5][6][7]
-
2. What is the appropriate course of action for an animal that develops dermatitis or pyoderma?
-
Diagnosis: Perform cytology on the affected skin to identify the presence of bacteria (cocci or rods) and inflammatory cells.[8] This will help differentiate between sterile dermatitis and a secondary bacterial infection (pyoderma).
-
Treatment of Dermatitis (non-infectious):
-
Topical Glucocorticoids: Apply topical steroids to reduce inflammation.
-
Supportive Care: Medicated shampoos with antimicrobial and antifungal properties (e.g., containing chlorhexidine (B1668724) and miconazole) can help prevent secondary infections.[9]
-
-
Treatment of Pyoderma (bacterial infection):
-
Topical Antimicrobials: For localized infections, topical antibiotic ointments or sprays are recommended.
-
Systemic Antibiotics: In cases of widespread or deep pyoderma, systemic antibiotics should be prescribed based on culture and sensitivity results whenever possible.
-
Dose Modification: As with other significant dermatological reactions, a dose delay or reduction of rabacfosadine should be considered.[5][6][7] Skin reactions have been reported to resemble severe superficial pyoderma and typically improve with the use of steroids, a treatment delay, and dose reduction or discontinuation of the chemotherapy.[2]
-
3. How should otitis externa be managed in an animal receiving rabacfosadine?
-
Initial Examination and Cytology: Perform a thorough otoscopic examination and collect a sample for cytology to identify the infectious organisms (e.g., yeast, bacteria).[8]
-
Ear Cleaning: Gently clean the ear canal to remove debris and exudate, which will improve the efficacy of topical medications.
-
Topical Therapy:
-
Instill a combination topical medication containing an antibiotic, antifungal, and glucocorticoid into the ear canal.[8] The choice of antibiotic may be guided by cytology (e.g., products effective against cocci or rods).
-
For severe inflammation and swelling, a short course of systemic glucocorticoids may be necessary to reduce canal stenosis and pain.[5][10]
-
-
Dose Modification: If the otitis is severe or recurrent, a dose modification of rabacfosadine is warranted.[5][6][7]
4. An animal is experiencing alopecia. What is the recommended approach?
-
Assessment: Determine the extent and pattern of hair loss. Alopecia associated with rabacfosadine is often a thinning of the hair coat.[11]
-
Management:
-
Alopecia is generally a cosmetic side effect and does not typically require medical intervention.
-
Ensure the underlying skin is healthy and free from irritation. If the skin is erythematous or pruritic, manage as described above.
-
Hair regrowth is expected after the completion of the treatment protocol.
-
II. Quantitative Data on Dermatological Adverse Events
The following tables summarize the incidence of dermatological adverse events observed in clinical trials of rabacfosadine in dogs with lymphoma.
| Adverse Event | Incidence at 1.0 mg/kg (Every 3 weeks) | Incidence at 0.82 mg/kg (Every 3 weeks) |
| Dermatopathy (General) | 6.3% - 50%+ | 6.3% - 43.8% |
| Otitis Externa | 2.9% - 25% | 6.3% - 12.5% |
| Alopecia | 5.4% - 21.4% | 0% - 12.5% |
| Dermatitis/Eczema | 2.9% - 28.6% | 6.3% - 18.8% |
| Pruritus | 2.9% - 14.3% | 0% - 6.3% |
| Pyoderma/Skin Infection | 2.9% - 14.3% | 0% - 6.3% |
| Skin Ulcerations/Lesions | 2.9% - 8.6% | 0% - 6.3% |
| Hyperpigmentation | 2.9% - 5.7% | 0% |
Data compiled from multiple clinical trial publications. The range in incidence reflects the variability across different studies and patient populations.
III. Experimental Protocols
1. Protocol for Cytological Evaluation of Dermatological Lesions
-
Objective: To identify the presence of infectious agents (bacteria, yeast) and inflammatory cells to guide treatment decisions.
-
Materials: Microscope slides, sterile cotton swabs or scalpel blade (for skin scrapes), mineral oil (for scrapes), Diff-Quik or similar staining solution, microscope.
-
Procedure:
-
Sample Collection:
-
Pustules/Crusts: Gently lift the edge of a crust or rupture a pustule with a sterile needle and press a microscope slide to the expressed material.
-
Erythematous/Alopecic areas: Firmly roll a sterile cotton swab over the affected area.
-
Skin Scrape (for mites): Apply a drop of mineral oil to the slide and the affected skin. Gently scrape the skin with a scalpel blade until capillary oozing is observed. Transfer the collected material to the slide.
-
-
Slide Preparation:
-
Air dry the slide completely.
-
Heat fix the slide by passing it quickly through a flame 2-3 times (for swab and pustule samples).
-
-
Staining:
-
Follow the manufacturer's instructions for the Diff-Quik stain, typically involving sequential immersion in fixative, eosin, and methylene (B1212753) blue solutions.
-
-
Microscopic Examination:
-
Examine the slide under low power (10x) to find a representative area.
-
Switch to high power (40x) and oil immersion (100x) to identify bacteria (cocci, rods), yeast (Malassezia), and inflammatory cells (neutrophils, macrophages).
-
-
2. Protocol for Dose Reduction of Rabacfosadine in Response to Dermatological Adverse Events
-
Objective: To manage moderate to severe (Grade 2 or higher) dermatological adverse events that are persistent or progressive.
-
Procedure:
-
Initial Dose: Administer rabacfosadine at the standard dose of 1.0 mg/kg intravenously over 30 minutes, once every three weeks.[5][6]
-
First Dose Reduction: If a Grade 2 or higher dermatological adverse event occurs, delay the next dose until the adverse event has resolved to Grade 1 or baseline. For the subsequent dose, reduce the amount of rabacfosadine to 0.8 mg/kg.[5][6][7]
-
Second Dose Reduction: If a Grade 2 or higher dermatological adverse event recurs or persists at the 0.8 mg/kg dose, again delay treatment until resolution. For the subsequent dose, further reduce the amount of rabacfosadine to 0.66 mg/kg.[5][6][7]
-
Discontinuation: If significant dermatological toxicity persists despite dose reduction to 0.66 mg/kg, discontinuation of rabacfosadine treatment should be considered.
-
IV. Visualizations
Caption: Rabacfosadine's mechanism of action.
Caption: Workflow for managing dermatological adverse events.
V. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of rabacfosadine?
A1: Rabacfosadine is a double prodrug of the acyclic nucleotide phosphonate (B1237965) PMEG.[4] It preferentially accumulates in lymphoid cells, where it is converted to its active metabolite, PMEG diphosphate (B83284) (PMEGpp).[12] PMEGpp acts as a chain-terminating inhibitor of DNA polymerases, leading to the inhibition of DNA synthesis, cell cycle arrest in the S phase, and ultimately, apoptosis (programmed cell death) of the cancer cells.[1][8]
Q2: Are the dermatological side effects of rabacfosadine reversible?
A2: Yes, in most cases, the dermatological adverse events associated with rabacfosadine are reversible and resolve with supportive treatment, dose modifications, or dose delays.[5]
Q3: Is it necessary to perform a skin biopsy for every dermatological lesion?
A3: A skin biopsy is not typically necessary for initial management. Cytology is usually sufficient to guide initial treatment. However, if a lesion is not responding to standard therapy or if there is a suspicion of a different underlying condition, a biopsy may be warranted.
Q4: Can other supportive care medications be used alongside rabacfosadine?
A4: Yes, various supportive care medications can be used to manage the side effects of rabacfosadine. These may include antiemetics for nausea, appetite stimulants, and gastrointestinal protectants. Always consult the experimental protocol and a veterinarian for appropriate concomitant medication use.
Q5: What is the recommended washout period for other chemotherapeutic agents before starting rabacfosadine?
A5: The specific washout period can vary depending on the previous chemotherapy agent used. It is crucial to consult the study protocol for the required washout period to avoid overlapping toxicities.
Q6: Are there any breeds that are more susceptible to the dermatological adverse events of rabacfosadine?
A6: While there is a known predisposition for pulmonary fibrosis in West Highland White Terriers, there is no specific breed predisposition documented for the dermatological adverse events of rabacfosadine.[12] However, as with any drug, individual sensitivities can occur.
References
- 1. Rabacfosadine for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dvm360.com [dvm360.com]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. Lokivetmab improved pruritus in a dog with cutaneous epitheliotropic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Otitis Externa in Animals - Ear Disorders - MSD Veterinary Manual [msdvetmanual.com]
- 6. academy.royalcanin.com [academy.royalcanin.com]
- 7. Clinical Guidelines for the Use of Antipruritic Drugs in the Control of the Most Frequent Pruritic Skin Diseases in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oregonvma.org [oregonvma.org]
- 9. m.youtube.com [m.youtube.com]
- 10. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. avmajournals.avma.org [avmajournals.avma.org]
Technical Support Center: Investigating Drug-Induced Pulmonary Fibrosis in Preclinical Models with a Focus on Rabacfosadine
This technical support center provides guidance for researchers studying rabacfosadine-induced pulmonary fibrosis in preclinical models. Given that the mechanism is poorly understood and appears idiosyncratic, this guide offers troubleshooting advice and frequently asked questions based on established methodologies for investigating drug-induced pulmonary fibrosis.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of rabacfosadine-induced pulmonary fibrosis in preclinical models?
A1: Currently, there are no published preclinical studies that have successfully modeled and characterized rabacfosadine-induced pulmonary fibrosis in species such as mice or rats. The condition has been observed as a serious adverse event in clinical trials involving client-owned dogs with lymphoma. In these studies, the incidence of confirmed or suspected pulmonary fibrosis of any grade is approximately 4%.[1] The reaction is described as idiosyncratic, meaning it is not predictable and may not be dose-dependent in the same way as other toxicities.[2][3][4]
Q2: What are the typical clinical signs and onset of rabacfosadine-induced pulmonary fibrosis in dogs?
A2: The onset of pulmonary fibrosis in dogs treated with rabacfosadine (B1672341) is often delayed, potentially appearing several months after the initiation of treatment.[1][2] Clinical signs to monitor for include difficulty breathing (dyspnea), exercise intolerance, and coughing.[3] Due to its potential severity, regular monitoring, including thoracic radiographs, is recommended for dogs undergoing rabacfosadine therapy.[5]
Q3: Are there known risk factors for developing rabacfosadine-induced pulmonary fibrosis?
A3: No specific predisposing factors have been definitively identified, contributing to the description of this adverse event as idiosyncratic.[1] However, the product label for Tanovea®-CA1 (rabacfosadine) advises against its use in dogs with pre-existing pulmonary fibrosis or a history of chronic pulmonary disease.[2] Additionally, West Highland White Terriers are specifically contraindicated due to a potential genetic predisposition to developing pulmonary fibrosis.[2]
Q4: Since a specific preclinical model for rabacfosadine-induced pulmonary fibrosis doesn't exist, what is the best approach to study its potential mechanisms?
A4: To investigate the mechanisms of a drug with unknown fibrotic potential like rabacfosadine, researchers can adapt the most common and well-characterized model of drug-induced pulmonary fibrosis: the bleomycin-induced model in rodents.[6][7] This involves administering the test compound (rabacfosadine) to animals either before, during, or after the induction of fibrosis with bleomycin (B88199) to see if it initiates or exacerbates the condition. Alternatively, a chronic dosing study with rabacfosadine alone in a susceptible species could be designed, though this would be more exploratory.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in fibrosis severity between animals in the same group. | - Inconsistent delivery of the inducing agent (e.g., bleomycin).- Genetic drift in the animal colony.- Underlying subclinical infections. | - For intratracheal instillation, ensure proper technique to deliver the agent to the lower airways consistently.- Use animals from a reputable supplier and from the same cohort.- Maintain a specific-pathogen-free (SPF) environment. |
| Failure to detect significant fibrotic changes with rabacfosadine administration alone. | - The chosen animal model (e.g., young, healthy mice) is not susceptible to the idiosyncratic toxicity.- The dosing regimen (dose, frequency, duration) is insufficient to induce fibrosis.- The mechanism of toxicity is species-specific to canines. | - Consider using aged mice, as they can show a more robust fibrotic response.[8]- Conduct a dose-range-finding study with extended duration (e.g., >28 days).- If possible, investigate in a second species or utilize in vitro models with canine lung cells. |
| Difficulty distinguishing between inflammation and fibrosis in histological samples. | - The chosen time point for analysis is too early in the disease process.- Hematoxylin and Eosin (H&E) staining alone is insufficient. | - In bleomycin models, the acute inflammatory phase typically subsides after day 7. Assess fibrosis at later time points (e.g., day 14, 21, or 28).[7]- Use specific stains for collagen, such as Masson's Trichrome or Picrosirius Red, for clearer visualization and quantification of fibrosis.[9] |
| Hydroxyproline (B1673980) assay results do not correlate with histological findings. | - Incomplete hydrolysis of the lung tissue.- Contamination of samples.- The histological scoring is subjective and not quantitative enough. | - Ensure complete acid hydrolysis of the lung tissue samples.- Use dedicated labware and reagents to avoid contamination.- Complement subjective scoring (e.g., Ashcroft score) with quantitative digital pathology methods to measure the fibrotic area. |
Data from Canine Clinical Studies
The following tables summarize adverse events and efficacy data from clinical trials of rabacfosadine in dogs with lymphoma. This data provides context for the clinically observed pulmonary toxicity.
Table 1: Incidence of Key Adverse Events in Dogs Treated with Rabacfosadine
| Adverse Event | Frequency | Notes |
| Pulmonary Fibrosis | ~4% | Can be delayed and life-threatening.[1][3][5] |
| Dermatopathies | Common | Includes otitis, alopecia, dermatitis, erythema, pruritus.[2] |
| Gastrointestinal | Very Common | Hyporexia/anorexia, diarrhea, vomiting.[4][5][10] |
| Neutropenia | Common | Nadir typically occurs around day 7 post-treatment.[11] |
Table 2: Efficacy of Rabacfosadine in Dogs with Lymphoma (Selected Studies)
| Study Population | Dosage | Overall Response Rate (ORR) | Median Progression Free Interval (PFI) | Reference |
| Treatment-Naïve | 0.82 mg/kg or 1.0 mg/kg q21d | 87% | 122 days | [5][10][12] |
| Relapsed/Refractory | 0.82 mg/kg or 1.0 mg/kg q21d | 74% | 108 days | [1] |
| Naïve or Relapsed (Placebo-Controlled) | 1.0 mg/kg q21d | 73.2% | 82 days | [4] |
Experimental Protocols
Protocol: Bleomycin-Induced Pulmonary Fibrosis Model for Testing a Novel Compound
This protocol provides a standard methodology for inducing pulmonary fibrosis in mice to test the potential pro-fibrotic effects of a compound like rabacfosadine.
-
Animal Model:
-
Species: C57BL/6 mice (male, 8-10 weeks old). Aged mice (>18 months) can also be considered for a potentially more persistent fibrotic response.
-
-
Experimental Groups:
-
Group 1: Vehicle Control (e.g., saline, intratracheal) + Vehicle for test compound (intravenous).
-
Group 2: Bleomycin (intratracheal) + Vehicle for test compound (intravenous).
-
Group 3: Bleomycin (intratracheal) + Test Compound (e.g., rabacfosadine, intravenous).
-
Group 4: Vehicle Control (e.g., saline, intratracheal) + Test Compound (e.g., rabacfosadine, intravenous).
-
-
Procedure:
-
Day 0: Anesthetize mice. Administer a single intratracheal dose of bleomycin (1-3 U/kg) or sterile saline.
-
Dosing of Test Compound: Administer rabacfosadine or its vehicle intravenously at a clinically relevant dose and schedule (e.g., once every 7 or 21 days, starting from Day 1).
-
Monitoring: Monitor animals daily for weight loss and signs of respiratory distress.
-
Termination: Euthanize animals at a predetermined endpoint, typically Day 14 or Day 21.
-
-
Endpoint Analysis:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze total and differential cell counts (macrophages, neutrophils, lymphocytes) as markers of inflammation.
-
Histopathology: Perfuse and fix the lungs. Embed in paraffin (B1166041) and section. Stain with H&E for general morphology and Masson's Trichrome for collagen deposition. Score fibrosis using the Ashcroft scoring system.
-
Biochemical Analysis: Harvest a portion of the lung for a hydroxyproline assay to quantify total collagen content.
-
Gene Expression: Extract RNA from lung tissue to perform qPCR for key fibrotic markers (e.g., Col1a1, Acta2 [α-SMA], Tgfb1).
-
Visualizations
Caption: Experimental workflow for a bleomycin-induced pulmonary fibrosis model.
Caption: A generalized signaling pathway for drug-induced pulmonary fibrosis.
References
- 1. Animal models of idiosyncratic drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DailyMed - TANOVEA- rabacfosadine succinate injection, powder, for solution [dailymed.nlm.nih.gov]
- 3. What is drug-induced pulmonary fibrosis? | Action for Pulmonary Fibrosis [actionpf.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Animal models of drug-induced pulmonary fibrosis: an overview of molecular mechanisms and characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. madbarn.com [madbarn.com]
- 9. Pulmonary fibrosis model of mice induced by different administration methods of bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rabacfosadine for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tanovea® (rabacfosadine for injection) [my.elanco.com]
- 12. Rabacfosadine for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Rabacfosadine Gastrointestinal Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the gastrointestinal (GI) toxicity of rabacfosadine (B1672341).
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal toxicities observed with rabacfosadine?
A1: The most frequently reported gastrointestinal adverse events in clinical trials with rabacfosadine are diarrhea, decreased appetite (hyporexia/anorexia), and vomiting.[1][2][3] These are typically mild to moderate in severity (Grade 1 or 2) and can often be managed with supportive care and/or dose modifications.[1][4]
Q2: What is the underlying mechanism of rabacfosadine-induced gastrointestinal toxicity?
A2: Rabacfosadine is a guanine (B1146940) nucleotide analog that acts as a chain-terminating inhibitor of DNA polymerases.[5] This mechanism targets rapidly dividing cells, including the cancerous lymphocytes it is designed to treat. However, the epithelial cells lining the gastrointestinal tract also have a high turnover rate, making them susceptible to the cytotoxic effects of rabacfosadine.[4] This leads to damage of the intestinal mucosa, a condition known as mucositis, which manifests as diarrhea, vomiting, and decreased appetite. The inhibition of DNA synthesis in the gut lining is thought to induce apoptosis (programmed cell death) in the intestinal epithelial cells.[5][6]
Q3: Are there established prophylactic strategies to prevent rabacfosadine-induced GI toxicity?
A3: While there are no universally established, specific prophylactic protocols for rabacfosadine, a proactive approach to managing GI side effects is recommended. This may include the preventative use of anti-nausea medications (anti-emetics) and initiating a highly digestible diet before starting treatment, especially in patients with a history of sensitive GI tracts. Researchers may consider a pre-treatment consultation to discuss a nutritional plan and have supportive medications on hand.
Q4: How does the dose of rabacfosadine correlate with the incidence of gastrointestinal side effects?
A4: Clinical data suggests a dose-dependent relationship for some gastrointestinal side effects. For instance, hyporexia (decreased appetite) of any grade has been reported to be significantly more common at a dose of 1.0 mg/kg compared to 0.82 mg/kg.[1] Stepwise dose reductions are a key strategy in managing GI toxicity.[7][8]
Troubleshooting Guides
Issue 1: Subject is experiencing vomiting after rabacfosadine administration.
Initial Assessment:
-
Timing and Frequency: When did the vomiting start in relation to the rabacfosadine infusion? How many times has the subject vomited?
-
Severity: Is the vomiting mild (spitting up) or severe (forceful, projectile)? Is there any blood in the vomit?
-
Concurrent Signs: Is the subject also experiencing diarrhea, lethargy, or fever?
Management Protocol:
-
Dietary Modification:
-
Withhold food and water for 12 hours.
-
After 12 hours, offer small amounts of water.
-
If water is held down, introduce a bland, easily digestible diet in small, frequent meals. Examples include boiled chicken or hamburger with white rice.
-
Gradually reintroduce the normal diet over 3 days if no further vomiting occurs.
-
-
Pharmacological Intervention:
-
Antiemetics: Administer a veterinary-prescribed antiemetic. Maropitant (B1663616) citrate (B86180) is a commonly used neurokinin-1 (NK1) receptor antagonist effective in managing chemotherapy-induced nausea. Ondansetron, a serotonin (B10506) 5-HT3 receptor antagonist, is another option.
-
Fluid Therapy: If vomiting is severe or persistent, leading to dehydration, subcutaneous or intravenous fluid therapy may be necessary to restore hydration and electrolyte balance.
-
-
Dose Adjustment for Future Cycles:
Issue 2: Subject has developed diarrhea following rabacfosadine treatment.
Initial Assessment:
-
Onset and Duration: When did the diarrhea start, and how long has it been present?
-
Characteristics: Is the diarrhea watery, mucoid, or bloody (hematochezia)?
-
Volume and Frequency: How frequent and voluminous are the bowel movements?
-
Systemic Signs: Is there concurrent vomiting, inappetence, or fever?
Management Protocol:
-
Dietary Management:
-
Institute a bland, highly digestible diet as described for vomiting. High-fiber diets may also be beneficial in some cases to improve stool consistency.
-
-
Pharmacological Intervention:
-
Antidiarrheals: Metronidazole is often used for its antibacterial and anti-inflammatory properties in the gut.
-
Probiotics: Supplementation with a multi-strain probiotic can help restore healthy gut flora and may reduce the severity and duration of diarrhea.
-
Electrolyte and Fluid Balance: Ensure adequate hydration. Oral electrolyte solutions can be offered if the subject is drinking. Severe diarrhea may necessitate fluid therapy.
-
-
Dose Modification:
-
For persistent or severe diarrhea (Grade 2 or higher), a dose reduction or a delay in the next rabacfosadine treatment should be considered.[9]
-
Issue 3: Subject is exhibiting decreased appetite or anorexia.
Initial Assessment:
-
Degree of Inappetence: Is the subject eating less than usual (hyporexia) or not eating at all (anorexia)?
-
Duration: How long has the subject's appetite been poor?
-
Weight Loss: Has there been any noticeable weight loss?
-
Other Clinical Signs: Are there other signs of GI upset, such as nausea (lip smacking, drooling), vomiting, or diarrhea?
Management Protocol:
-
Dietary Intervention:
-
Offer a variety of palatable and highly aromatic foods to encourage eating. Warming the food slightly can enhance its aroma.
-
Hand-feeding may also encourage some subjects to eat.
-
Ensure fresh water is always available.
-
-
Pharmacological Support:
-
Appetite Stimulants: In cases of prolonged anorexia, a veterinarian may prescribe an appetite stimulant.
-
Antiemetics: As inappetence is often linked to nausea, a trial with an antiemetic like maropitant may be beneficial.
-
-
Nutritional Support:
-
If anorexia is severe and prolonged, leading to significant weight loss, assisted feeding methods such as a nasogastric or esophagostomy tube may be required to provide adequate caloric intake.
-
-
Dose Adjustment:
-
Hyporexia and weight loss are common reasons for dose reductions of rabacfosadine.[7] If appetite does not improve with supportive care, a dose modification for subsequent treatments is warranted.
-
Data Presentation
Table 1: Incidence of Gastrointestinal Adverse Events in Dogs Treated with Rabacfosadine (1.0 mg/kg vs. 0.82 mg/kg)
| Adverse Event | Dose: 1.0 mg/kg (n=47) | Dose: 0.82 mg/kg (n=16) |
| Diarrhea | ||
| Any Grade | 43% | 31% |
| Grade 3-4 | 4% | 0% |
| Hyporexia | ||
| Any Grade | 58% | 25% |
| Grade 3-4 | 4% | 0% |
| Vomiting | ||
| Any Grade | 34% | 25% |
| Grade 3-4 | 4% | 0% |
Data compiled from clinical trial information.[1]
Experimental Protocols
Protocol 1: Management of Acute Chemotherapy-Induced Vomiting
-
Objective: To control acute vomiting in subjects receiving rabacfosadine.
-
Materials:
-
Maropitant citrate injectable solution
-
Ondansetron injectable solution
-
Apparatus for subcutaneous or intravenous fluid administration
-
Bland diet ingredients (e.g., cooked chicken, white rice)
-
-
Methodology:
-
If vomiting occurs within 24 hours of rabacfosadine administration, administer maropitant citrate at the labeled dose.
-
If vomiting persists, consider the addition of ondansetron.
-
Assess hydration status. If signs of dehydration are present, initiate fluid therapy.
-
Implement dietary modification as outlined in the troubleshooting guide.
-
Record all episodes of vomiting and the subject's response to treatment to inform decisions about dose modification for the next cycle.
-
Protocol 2: Probiotic Supplementation for Diarrhea Mitigation
-
Objective: To evaluate the efficacy of a multi-strain probiotic in reducing the severity and duration of rabacfosadine-induced diarrhea.
-
Materials:
-
A high-quality, multi-strain veterinary probiotic.
-
Fecal scoring chart.
-
Data collection sheets.
-
-
Methodology:
-
Begin probiotic supplementation at the start of the rabacfosadine treatment course and continue daily throughout the treatment period.
-
The owner or a technician should record a daily fecal score using a standardized chart (e.g., a 1-5 scale from very hard to watery).
-
Monitor for the onset, duration, and severity of any diarrheic episodes.
-
Compare the fecal scores and incidence of diarrhea to a control group or historical data for subjects treated with rabacfosadine without probiotics.
-
Visualizations
Caption: Mechanism of Rabacfosadine-Induced GI Toxicity.
Caption: Workflow for Managing Rabacfosadine GI Toxicity.
References
- 1. Rabacfosadine for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicenter, randomized, double‐blinded, placebo‐controlled study of rabacfosadine in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dogcancer.com [dogcancer.com]
- 5. Rabacfosadine - Wikipedia [en.wikipedia.org]
- 6. Rapid onset of intestinal epithelial and lymphocyte apoptotic cell death in patients with trauma and shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vet-dc.com [vet-dc.com]
- 8. Tanovea for Dogs - Drugs.com [drugs.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting rabacfosadine succinate extravasation in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rabacfosadine (B1672341) succinate (B1194679) in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on managing extravasation events.
Troubleshooting Guide: Rabacfosadine Succinate Extravasation
Q1: What is this compound and what is its mechanism of action?
Rabacfosadine is a guanine (B1146940) nucleotide analog that acts as a chain-terminating inhibitor of DNA polymerases.[1] It is a double prodrug of 9-(2-phosphonylmethoxyethyl)guanine (PMEG), a cytotoxic guanine analog.[2] This design allows for preferential targeting of cancerous lymphoid cells.[3] Once inside a rapidly dividing lymphocyte, rabacfosadine is converted to its active metabolite, which inhibits DNA synthesis, leading to S-phase arrest and apoptosis (programmed cell death).[1][2][3]
Q2: What is extravasation and is this compound a vesicant?
Extravasation is the accidental leakage of a drug from its intended intravenous administration route into the surrounding subcutaneous or subdermal tissues.[4][5] Depending on the drug, this can cause a range of tissue reactions, from mild irritation to severe necrosis.[4]
While rabacfosadine is not formally classified in the available literature, there has been a reported case of a grade 3 extravasation injury in a dog treated with rabacfosadine, which resolved with supportive care.[6][7] This suggests that rabacfosadine has the potential to be a vesicant, an agent capable of causing pain, inflammation, blistering, and irreversible tissue damage.[4] Therefore, it should be handled with the same precautions as other known vesicants.
Q3: How can I recognize an extravasation event during administration?
Early recognition is critical to minimizing tissue damage.[5] During and immediately after administration, researchers should monitor for the following signs at the injection site:
-
Swelling or the formation of a bleb.[8]
-
Signs of pain or agitation in the animal upon infusion.[8][10]
-
Resistance to the infusion of the drug or a reduced flow rate.[9][10]
Q4: What are the immediate steps to take if I suspect an extravasation?
If an extravasation is suspected, prompt action is vital.[5] The following steps, often remembered by the mnemonic SLAPP , should be taken immediately:[11][12]
-
L eave the catheter in place for the time being.[12]
-
A spirate any residual drug and blood from the catheter using a syringe. The goal is to remove as much of the extravasated drug as possible.[9][12][13] Attempt to withdraw 5-10 mL of blood and fluid from a dog or 3-5 mL from a cat.[8][10]
-
P ull the catheter out after aspiration.[12]
-
P rovider notification: Inform the principal investigator and veterinary staff immediately.[12]
Following these initial steps, delineate the affected area with a marker and document the event with photographs if possible.[12][13]
Q5: How should I manage the extravasation site after the initial response?
Management aims to either localize and neutralize the drug or disperse and dilute it. For most vesicants, with the notable exception of vinca (B1221190) alkaloids, the initial treatment involves localizing the agent with cold compresses.[13]
-
Apply Cold Compresses: For agents like rabacfosadine, which are not vinca alkaloids, applying cold compresses is the recommended approach. This helps to cause vasoconstriction, localizing the drug and reducing its uptake into surrounding cells.[13] Apply a cold pack for 15-20 minutes, four times a day, for the first 24-48 hours.[11][13]
-
Elevate the Limb: Elevating the affected limb can help to reduce swelling and promote venous drainage.[11][12]
-
Analgesics: Provide analgesics as needed to manage pain.[13]
Note: Warm compresses are used for vinca alkaloids to disperse the drug.[11][13] There is no evidence to suggest this approach for rabacfosadine.
Data on Chemotherapy Extravasation
Table 1: Classification of Intravenous Chemotherapy Agents
| Classification | Description | Examples | This compound (Presumed) |
| Vesicant | Can cause severe tissue damage, blistering, and necrosis. | Doxorubicin (B1662922), Vincristine, Vinblastine, Mechlorethamine[4][8] | Vesicant (Based on a reported grade 3 injury)[6][7] |
| Exfoliant | Can cause inflammation and shedding of skin, but less likely to cause necrosis. | Aclarubicin, Cisplatin[4] | N/A |
| Irritant | Causes pain and inflammation at the injection site or along the vein, but rarely causes tissue damage. | Bortezomib, Eribulin[4] | N/A |
| Inflammatory | Can cause mild to moderate inflammation. | Etoposide phosphate[4] | N/A |
| Neutral | Does not cause inflammation or damage. | Asparaginase[4] | N/A |
Table 2: General Management of Vesicant Extravasation
| Vesicant Class | Management Strategy | Rationale |
| Anthracyclines (e.g., Doxorubicin) | Cold Compresses, Dexrazoxane (antidote) | Localize and neutralize the drug.[4][13] |
| Vinca Alkaloids (e.g., Vincristine) | Warm Compresses, Hyaluronidase (antidote) | Disperse and dilute the drug.[4][13] |
| Alkylating Agents (e.g., Mechlorethamine) | Cold Compresses, Sodium Thiosulfate (antidote) | Localize and neutralize the drug.[11][13] |
| This compound (Proposed) | Cold Compresses | Localize the drug and reduce cellular uptake.[13] |
Experimental Protocols
Protocol for Management of Suspected Rabacfosadine Extravasation
-
Immediate Action (First 2 minutes): 1.1. Stop the rabacfosadine infusion immediately upon suspicion of extravasation. 1.2. Do not remove the intravenous catheter. 1.3. Disconnect the infusion line from the catheter. 1.4. Attach a 10 mL syringe to the catheter hub. 1.5. Gently aspirate to remove any residual drug and blood from the catheter and surrounding tissue. Document the volume aspirated. 1.6. Remove the catheter after aspiration is complete.
-
Site Management (First 24-48 hours): 2.1. Mark the periphery of the swollen or erythematous area with a permanent marker. 2.2. Take clear photographs of the site with a size reference (e.g., a ruler). 2.3. Apply a cold pack or cold compress to the affected area for 15-20 minutes. 2.4. Repeat the cold compress application every 6 hours for the first 24-48 hours. 2.5. Elevate the affected limb to minimize swelling.
-
Monitoring and Supportive Care: 3.1. Observe the animal closely for signs of pain and administer analgesics as prescribed by the veterinarian. 3.2. Monitor the site daily for the first week, and then weekly, for progression of erythema, ulceration, or necrosis. Document all observations. 3.3. Prevent the animal from licking or chewing the site by using an Elizabethan collar or a light wrap.[10]
Visualizations
Caption: Workflow for managing a suspected rabacfosadine extravasation event.
References
- 1. Rabacfosadine - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Tanovea® (rabacfosadine for injection) [my.elanco.com]
- 4. thamesvalleycanceralliance.nhs.uk [thamesvalleycanceralliance.nhs.uk]
- 5. england.nhs.uk [england.nhs.uk]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Alternating rabacfosadine and doxorubicin for treatment of naïve canine lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. aaha.org [aaha.org]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. mdanderson.org [mdanderson.org]
- 12. pogo.ca [pogo.ca]
- 13. uspharmacist.com [uspharmacist.com]
Impact of serum proteins on rabacfosadine succinate activity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rabacfosadine (B1672341) succinate (B1194679) in vitro, with a specific focus on the impact of serum proteins on its activity.
Frequently Asked Questions (FAQs)
Q1: What is rabacfosadine succinate and what is its mechanism of action?
This compound is the succinate salt of rabacfosadine, an acyclic nucleotide phosphonate (B1237965) prodrug.[1][2] It is a cytotoxic agent that preferentially targets lymphoid cells.[2] Rabacfosadine is a "double prodrug" of the nucleotide analog 9-(2-phosphonylmethoxyethyl)guanine (PMEG).[2][3] Once inside a target cell, it is converted in a series of steps to its active metabolite, PMEG diphosphate (B83284) (PMEGpp).[1][4] PMEGpp acts as a chain-terminating inhibitor of DNA polymerases, which disrupts DNA synthesis, leading to S-phase arrest in the cell cycle and ultimately inducing apoptosis (programmed cell death).[1][5]
Q2: Why is the presence of serum or serum proteins a consideration in my in vitro assay with this compound?
Serum contains a complex mixture of proteins, with albumin being the most abundant. Many drugs can bind to these proteins. This binding is a critical factor as it is generally accepted that only the unbound, or "free," fraction of a drug is pharmacologically active and able to diffuse across cell membranes to reach its target.[6] The extent of plasma protein binding can significantly influence a drug's efficacy and pharmacokinetic properties.[6] Therefore, the concentration of serum or specific serum proteins in your cell culture medium can directly impact the observed in vitro activity of this compound by reducing the concentration of the free, active drug available to the cells.
Q3: What are some common lymphoma cell lines used for in vitro studies?
Several human and canine lymphoma cell lines are available for in vitro research. The choice of cell line often depends on the specific subtype of lymphoma being studied. Some commonly used human lymphoma cell lines include Raji, which is analyzed in a significant portion of published papers, and others derived from patients with various lymphoma types.[7] For research focused on canine lymphoma, for which rabacfosadine is approved, relevant canine lymphoma cell lines should be utilized.
Troubleshooting Guide
Q4: My IC50 value for this compound is significantly higher in serum-containing medium compared to serum-free medium. Why is this happening?
This is a common observation and is likely due to the binding of this compound to serum proteins, primarily albumin. When the drug binds to these proteins, the concentration of the free, unbound drug available to enter the lymphoma cells and exert its cytotoxic effect is reduced. Consequently, a higher total concentration of the drug is required to achieve the same level of inhibition, resulting in an apparently higher IC50 value.
Q5: I am observing high variability in my cytotoxicity assay results between experiments. What could be the cause?
High inter-experiment variability can stem from several factors:
-
Inconsistent Serum Lots: Different batches of serum can have varying protein compositions and concentrations, leading to differences in drug binding and, consequently, activity. It is advisable to use a single lot of serum for a series of related experiments.
-
Cell Health and Passage Number: The physiological state of your cells can affect their sensitivity to cytotoxic agents. Ensure you are using cells within a consistent and optimal passage number range and that they are healthy and actively proliferating at the time of the assay.
-
Pipetting and Seeding Errors: Inaccurate cell seeding or inconsistent pipetting of the drug or reagents can lead to significant variability.[2]
-
Reagent Stability: Ensure all reagents, including the this compound stock solution, are properly stored and have not undergone multiple freeze-thaw cycles.[2]
Q6: My control cells (no drug treatment) show poor viability, especially in low-serum or serum-free conditions. How can I address this?
Many cell lines, including some lymphoma cell lines, require components present in serum for optimal growth and viability.[8][9] If you are using low-serum or serum-free media to minimize protein binding effects, you may need to supplement the media with specific growth factors or nutrients to maintain cell health. It's a balance between minimizing the confounding effect of serum proteins and ensuring the baseline health of your cells.
Q7: How can I mitigate the impact of serum protein binding in my in vitro experiments?
Several strategies can be employed:
-
Use Serum-Free or Low-Serum Media: This is the most direct approach, but as noted above, may require optimization to maintain cell viability.
-
Quantify and Normalize for Protein Binding: You can perform a plasma protein binding assay (see Experimental Protocols section) to determine the percentage of this compound that is bound at the serum concentration used in your assay. This allows you to calculate the free drug concentration and correlate it with the observed biological effect.
-
Use Purified Albumin: Instead of whole serum, you can supplement your media with a known concentration of purified bovine serum albumin (BSA) or human serum albumin (HSA). This provides a more controlled system to study the specific impact of this major serum protein.
Data Presentation
Table 1: Hypothetical Impact of Serum Concentration on the In Vitro IC50 of this compound against a Canine Lymphoma Cell Line
| Fetal Bovine Serum (FBS) Concentration (%) | This compound Bound (%) | Unbound (Free) this compound (%) | Apparent IC50 (nM) | Calculated Free IC50 (nM) |
| 0 | 0 | 100 | 50 | 50.0 |
| 2.5 | 40 | 60 | 83 | 49.8 |
| 5 | 65 | 35 | 143 | 50.1 |
| 10 | 85 | 15 | 333 | 50.0 |
| 20 | 95 | 5 | 1000 | 50.0 |
*Note: The binding percentages are hypothetical and for illustrative purposes to demonstrate the trend of increased apparent IC50 with higher serum concentrations due to protein binding. The calculated free IC50 remains consistent, highlighting the importance of considering the unbound drug fraction.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using a Luminescence-Based Readout (e.g., CellTiter-Glo®)
This protocol is a general guideline for determining the cytotoxic effect of this compound on lymphoma cells.
-
Cell Seeding:
-
Harvest logarithmically growing lymphoma cells and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well, opaque-walled microplate at a pre-determined optimal density in 50 µL of culture medium containing the desired concentration of fetal bovine serum (FBS).
-
Include wells for "no cell" controls (medium only) and "vehicle control" (cells with the highest concentration of the drug vehicle, e.g., DMSO).
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in the same culture medium.
-
Add 50 µL of the diluted compound to the respective wells, resulting in a final volume of 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for a duration appropriate for the cell line's doubling time (typically 48-72 hours).
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the luminescent cell viability reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the average luminescence of the "no cell" control from all other wells.
-
Normalize the data to the vehicle control (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Plasma Protein Binding Assay using Rapid Equilibrium Dialysis (RED)
This protocol outlines a common method to determine the fraction of this compound bound to plasma proteins.[10][11]
-
Preparation:
-
Sample Preparation:
-
Spike the test compound into plasma (canine or human) at the desired final concentration. The final concentration of the organic solvent should be low (typically ≤1%) to avoid protein precipitation.
-
Add the plasma sample containing this compound to one chamber of the RED device (the donor chamber).
-
Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber (the receiver chamber).[10]
-
-
Equilibrium Dialysis:
-
Seal the plate and incubate it at 37°C on an orbital shaker for a predetermined time to allow the unbound drug to reach equilibrium across the membrane (typically 4-6 hours).[10]
-
-
Sample Analysis:
-
After incubation, carefully collect aliquots from both the plasma and the buffer chambers.
-
To ensure accurate quantification, matrix-match the samples. Add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.
-
Precipitate the proteins from all samples by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant from both chambers using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to determine the concentration of this compound.[1][10]
-
-
Calculation:
-
Percent Unbound: (% Unbound) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100
-
Percent Bound: (% Bound) = 100 - % Unbound
-
Visualizations
Caption: this compound mechanism of action.
Caption: In vitro cytotoxicity assay workflow.
Caption: Impact of serum protein binding on drug activity.
References
- 1. Plasma Protein Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Multicenter, randomized, double‐blinded, placebo‐controlled study of rabacfosadine in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C25H41N8O10P | CID 73425536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Rabacfosadine - Wikipedia [en.wikipedia.org]
- 6. bioivt.com [bioivt.com]
- 7. researchgate.net [researchgate.net]
- 8. Serum albumin is essential for in vitro growth of activated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serum albumin is essential for in vitro growth of activated human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 11. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Rabacfosadine Succinate and Doxorubicin in the Treatment of Canine Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of rabacfosadine (B1672341) succinate (B1194679) (Tanovea®) and doxorubicin (B1662922), two prominent chemotherapeutic agents used in the treatment of canine lymphoma. The information presented is collated from various clinical trials to aid in research and development efforts within veterinary oncology.
Executive Summary
Canine lymphoma is one of the most common cancers diagnosed in dogs.[1] While multi-agent chemotherapy protocols, such as CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone), are considered the standard of care, single-agent therapies and novel combinations are continually being investigated to improve outcomes and reduce toxicity.[1][2][3] This guide focuses on the comparative efficacy of rabacfosadine succinate, a conditionally FDA-approved targeted agent, and doxorubicin, a long-standing cornerstone of lymphoma treatment.
Quantitative Efficacy Data
The following tables summarize the efficacy data for this compound and doxorubicin from various clinical trials in dogs with lymphoma. It is important to consider the context of each study, such as whether the dogs were treatment-naïve or had relapsed disease, and the specific type of lymphoma (e.g., B-cell or T-cell).
Table 1: Efficacy of Single-Agent this compound in Canine Lymphoma
| Clinical Setting | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Interval (PFI) / Survival (PFS) | Citation(s) |
| Naïve or Relapsed Multicentric Lymphoma | 73.2% | 50.9% | 82 days (PFS) | [1][4] |
| Relapsed B-cell Lymphoma | 74% | 45% | 108 days (PFI for all dogs), 172 days (for responders), 203 days (for CRs) | [5][6] |
| Naïve Lymphoma | 87% | 52% | 122 days (PFI for all dogs), 199 days (for CRs) | [7] |
| Relapsed Multicentric Lymphoma | 46% | 20% | Not explicitly stated in the abstract, but responders had a significantly longer PFI. | [8] |
Table 2: Efficacy of Single-Agent Doxorubicin in Canine Lymphoma
| Clinical Setting | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Remission/Survival | Citation(s) |
| B-cell Lymphoma (intermittent protocol) | Not explicitly stated, but CR was 78% | 78% | 80.5 days (Total Doxorubicin Remission Time), 169.5 days (Overall Survival) | [9][10] |
| B-cell Lymphoma (single dose) | 100% | 86.2% | Not applicable (response after single dose) | [11][12] |
| T-cell Lymphoma (single dose) | 50% | 16.7% (2 of 12 dogs) | Not applicable (response after single dose) | [11][12] |
Table 3: Efficacy of this compound in Combination Therapy
| Combination | Clinical Setting | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Interval (PFI) | Citation(s) |
| Alternating Rabacfosadine and Doxorubicin | Naïve Multicentric Lymphoma | 84% | 68% | 194 days (overall), 216 days (for CRs) | [13][14][15] |
Experimental Protocols
This compound Clinical Trial Protocol (Single Agent)
A multicenter, randomized, double-blinded, placebo-controlled study was conducted to evaluate the efficacy and safety of rabacfosadine in dogs with lymphoma.[1][4][16]
-
Inclusion Criteria: Client-owned dogs with naïve or relapsed multicentric lymphoma.[1][4]
-
Randomization: Dogs were randomized to receive either rabacfosadine or a placebo at a 3:1 ratio.[1][4]
-
Drug Administration: Rabacfosadine was administered at a dose of 1.0 mg/kg as a 30-minute intravenous infusion every 21 days for up to five treatments.[1][5][6][8]
-
Response Evaluation: Study endpoints included progression-free survival (PFS), overall response rate (ORR) at each visit, and best overall response rate (BORR).[1][4] Response assessments were performed every 21 days according to VCOG (Veterinary Cooperative Oncology Group) criteria.[5][6]
Doxorubicin Clinical Trial Protocol (Single Agent, Intermittent)
An evaluation of intermittent single-agent doxorubicin for the treatment of canine B-cell lymphoma was performed.[9][10]
-
Inclusion Criteria: Eighteen dogs with B-cell multicentric lymphoma.[9][10]
-
Drug Administration: The induction phase consisted of one doxorubicin treatment every two weeks for three treatments (days 0, 14, and 28).[10] The standard dose was 30 mg/m² (or 1 mg/kg for dogs weighing less than 15 kg) administered intravenously.[10]
-
Response Evaluation: Dogs were evaluated by physical examination and complete blood count (CBC) one week after each treatment.[10] Clinical response was categorized as complete response (CR), partial response (PR), stable disease (SD), or progressive disease (PD) based on lymph node size.[10]
Mechanism of Action and Signaling Pathways
This compound
Rabacfosadine is a double prodrug of the nucleotide analog 9-(2-phosphonylmethoxyethyl) guanine (B1146940) (PMEG).[1][5][6] It is designed to preferentially target and accumulate in lymphoid cells.[17][18] Inside the lymphocyte, it is converted to its active diphosphorylated metabolite, PMEGpp.[19] PMEGpp acts as a chain-terminating inhibitor of DNA polymerases, leading to the inhibition of DNA synthesis, S-phase cell cycle arrest, and ultimately, apoptosis (programmed cell death).[17][19][20]
Caption: Mechanism of action of Rabacfosadine.
Doxorubicin
Doxorubicin is an anthracycline antibiotic that has been a mainstay in cancer chemotherapy for decades.[21][22] Its primary mechanism of action involves the intercalation into DNA, which inhibits the progression of the enzyme topoisomerase II.[23] This action prevents the re-ligation of the DNA double helix after it has been nicked for replication, leading to DNA strand breaks. The accumulation of these breaks triggers cell cycle arrest and apoptosis.[23][24] Doxorubicin's action is not specific to cancer cells and can affect any rapidly dividing cell population.[21][22]
Caption: Mechanism of action of Doxorubicin.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a canine lymphoma clinical trial, applicable to the evaluation of either rabacfosadine or doxorubicin.
Caption: Generalized workflow for a canine lymphoma clinical trial.
Conclusion
Both this compound and doxorubicin demonstrate significant efficacy in the treatment of canine lymphoma. Rabacfosadine, with its targeted mechanism of action, shows promising response rates, particularly in both naïve and relapsed settings.[1][5][6][7] Doxorubicin remains a potent and widely used agent, especially for B-cell lymphoma, though its efficacy in T-cell lymphoma is notably lower.[11][12][25] The choice between these agents, or their use in combination, depends on various factors including the specific type of lymphoma, prior treatment history, and the individual patient's health status. The development of targeted therapies like rabacfosadine represents a significant advancement in veterinary oncology, offering alternatives and additions to traditional chemotherapy protocols. Further research, including head-to-head comparative trials and studies evaluating novel combinations, is warranted to continue optimizing treatment strategies for canine lymphoma.
References
- 1. Multicenter, randomized, double‐blinded, placebo‐controlled study of rabacfosadine in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thevetiverse.com [thevetiverse.com]
- 3. Your Dog's CHOP Protocol: Be Confident And Know What To Expect â ImpriMed [imprimedicine.com]
- 4. Multicenter, randomized, double-blinded, placebo-controlled study of rabacfosadine in dogs with lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. Rabacfosadine for relapsed canine B-cell lymphoma: Efficacy and adverse event profiles of 2 different doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rabacfosadine (Tanovea) for the Treatment of Relapsed Multicentric Canine Lymphoma - VCS 2021 - VIN [vin.com]
- 9. researchgate.net [researchgate.net]
- 10. jaaha [jaaha.kglmeridian.com]
- 11. Response rate after administration of a single dose of doxorubicin in dogs with B-cell or T-cell lymphoma: 41 cases (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. experts.illinois.edu [experts.illinois.edu]
- 14. researchgate.net [researchgate.net]
- 15. Alternating Rabacfosadine/Doxorubicin: Efficacy and Tolerability in Naïve Canine Multicentric Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Tanovea® (rabacfosadine for injection) [my.elanco.com]
- 18. Tanovea®: An Overview â ImpriMed [imprimedicine.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Rabacfosadine - Wikipedia [en.wikipedia.org]
- 21. dogcancer.com [dogcancer.com]
- 22. Doxorubicin: An Overview â ImpriMed [imprimedicine.com]
- 23. Mechanisms of Drug Resistance in Veterinary Oncology—A Review with an Emphasis on Canine Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Doxorubicin (Adriamycin, Rubex) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 25. dvm360.com [dvm360.com]
Combination Therapy of Rabacfosadine Succinate with CHOP Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of combination therapy involving rabacfosadine (B1672341) succinate (B1194679) and CHOP (Cyclophosphamide, Doxorubicin (B1662922), Vincristine (B1662923), Prednisone) chemotherapy for the treatment of lymphoma. The information is based on available clinical trial data and research publications, with a focus on canine lymphoma as a model for non-Hodgkin lymphoma.
Executive Summary
The addition of rabacfosadine succinate to the standard CHOP chemotherapy regimen, in a protocol referred to as T-CHOP, has shown promising preliminary results in the treatment of canine multicentric lymphoma. Early findings from the T-CHOP clinical trial indicate a high response rate, comparable to the outcomes of the classic CHOP protocol.[1] Rabacfosadine, a novel guanine (B1146940) nucleotide analog, introduces a distinct mechanism of action to the CHOP regimen, potentially offering improved efficacy and overcoming resistance. This guide will delve into the available data on the efficacy and safety of T-CHOP compared to CHOP and other relevant therapeutic alternatives, detail the experimental protocols, and visualize the pertinent biological pathways and workflows.
Data Presentation
Table 1: Efficacy of Rabacfosadine, CHOP, and Combination Therapies in Canine Lymphoma
| Treatment Protocol | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) | Notes |
| T-CHOP (Rabacfosadine + CHOP) | 93%[1] | --- | --- | Preliminary results from a single clinical trial. Outcomes reported as "comparable to a classic CHOP protocol."[1] Full peer-reviewed data is not yet published. |
| CHOP (19-week protocol) | 96.3% (for DLBCL)[2] | --- | 233 days (for DLBCL)[2] | Data from a prospective clinical trial in dogs with naïve multicentric B-cell lymphoma.[2] |
| Rabacfosadine (single agent) | 73.2%[3] | 50.9%[3] | 82 days[3] | Data from a randomized, double-blinded, placebo-controlled study in dogs with naïve or relapsed multicentric lymphoma.[3] |
| Rabacfosadine + Doxorubicin | 93%[4][5] | 79%[4][5] | 199 days[4][5] | Prospective trial in dogs with treatment-naïve lymphoma, alternating rabacfosadine and doxorubicin.[4][5] |
Table 2: Common Adverse Events Associated with Rabacfosadine and CHOP-based Therapies
| Adverse Event | Rabacfosadine | CHOP | T-CHOP (Anticipated) |
| Gastrointestinal | Diarrhea, vomiting, decreased appetite[3] | Nausea, vomiting, diarrhea | Potential for increased gastrointestinal side effects[6] |
| Hematological | Neutropenia, thrombocytopenia, anemia | Myelosuppression (neutropenia, thrombocytopenia) | Potential for increased myelosuppression |
| Dermatological | Skin reddening, thinning hair coat, skin and ear infections[7] | Hair loss (less common in dogs) | Potential for dermatological side effects |
| Pulmonary | Pulmonary fibrosis (rare but serious)[7] | --- | History of pulmonary disease is an exclusion criterion for T-CHOP trial[1][8] |
| Other | Lethargy, weight loss[7] | Fatigue, weakness | --- |
Experimental Protocols
T-CHOP (Rabacfosadine + CHOP) Clinical Trial Protocol
The "Study to Evaluate the Safety and Efficacy of Rabacfosadine, Vincristine, Cyclophosphamide (B585), Doxorubicin and Prednisone (B1679067) in Dogs with Untreated Lymphoma" provides the basis for the T-CHOP protocol.[8]
-
Objective: To evaluate the effectiveness and safety of adding rabacfosadine to a CHOP protocol in dogs with previously untreated, spontaneous, multicentric lymphoma.[8]
-
Patient Population: Dogs with newly diagnosed multicentric lymphoma, with no prior chemotherapy and a one-week washout from steroid treatment.[8] Key exclusion criteria include a history of pulmonary fibrosis or chronic lung disease and being a West Highland White Terrier (due to a predisposition to pulmonary fibrosis).[1][8]
-
Treatment Regimen:
-
Monitoring:
Standard CHOP Protocol (19-Week)
A commonly used multi-agent chemotherapy protocol for canine lymphoma.[2]
-
Treatment Regimen: The protocol consists of the administration of cyclophosphamide, doxorubicin, vincristine, and prednisone over a 19-week period.[2] The specific dosing and schedule can vary.
-
Patient Population: Dogs diagnosed with multicentric B-cell lymphoma.[2]
Mandatory Visualization
Signaling Pathways and Mechanisms of Action
The combination of rabacfosadine and CHOP targets cancer cells through multiple, distinct mechanisms.
Caption: Mechanisms of action for rabacfosadine and CHOP components.
T-CHOP Experimental Workflow
The following diagram illustrates the general workflow of the T-CHOP clinical trial.
Caption: Overview of the T-CHOP clinical trial workflow.
Logical Relationship of Combination Therapy
This diagram illustrates the rationale behind combining rabacfosadine with CHOP.
Caption: The logical basis for combining rabacfosadine with CHOP chemotherapy.
References
- 1. dogcancer.com [dogcancer.com]
- 2. Prospective evaluation of flow cytometric characteristics, histopathologic diagnosis and clinical outcome in dogs with naïve B-cell lymphoma treated with a 19-week CHOP protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicenter, randomized, double‐blinded, placebo‐controlled study of rabacfosadine in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Alternating rabacfosadine and doxorubicin for treatment of naïve canine lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studypages - Efficacy of Rabafosadine, Vincristine, Cyclophosphamide, Doxorubicin and Prednisone (T-CHOP) in Dogs with Untreated Lymphoma. [veterinaryclinicaltrials.org]
- 7. dogcancer.com [dogcancer.com]
- 8. csuanimalcancercenter.org [csuanimalcancercenter.org]
Validating In Vivo Efficacy: A Comparative Guide to Rabacfosadine Succinate in Relapsed Canine Lymphoma
For researchers and drug development professionals navigating the landscape of relapsed canine lymphoma therapeutics, objective evaluation of treatment efficacy is paramount. This guide provides a comparative analysis of rabacfosadine (B1672341) succinate (B1194679) (Tanovea®) and other prominent alternatives, supported by experimental data from clinical trials.
Comparative Efficacy of Treatments for Relapsed Canine Lymphoma
The following tables summarize the in vivo efficacy of rabacfosadine succinate and alternative therapies in dogs with relapsed lymphoma.
| Drug | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Interval (PFI) / Survival (PFS) |
| This compound | 62% - 74%[1][2] | 41% - 45%[2] | 63 - 108 days (all dogs)[2][3]; 144 - 203 days (in responders/CR)[2] |
| Lomustine (CCNU) | 25% - 87% | 7% - 52% | 63 - 86 days[4][5] |
| Verdinexor (Laverdia™-CA1) | 37% (overall); 71% (T-cell lymphoma)[1] | Not consistently reported | Median time to progression: 29.5 days[6] |
| Doxorubicin-based protocols | ~33% (as single agent in relapsed cases) | ~33% (as single agent in relapsed cases) | Median survival time: 45-105 days (with dacarbazine)[7][8] |
| L-asparaginase (in combination) | 67% - 87% (with rabacfosadine or lomustine)[5] | 41% - 52% (with rabacfosadine or lomustine)[5] | 63 days (with rabacfosadine)[5] |
Note: Efficacy data can vary based on study design, patient population (e.g., B-cell vs. T-cell lymphoma), and prior treatment history.
Adverse Event Profile Comparison
| Drug | Common Adverse Events |
| This compound | Diarrhea, decreased appetite, vomiting, weight loss, lethargy, neutropenia, dermatopathies.[3] |
| Lomustine (CCNU) | Myelosuppression (neutropenia, thrombocytopenia), hepatotoxicity, gastrointestinal upset.[4][9] |
| Verdinexor (Laverdia™-CA1) | Anorexia, vomiting, diarrhea, weight loss, lethargy, elevated liver enzymes.[10] |
| Doxorubicin (B1662922) | Myelosuppression, gastrointestinal upset, cardiotoxicity (cumulative dose-dependent).[7][11] |
| L-asparaginase | Hypersensitivity reactions, pancreatitis, coagulation abnormalities.[12] |
Experimental Protocols
Detailed methodologies for key clinical trials are crucial for the critical appraisal of efficacy data.
This compound Clinical Trial Protocol (Representative)
-
Study Design: A multicenter, randomized, double-blinded, placebo-controlled study was conducted to evaluate the efficacy and safety of rabacfosadine in dogs with lymphoma.[3][13]
-
Inclusion Criteria: Dogs with a confirmed diagnosis of multicentric lymphoma (naïve or first relapse) were enrolled.[3][13]
-
Treatment Regimen: Dogs were randomized to receive either rabacfosadine at a dose of 1.0 mg/kg as a 30-minute intravenous infusion every 21 days for up to five treatments, or a placebo.[3][13]
-
Efficacy Assessment: Tumor response was evaluated at each 21-day interval using the Veterinary Cooperative Oncology Group (VCOG) criteria for response in lymphoma. Progression-free survival (PFS) was a primary endpoint.[2]
-
Safety Assessment: Adverse events were monitored and graded according to VCOG-Common Terminology Criteria for Adverse Events (VCOG-CTCAE).[2]
Lomustine (CCNU) Clinical Trial Protocol (Representative)
-
Study Design: A prospective clinical trial involving dogs with relapsed or refractory lymphoma.[5]
-
Inclusion Criteria: Dogs with cytologically confirmed multicentric lymphoma that had relapsed after a doxorubicin-based chemotherapy protocol.[5]
-
Treatment Regimen: Lomustine was administered orally at a starting dose of 70-90 mg/m² every 3 weeks.[4][14] In some protocols, it was combined with prednisone (B1679067) and L-asparaginase.[5]
-
Efficacy Assessment: Response to treatment was evaluated at regular intervals, and time to progression was recorded.[5]
-
Safety Assessment: Complete blood counts were monitored weekly to assess for myelosuppression. Liver and renal function were evaluated prior to each treatment.[9][14]
Verdinexor (Laverdia™-CA1) Clinical Trial Protocol (Representative)
-
Study Design: A phase II, open-label, multicenter clinical trial.[1]
-
Inclusion Criteria: Dogs with newly diagnosed or first-relapse B-cell or T-cell lymphoma.[15]
-
Treatment Regimen: Verdinexor was administered orally twice a week, with at least 72 hours between doses.[10]
-
Efficacy Assessment: The primary endpoint was the objective response rate (ORR), with response duration and time to progression as secondary endpoints.[1]
-
Safety Assessment: Adverse events were monitored throughout the study.[10]
Visualizing Mechanisms and Workflows
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of L-Asparaginase as an Effective Chemotherapeutic agent for Acute Lymphoblastic Leukemia in Children’s – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. researchgate.net [researchgate.net]
- 4. Clinical trial for dogs with Lymphoma, Multiple Myeloma and Lymphoid Leukemia - VCT Registry [veterinaryclinicaltrials.org]
- 5. Combination chemotherapy with L-asparaginase, lomustine, and prednisone for relapsed or refractory canine lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dogcancer.com [dogcancer.com]
- 7. Studypages - Clinical Trial for Canine Lymphoma Evaluating a Novel Therapy in a Placebo-Controlled Study [studypages.com]
- 8. Treatment of relapsed canine lymphoma with doxorubicin and dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Lomustine - Wikipedia [en.wikipedia.org]
- 12. Assessing the effectiveness and safety of Verdinexor for the treatment of lymphoma in dogs - VCT Registry [veterinaryclinicaltrials.org]
- 13. Multicenter, randomized, double-blinded, placebo-controlled study of rabacfosadine in dogs with lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of Lomustine as a Rescue Agent in Canine Lymphoma - WSAVA2005 - VIN [vin.com]
- 15. Phase II study of the oral selective inhibitor of nuclear export (SINE) KPT-335 (verdinexor) in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative oncology studies of rabacfosadine succinate in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental use of rabacfosadine (B1672341) succinate (B1194679) (Tanovea®-CA1), a novel double prodrug of the acyclic nucleotide phosphonate (B1237965) 9-(2-phosphonylmethoxyethyl)guanine (PMEG), in the treatment of lymphoma across different species. While extensive data is available for its use in canines, this document also incorporates emerging information on its evaluation in felines, offering a comprehensive look at its current standing in veterinary oncology.
Mechanism of Action
Rabacfosadine is designed to preferentially target and eliminate neoplastic lymphoid cells.[1][2] As a double prodrug, it is administered in an inactive form and is converted intracellularly into its active, cytotoxic metabolite, PMEG diphosphate (B83284) (PMEGpp).[2] This active form functions as a chain-terminating inhibitor of DNA polymerases, leading to the arrest of DNA synthesis, specifically during the S phase of the cell cycle, and subsequent induction of apoptosis (programmed cell death).[3][4] This targeted activation within lymphoma cells is intended to reduce systemic toxicity compared to the administration of the parent compound, PMEG.[1][2]
// Node Definitions Rabacfosadine [label="Rabacfosadine Succinate\n(Extracellular)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Membrane [label="Lymphoid Cell Membrane", shape=plaintext, fontcolor="#202124"]; Rabacfosadine_Intra [label="Rabacfosadine\n(Intracellular)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; cPrPMEDAP [label="cPr-PMEDAP", fillcolor="#F1F3F4", fontcolor="#202124"]; Deamination [label="Deamination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PMEG [label="PMEG", fillcolor="#F1F3F4", fontcolor="#202124"]; Phosphorylation1 [label="Phosphorylation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PMEG_p [label="PMEG-p", fillcolor="#F1F3F4", fontcolor="#202124"]; Phosphorylation2 [label="Phosphorylation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PMEGpp [label="PMEGpp (Active Metabolite)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=plaintext, fontcolor="#202124"]; DNA_Polymerase [label="DNA Polymerase α, δ, ε", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Synthesis [label="DNA Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S_Phase_Arrest [label="S-Phase Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Programmed Cell Death)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Rabacfosadine -> Rabacfosadine_Intra [label="Uptake", color="#5F6368"]; Rabacfosadine_Intra -> Hydrolysis [color="#5F6368"]; Hydrolysis -> cPrPMEDAP [color="#5F6368"]; cPrPMEDAP -> Deamination [color="#5F6368"]; Deamination -> PMEG [color="#5F6368"]; PMEG -> Phosphorylation1 [color="#5F6368"]; Phosphorylation1 -> PMEG_p [color="#5F6368"]; PMEG_p -> Phosphorylation2 [color="#5F6368"]; Phosphorylation2 -> PMEGpp [color="#5F6368"]; PMEGpp -> DNA_Polymerase [label="Inhibits", color="#EA4335"]; DNA_Polymerase -> DNA_Synthesis [label="Required for", style=dashed, color="#4285F4"]; DNA_Synthesis -> S_Phase_Arrest [label="Leads to", color="#34A853"]; S_Phase_Arrest -> Apoptosis [color="#34A853"];
// Invisible edges for layout {rank=same; Hydrolysis; Deamination; Phosphorylation1; Phosphorylation2;} {rank=same; Rabacfosadine_Intra; cPrPMEDAP; PMEG; PMEG_p;} Cell_Membrane -> Rabacfosadine_Intra [style=invis]; PMEGpp -> Nucleus [style=invis]; }
Comparative Efficacy in Canine and Feline Lymphoma
Significant differences exist in the available data for rabacfosadine between canine and feline patients. The following tables summarize the efficacy of rabacfosadine in dogs, for whom it is FDA-approved for the treatment of lymphoma, and outline the parameters of ongoing studies in cats.
Table 1: Efficacy of Rabacfosadine in Canine Lymphoma
| Study Population | Dosing Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Progression-Free Survival (PFS) |
| Naïve Lymphoma | 1.0 mg/kg IV q21 days (alternating with doxorubicin) | 93%[5] | 79%[5] | 14%[5] | 199 days[5] |
| Naïve Lymphoma | 1.0 mg/kg IV q21 days (alternating with doxorubicin) | 84%[6] | 68%[7] | 16%[7] | 194 days[6] |
| Naïve or Relapsed Lymphoma | 1.0 mg/kg IV q21 days | 73.2%[1][8] | 50.9%[1][8] | 22.3%[1][8] | 82 days (vs 21 days for placebo)[1][9] |
| Relapsed B-cell Lymphoma | 0.82 mg/kg or 1.0 mg/kg IV q21 days | 74%[10] | 45%[10] | 29% | 108 days (all dogs); 172 days (responders); 203 days (CRs)[10] |
| Naïve Intermediate to Large Cell Lymphoma | 0.82 or 1.0 mg/kg IV q21 days | 87% | 52% | 35% | 122 days |
Table 2: Overview of Rabacfosadine Studies in Feline Lymphoma
| Study Objective | Population | Dosing Regimen | Efficacy Endpoints | Status |
| Determine dose-limiting toxicity and maximum tolerated dose; evaluate efficacy.[11][12][13] | Cats with low, intermediate, or high-grade lymphoma.[11][12] | Dose escalation, administered every 21 days.[14] | Overall Response Rate, Progression-Free Survival.[11][12][13] | Recruiting/Ongoing[11][12][14] |
Note: Specific quantitative efficacy data from the feline clinical trials are not yet publicly available.
Comparative Safety and Tolerability
The adverse event profile of rabacfosadine has been well-documented in dogs. Preliminary information from feline studies indicates a similar spectrum of potential toxicities.
Table 3: Common Adverse Events Associated with Rabacfosadine
| Adverse Event | Canine Incidence/Observations | Feline Observations (from clinical trial descriptions) |
| Gastrointestinal | Diarrhea (up to 87.5%), decreased appetite (up to 68.3%), vomiting (up to 68.3%). Generally low-grade and manageable.[1][8] | GI upset (decreased appetite, vomiting, diarrhea) is a potential risk.[15] |
| Hematologic | Neutropenia, with nadir around day 7 post-treatment.[16] | Decreases in white blood cell count are a potential risk.[15] |
| Dermatologic | Alopecia, dermatitis, erythema, pruritus, hyperpigmentation, otitis. Can worsen with subsequent treatments.[16] | Hair loss, skin reddening, and itchiness are potential risks.[15] |
| Constitutional | Lethargy, weight loss.[16] | Lethargy is a potential risk.[12] |
| Pulmonary | Pulmonary fibrosis (rare but can be life-threatening or fatal).[16] | The effect on the lungs of cats is unknown, but it is noted as a risk in dogs.[15] |
Experimental Protocols
Canine Lymphoma Studies
The majority of clinical trials in dogs have utilized a dosing schedule of rabacfosadine administered as a 30-minute intravenous infusion every 21 days for up to five cycles.[1][10] Dose adjustments (stepwise reductions to 0.8 mg/kg or 0.66 mg/kg) and treatment delays are permitted in the event of dose-limiting toxicities.[1] In combination studies, rabacfosadine (1.0 mg/kg IV) has been alternated with doxorubicin (B1662922) (30 mg/m² IV) every 21 days for a total of six treatments.[5][6]
Experimental Workflow for a Canine Clinical Trial
digraph "Canine_Trial_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1]; edge [fontname="Arial", fontsize=10, arrowhead=normal, penwidth=1];
// Node Definitions Start [label="Enrollment of Dogs with\nNaïve or Relapsed Lymphoma", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomization (3:1)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Rabacfosadine_Arm [label="Rabacfosadine\n(1.0 mg/kg IV over 30 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Placebo_Arm [label="Placebo\n(0.9% NaCl IV over 30 min)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Treatment_Cycle [label="Treatment Administered\nEvery 21 Days (up to 5 cycles)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Response_Assessment [label="Response Assessment\n(VCOG Criteria) & Safety Monitoring\n(at each treatment visit)", fillcolor="#FBBC05", fontcolor="#202124"]; Follow_Up [label="Post-Treatment Follow-Up\n(every 4 weeks)", fillcolor="#F1F3F4", fontcolor="#202124"]; Endpoints [label="Primary Endpoint: Progression-Free Survival\nSecondary Endpoints: ORR, BORR", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Randomization [color="#5F6368"]; Randomization -> Rabacfosadine_Arm [label="Treatment Group", color="#4285F4"]; Randomization -> Placebo_Arm [label="Control Group", color="#5F6368"]; Rabacfosadine_Arm -> Treatment_Cycle [color="#4285F4"]; Placebo_Arm -> Treatment_Cycle [color="#5F6368"]; Treatment_Cycle -> Response_Assessment [color="#5F6368"]; Response_Assessment -> Treatment_Cycle [label="Continue if no progression/\nunacceptable toxicity", style=dashed, color="#5F6368"]; Response_Assessment -> Follow_Up [color="#5F6368"]; Follow_Up -> Endpoints [color="#34A853"]; }
Feline Lymphoma Studies
Clinical trials in cats are designed as dose-escalation studies to first establish a safe and tolerable dose before evaluating efficacy.[11][12]
Inclusion Criteria for Feline Studies Generally Include:
Exclusion Criteria Often Involve:
-
Concurrent severe underlying diseases, including pulmonary pathology.[11][14]
-
Recent administration of non-steroidal anti-inflammatory drugs.[11]
-
Prior radiation therapy within 6 weeks.[11]
Comparison with Alternatives
Canine Lymphoma
The standard of care for canine lymphoma is typically a multi-agent chemotherapy protocol, such as CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone).[17][18] These protocols generally yield higher response rates (80-95%) and longer median progression-free survival (7-9 months) compared to single-agent rabacfosadine.[1][19] However, CHOP protocols are more intensive, requiring more frequent veterinary visits.[7]
Rabacfosadine, when used in an alternating protocol with doxorubicin, has demonstrated response rates and progression-free survival times comparable to CHOP, but with a less frequent administration schedule.[5][6][17] As a rescue agent for relapsed lymphoma, rabacfosadine is considered one of the more effective options available.[19]
Feline Lymphoma
There are currently no FDA-approved drugs for the treatment of feline lymphoma.[15] Treatment commonly involves combination chemotherapy protocols such as CHOP or COP (cyclophosphamide, vincristine, prednisone).[20] For low-grade intestinal lymphoma, a common form in cats, treatment with oral prednisolone (B192156) and chlorambucil (B1668637) can lead to remission in approximately 70% of cases with a median survival time of 23-30 months.[21] The ongoing clinical trials will be crucial in determining the role of rabacfosadine in the treatment landscape for feline lymphoma.
Conclusion
This compound is an important therapeutic agent in canine oncology, offering a viable alternative to more intensive chemotherapy protocols, particularly as a rescue agent and in combination therapies. Its efficacy and safety profile in dogs are well-established through multiple clinical trials.
References
- 1. Multicenter, randomized, double‐blinded, placebo‐controlled study of rabacfosadine in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rabacfosadine - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Alternating rabacfosadine and doxorubicin for treatment of naïve canine lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Multicenter, randomized, double-blinded, placebo-controlled study of rabacfosadine in dogs with lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tanovea (rabacfosadine) for feline lymphoma - VCT Registry [veterinaryclinicaltrials.org]
- 12. Studypages - Study to Determine the Safety and Efficacy of TANOVEA (Rabacfosadine for Injection) in Cats with Lymphoma Using a Dose Escalation [studypages.com]
- 13. Study to Determine the Safety and Efficacy of TANOVEA (Rabacfosadine for Injection) in Cats with Lymphoma Using a Dose Escalation - VCT Registry [veterinaryclinicaltrials.org]
- 14. csuanimalcancercenter.org [csuanimalcancercenter.org]
- 15. Studypages - VC-009: Study to Determine the Safety and Efficacy of TANOVEA™ (Rabacfosadine for Injection) in Cats with Lymphoid Neoplasia Usin [studypages.com]
- 16. dogcancer.com [dogcancer.com]
- 17. How Does This Alternative to CHOP Compare for Canine Lymphoma? [cliniciansbrief.com]
- 18. Studypages - Study to Evaluate the Safety and Efficacy of Rabacfosadine, Vincristine, Cyclophosphamide, Doxorubicin and Prednisone in Dogs with [veterinaryclinicaltrials.org]
- 19. youtube.com [youtube.com]
- 20. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 21. Lymphoma in Cats - Veterinary Partner - VIN [veterinarypartner.vin.com]
Cross-Resistance Profile of Rabacfosadine Succinate in Comparison to Other Nucleoside Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of a novel therapeutic is critical for its strategic development and clinical application. This guide provides an objective comparison of rabacfosadine (B1672341) succinate (B1194679) with other nucleoside analogs, focusing on mechanisms of action, resistance, and available experimental data.
Rabacfosadine succinate (commercial name Tanovea®), a double prodrug of the acyclic nucleotide phosphonate (B1237965) 9-(2-phosphonylmethoxyethyl)guanine (PMEG), has demonstrated significant efficacy in the treatment of lymphoma, particularly in canine patients.[1][2] Its unique activation mechanism and distinct molecular structure suggest a potential to circumvent common resistance pathways observed with traditional nucleoside analogs. This guide will delve into the available data to assess the cross-resistance between this compound and other agents in this class.
Mechanism of Action: A Differentiated Approach
Rabacfosadine is designed to preferentially target lymphoid cells.[3][4] Once inside the target cell, it undergoes enzymatic conversion to its active metabolite, PMEG diphosphate (B83284) (PMEGpp).[5][6] PMEGpp acts as a chain-terminating inhibitor of DNA polymerases α, δ, and ε, leading to the arrest of DNA synthesis and subsequent programmed cell death (apoptosis).[4][7] This mode of action, targeting DNA replication, is a hallmark of nucleoside analogs. However, the acyclic nature of PMEG and its delivery as a phosphonate prodrug distinguish it from many other nucleoside analogs.
Evidence from Preclinical and Clinical Studies
Direct, head-to-head in vitro studies comparing the cross-resistance of rabacfosadine with a broad panel of other nucleoside analogs in resistant cell lines are not extensively available in the public domain. However, existing preclinical and clinical data provide valuable insights.
In Vitro Antiproliferative Activity
In vitro studies have demonstrated the potent antiproliferative activity of GS-9219 (the active moiety of this compound) against various hematopoietic tumor cell lines and activated lymphocytes.[3][5] The table below summarizes the available data on the effective concentrations of GS-9219.
| Cell Type | Assay Method | EC50 (nmol/L) | Reference |
| Mitogen-stimulated T lymphocytes | BrdUrd incorporation | 135 | [5] |
| Mitogen-stimulated B lymphocytes | BrdUrd incorporation | 42 | [5] |
Table 1: In Vitro Antiproliferative Activity of GS-9219
Clinical Observations in Relapsed Lymphoma
Clinically, rabacfosadine has shown efficacy in dogs with lymphoma that have relapsed after treatment with standard chemotherapy protocols, which often include nucleoside analogs like cytarabine (B982).[2][8] This suggests that rabacfosadine may be active against tumors that have developed resistance to other chemotherapeutic agents. However, it has been noted that the progression-free survival in dogs with relapsed lymphoma treated with rabacfosadine is shorter than in treatment-naïve dogs, which could indicate the existence of some level of cross-resistance or the development of de novo resistance to rabacfosadine.[8][9]
Postulated Mechanisms of Cross-Resistance (or Lack Thereof)
The potential for a favorable cross-resistance profile for rabacfosadine stems from several key factors:
-
Unique Activation Pathway: As a phosphonate nucleotide analog prodrug, rabacfosadine's activation to PMEGpp bypasses the initial, often rate-limiting, phosphorylation step required by many conventional nucleoside analogs, which is catalyzed by deoxycytidine kinase (dCK). Downregulation of dCK is a common mechanism of resistance to drugs like cytarabine and gemcitabine.
-
Efflux Pump Evasion: Some reports suggest that rabacfosadine is not a substrate for P-glycoprotein (P-gp), a major multidrug resistance efflux pump.[10] This would make it effective against tumors that have acquired P-gp-mediated resistance to other chemotherapies.
-
Distinct DNA Polymerase Interaction: The acyclic structure of PMEGpp may allow it to interact with DNA polymerases in a manner different from conventional 2'-deoxyribose-containing nucleoside analogs, potentially retaining activity against polymerases that have developed resistance to other analogs.
Conversely, potential mechanisms for cross-resistance could involve:
-
Alterations in Downstream Activation Steps: While the initial phosphorylation is bypassed, subsequent phosphorylation steps are still required. Alterations in the enzymes responsible for these steps could confer resistance.
-
Enhanced DNA Repair Mechanisms: Upregulation of DNA repair pathways that can recognize and excise the incorporated PMEGpp could lead to resistance.
-
Mutations in DNA Polymerases: Although potentially less likely to confer broad cross-resistance due to the unique structure of PMEGpp, mutations in the target DNA polymerases could reduce its binding and incorporation.
Experimental Protocols
While specific protocols for assessing rabacfosadine cross-resistance are not detailed in the available literature, a general methodology for such studies is outlined below. This can serve as a template for researchers aiming to conduct these critical experiments.
General Protocol for In Vitro Cross-Resistance Studies
-
Generation of Drug-Resistant Cell Lines:
-
Select a panel of relevant cancer cell lines (e.g., lymphoma, leukemia).
-
Continuously expose the parental cell lines to gradually increasing concentrations of a specific nucleoside analog (e.g., cytarabine, gemcitabine) over several months.
-
Isolate and expand clones that exhibit a significant increase in the half-maximal inhibitory concentration (IC50) compared to the parental line.
-
Characterize the resistance mechanism of the generated cell lines (e.g., expression of nucleoside transporters, activity of activating enzymes, presence of efflux pumps).
-
-
Cytotoxicity Assays:
-
Plate both the parental (sensitive) and the resistant cell lines in 96-well plates.
-
Treat the cells with a range of concentrations of this compound and the panel of other nucleoside analogs.
-
After a defined incubation period (e.g., 72 hours), assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 values for each drug in each cell line.
-
-
Data Analysis and Interpretation:
-
Calculate the resistance factor (RF) for each drug in the resistant cell lines by dividing the IC50 in the resistant line by the IC50 in the parental line.
-
An RF significantly greater than 1 indicates resistance.
-
If a cell line resistant to nucleoside analog 'A' shows a high RF for rabacfosadine, this indicates cross-resistance. Conversely, an RF close to 1 suggests a lack of cross-resistance.
-
Visualizing Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of action of rabacfosadine and a generalized workflow for developing and testing drug-resistant cell lines.
Figure 1: Mechanism of Action of this compound
Figure 2: Experimental Workflow for Cross-Resistance Assessment
Conclusion and Future Directions
The available evidence suggests that this compound possesses a mechanism of action that may allow it to overcome some of the common resistance mechanisms that limit the efficacy of other nucleoside analogs. Its effectiveness in clinically resistant lymphoma cases supports this hypothesis. However, the lack of direct comparative in vitro studies on cross-resistance is a significant knowledge gap.
Future research should focus on conducting comprehensive in vitro studies using a panel of well-characterized drug-resistant cell lines to definitively delineate the cross-resistance profile of rabacfosadine. Such studies would provide the quantitative data necessary to guide its rational combination with other anticancer agents and to select patient populations most likely to benefit from this novel therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Rabacfosadine for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GS-9219--a novel acyclic nucleotide analogue with potent antineoplastic activity in dogs with spontaneous non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tanovea® (rabacfosadine for injection) [my.elanco.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. youtube.com [youtube.com]
- 7. Rabacfosadine - Wikipedia [en.wikipedia.org]
- 8. Multicenter, randomized, double‐blinded, placebo‐controlled study of rabacfosadine in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rabacfosadine for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Rabacfosadine and Other DNA Polymerase Inhibitors
Introduction
DNA polymerases are essential enzymes that catalyze the synthesis of DNA molecules from deoxyribonucleotides. Their function is critical for DNA replication and repair, making them fundamental to cell division and growth. In oncology, the high proliferative rate of cancer cells makes them particularly dependent on efficient DNA replication, thus rendering DNA polymerases attractive targets for therapeutic intervention.[1] DNA polymerase inhibitors, a class of chemotherapeutic agents, disrupt this process, leading to cell cycle arrest and apoptosis.[2] These inhibitors are typically nucleoside analogs that, once incorporated into a growing DNA strand, act as chain terminators.[3][4]
This guide provides a detailed comparison of rabacfosadine (B1672341), a novel double prodrug inhibitor, with other established DNA polymerase inhibitors such as cytarabine (B982), fludarabine, and gemcitabine (B846). We will examine their mechanisms of action, present comparative clinical and in vitro data, and detail the experimental protocols used to evaluate their efficacy.
Rabacfosadine (Tanovea®)
Rabacfosadine is a guanine (B1146940) nucleotide analog approved for the treatment of lymphoma in dogs.[2] Its unique "double prodrug" design allows for preferential targeting of cancerous lymphoid cells, which enhances efficacy while limiting off-target toxicity.[1][5]
Mechanism of Action
Rabacfosadine (cPrPMEDAP) is administered in an inactive form and requires intracellular conversion to become cytotoxic. This process occurs in two main steps:
-
Initial Hydrolysis: Inside the cell, rabacfosadine is hydrolyzed to its first intermediate, cPr-PMEDAP.
-
Deamination and Phosphorylation: This intermediate is then deaminated to PMEG. Subsequently, PMEG is phosphorylated twice to form the active metabolite, PMEG diphosphate (B83284) (PMEGpp).
PMEGpp is the key cytotoxic agent. It acts as a chain-terminating inhibitor of the primary replicative DNA polymerases—α, δ, and ε.[1][5] By competing with natural nucleotides for incorporation into the DNA strand, PMEGpp halts DNA synthesis, which results in S-phase arrest and the induction of programmed cell death (apoptosis).[2][5]
Comparative Analysis of DNA Polymerase Inhibitors
While rabacfosadine is currently used in veterinary oncology, other DNA polymerase inhibitors have long been mainstays in human cancer treatment. The following tables compare rabacfosadine with cytarabine, fludarabine, and gemcitabine.
Table 1: Mechanism of Action and Profile of DNA Polymerase Inhibitors
| Feature | Rabacfosadine | Cytarabine (Ara-C) | Fludarabine | Gemcitabine |
| Drug Class | Acyclic Guanine Nucleotide Analog (Double Prodrug) | Pyrimidine (Cytidine) Analog[3] | Purine (Adenine) Analog[6][7] | Pyrimidine (Deoxycytidine) Analog |
| Active Metabolite | PMEG Diphosphate (PMEGpp) | Cytarabine Triphosphate (ara-CTP)[3][4] | Fludarabine Triphosphate (F-ara-ATP)[6] | Gemcitabine Diphosphate & Triphosphate |
| Target Polymerases | DNA Polymerases α, δ, ε[1][5] | DNA Polymerase[3][4][8] | DNA Polymerase α, Ribonucleotide Reductase, DNA Primase[6][7] | DNA Polymerase |
| Primary Indications | Canine Lymphoma[9] | Acute Myeloid Leukemia (AML), Acute Lymphocytic Leukemia (ALL), Non-Hodgkin's Lymphoma[10][11] | Chronic Lymphocytic Leukemia (CLL)[6] | Pancreatic Cancer, Non-Small Cell Lung Cancer, Bladder Cancer, Ovarian Cancer |
| Key Mechanism | Chain termination, S-phase arrest, apoptosis[2] | Chain termination, S-phase specific cytotoxicity[3][8] | Inhibition of DNA synthesis and ribonucleotide reductase, induction of apoptosis[7] | Inhibition of DNA synthesis, masked chain termination |
Table 2: Comparative Clinical Efficacy Data
Disclaimer: The following data are not from direct head-to-head trials. Efficacy is presented for each drug's primary indication in its respective target species (canine for rabacfosadine, human for others). This comparison is for informational purposes and does not imply equivalent efficacy across different diseases or species.
| Drug & Indication | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) / Survival |
| Rabacfosadine (Canine Naïve Lymphoma)[12][13] | 87% | 52% | 122 days |
| Rabacfosadine (Canine Naïve/Relapsed Lymphoma)[14][15] | 73.2% | 50.9% | 82 days |
| Rabacfosadine + Doxorubicin (B1662922) (Canine Naïve Lymphoma)[16] | 93% | 79% | 199 days |
| Cytarabine (as Clofarabine + low-dose Cytarabine in elderly AML)[17] | N/A | 50-60% | Median OS: 11-13 months |
| Fludarabine (as FCR regimen in naïve CLL)[18] | 95-97% | 70-75% | Median TTP: 81 months |
| Gemcitabine (Advanced Pancreatic Cancer vs. 5-FU)[19] | 18% (ORR in Phase I)[20] | N/A | Median OS: 5.65 months |
Table 3: In Vitro Inhibitory Activity
Note: Data for different inhibitors are often generated in different assays and cell lines, making direct comparison of IC50 values challenging. The following data should be interpreted with caution.
| Inhibitor (Active Form) | Target Enzyme | IC50 Value | Source |
| Fludarabine (F-ara-ATP) | DNA Polymerase α | 1.6 µM | [21] |
| Fludarabine (F-ara-ATP) | DNA Polymerase ε | 1.3 µM | [21] |
| Fludarabine (F-ara-ATP) | DNA Polymerase γ | 44 µM | [21] |
| Fludarabine (F-ara-ATP) | DNA Polymerase β | 24 µM | [21] |
| Rabacfosadine (PMEGpp) | Various Polymerases | Data not available in a directly comparable format | |
| Cytarabine (ara-CTP) | Various Polymerases | Data not available in a directly comparable format |
The data for fludarabine's active metabolite, F-ara-ATP, show a higher potency against the replicative polymerases α and ε compared to the mitochondrial (γ) and repair (β) polymerases, which supports its therapeutic action through the inhibition of DNA synthesis during the S-phase of the cell cycle.[21]
General Mechanism of Nucleoside Analog Inhibitors
Most DNA polymerase inhibitors discussed here are nucleoside analogs. They exploit the cell's own metabolic pathways to become activated and subsequently disrupt DNA replication.
References
- 1. Tanovea® for treatment of canine lymphoma [my.elanco.com]
- 2. Rabacfosadine - Wikipedia [en.wikipedia.org]
- 3. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 5. Tanovea® (rabacfosadine for injection) [my.elanco.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Tanovea®: An Overview â ImpriMed [imprimedicine.com]
- 10. Cytarabine - Wikipedia [en.wikipedia.org]
- 11. bloodcancerunited.org [bloodcancerunited.org]
- 12. Rabacfosadine for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rabacfosadine for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Multicenter, randomized, double-blinded, placebo-controlled study of rabacfosadine in dogs with lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alternating rabacfosadine and doxorubicin for treatment of naïve canine lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clofarabine plus low-dose cytarabine is as effective as and less toxic than intensive chemotherapy in elderly AML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fludarabine, Cyclophosphamide, and Multiple-Dose Rituximab as Frontline Therapy for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improvements in survival and clinical benefit with gemcitabine as first-line therapy for patients with advanced pancreas cancer: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Alternating Rabacfosadine and Doxorubicin: A Comparative Guide for Oncological Research
For researchers and drug development professionals in veterinary oncology, the quest for more effective and tolerable treatment regimens for canine lymphoma is a continuous endeavor. Standard multi-agent chemotherapy protocols, while effective, can be intensive and costly for owners. This has led to the investigation of alternating treatment protocols with novel agents. This guide provides a comprehensive comparison of the efficacy and underlying mechanisms of an alternating rabacfosadine (B1672341) and doxorubicin (B1662922) protocol, supported by data from clinical trials.
Comparative Efficacy of Alternating Rabacfosadine and Doxorubicin
An alternating treatment protocol involving rabacfosadine and doxorubicin has been evaluated for its efficacy and tolerability in dogs with multicentric lymphoma. The quantitative outcomes of these studies are summarized below, offering a clear comparison of response rates and progression-free intervals.
| Efficacy Endpoint | Study 1 (Thamm D.H., et al., 2017)[1][2][3][4] | Study 2 (Saba C., et al., 2024)[5][6] |
| Overall Response Rate (ORR) | 84% | 93% |
| Complete Response (CR) | 68% | 79% |
| Partial Response (PR) | 16% | 14% |
| Median Progression-Free Interval (PFI) - Overall | 194 days | 199 days |
| Median PFI for Complete Responders | 216 days | Not Reported |
| Median PFI for Partial Responders | 63 days | Not Reported |
This alternating protocol demonstrates comparable efficacy to standard doxorubicin-based multi-agent protocols, with the potential benefit of fewer required treatment visits[1][2][3].
Experimental Protocols
The following experimental protocol was utilized in the clinical trials evaluating the alternating rabacfosadine and doxorubicin regimen in dogs with previously untreated multicentric lymphoma[1][4][5][6]:
Inclusion Criteria:
-
Dogs with previously untreated multicentric lymphoma.
Treatment Regimen:
-
Rabacfosadine (RAB): Administered at a dosage of 1.0 mg/kg as a 30-minute intravenous (IV) infusion.
-
Doxorubicin (DOX): Administered at a dosage of 30 mg/m² as an approximately 20-minute IV infusion. For dogs weighing less than 15 kg, the doxorubicin dosage was 1.0 mg/kg.
-
Schedule: Rabacfosadine and doxorubicin were administered alternately every 3 weeks for a total of six treatments (three cycles).
-
Week 0: Rabacfosadine
-
Week 3: Doxorubicin
-
Week 6: Rabacfosadine
-
Week 9: Doxorubicin
-
Week 12: Rabacfosadine
-
Week 15: Doxorubicin
-
Monitoring and Assessment:
-
Complete clinicopathological evaluation and assessment of remission and adverse events were performed every 21 days using the Veterinary Cooperative Oncology Group — Common Terminology Criteria for Adverse Events (VCOG-CTCAE)[1].
-
A complete blood count (CBC) was performed one week after the first rabacfosadine and doxorubicin treatments (weeks 1 and 4)[1].
-
Dogs that achieved a complete response were followed by monthly evaluations[1][4].
Concurrent Medications:
-
Concurrent cytotoxic chemotherapy and corticosteroids were not permitted during the study[1].
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the alternating rabacfosadine and doxorubicin treatment protocol.
Signaling Pathways and Mechanisms of Action
Rabacfosadine and doxorubicin exhibit distinct mechanisms of action, targeting different aspects of cancer cell proliferation and survival. These differing pathways provide a rationale for their combined, alternating use to potentially overcome treatment resistance.
Rabacfosadine Signaling Pathway
Rabacfosadine is a double prodrug of the nucleotide analog 9-(2-phosphonylmethoxyethyl) guanine (B1146940) (PMEG)[1][2][3][4]. Its mechanism of action centers on the disruption of DNA synthesis.
Rabacfosadine preferentially accumulates in lymphoid cells where it is converted to its active form[7][8]. This active metabolite is a chain-terminating inhibitor of DNA polymerases, leading to the arrest of DNA synthesis during the S phase of the cell cycle and subsequent induction of apoptosis[9].
Doxorubicin Signaling Pathway
Doxorubicin's anticancer effects are multifaceted, involving DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species (ROS)[10][11].
Doxorubicin intercalates into the DNA, which interferes with DNA and RNA synthesis[10][]. It also inhibits topoisomerase II, an enzyme critical for DNA repair, leading to DNA strand breaks[11][13]. Furthermore, doxorubicin can be metabolized to a semiquinone radical, which in the presence of oxygen, generates cytotoxic reactive oxygen species that cause damage to cellular components and induce apoptosis[10][11].
References
- 1. vet-dc.com [vet-dc.com]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. Alternating Rabacfosadine/Doxorubicin: Efficacy and Tolerability in Naïve Canine Multicentric Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alternating rabacfosadine and doxorubicin for treatment of naïve canine lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tanovea®: An Overview â ImpriMed [imprimedicine.com]
- 8. Tanovea® (rabacfosadine for injection) [my.elanco.com]
- 9. Rabacfosadine - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. remedypublications.com [remedypublications.com]
A Comparative Guide to Rabacfosadine Succinate in Combination with L-asparaginase for Refractory Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of rabacfosadine (B1672341) succinate (B1194679) in combination with L-asparaginase against other therapeutic alternatives for the treatment of refractory lymphoma. The information presented is based on available experimental data to support researchers and professionals in drug development.
Overview of Rabacfosadine and L-asparaginase Combination Therapy
Rabacfosadine succinate (brand name: Tanovea®) is a novel chemotherapy agent that acts as a double prodrug of the acyclic nucleotide phosphonate (B1237965) PMEG.[1] It is designed to preferentially target and accumulate in lymphoid cells.[1] In combination with L-asparaginase, an enzyme that depletes the amino acid asparagine essential for some cancer cells, this therapy presents a targeted approach for treating refractory lymphoma.[2]
Mechanism of Action
Rabacfosadine, after being taken up by lymphocytes, is converted into its active metabolite, which inhibits DNA synthesis, leading to cell cycle arrest and apoptosis.[1] L-asparaginase works by breaking down L-asparagine in the bloodstream. Since lymphoma cells often lack the ability to produce their own L-asparagine, this depletion starves the cancer cells, leading to their death.[2]
Efficacy and Safety Comparison
The following tables summarize the quantitative data from clinical studies on rabacfosadine with L-asparaginase and alternative therapies for refractory canine lymphoma.
Efficacy of Combination Therapies in Refractory Canine Lymphoma
| Treatment Protocol | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (MPFS) / Duration of Response |
| Rabacfosadine + L-asparaginase | 67%[2] | 41%[2] | 63 days (all dogs), 144 days (for CR)[2] |
| Lomustine (B1675051) (CCNU) + L-asparaginase + Prednisone (B1679067) | 87%[3] | 52%[3] | 63 days (all dogs), 111 days (for CR)[3] |
| MOPP | 65%[4][5] | 31%[4][5] | 63 days (for CR), 47 days (for PR)[4][5] |
| Doxorubicin-based (Single Agent) | 25% | - | 134 days (mean remission)[6] |
| Lomustine (CCNU) (Single Agent) | 25.6% (durable responses) | - | 86 days (median for responders)[7] |
Safety and Adverse Events Profile
| Treatment Protocol | Common Adverse Events | Severe Adverse Events |
| Rabacfosadine + L-asparaginase | Diarrhea, decreased appetite, vomiting, lethargy, weight loss, neutropenia. Most events were mild and self-limiting.[2][8] | No unexpected toxicities were observed.[2] |
| Lomustine (CCNU) + L-asparaginase + Prednisone | Toxicities were generally mild and self-limiting in most cases.[3] | - |
| MOPP | Gastrointestinal toxicity (28%).[4][5] | Hospitalization required for GI toxicity (13%), septicemia (4.3%), death from septicemia (1.7%).[4][5] |
| Doxorubicin-based | Cardiotoxicity (cumulative dose-dependent).[6] | - |
| Lomustine (CCNU) | Neutropenia (dose-limiting), cumulative thrombocytopenia.[7] | Fever, central nervous system signs, renal damage (uncommon to rare).[7] |
Experimental Protocols
Detailed methodologies for the key cited experiments are provided below.
Rabacfosadine and L-asparaginase Combination Protocol
-
Study Design: Open-label, multicenter, prospective single-arm clinical trial.[2]
-
Patient Population: 52 dogs with relapsed multicentric lymphoma after at least one doxorubicin-based chemotherapy protocol.[2]
-
Dosing Regimen:
-
Assessment: Response to treatment and adverse events were monitored throughout the study.[2]
Lomustine (CCNU), L-asparaginase, and Prednisone Protocol
-
Study Design: Prospective clinical trial.[3]
-
Patient Population: 31 client-owned dogs with cytologically confirmed multicentric lymphoma who were refractory or had relapsed after a CHOP-based chemotherapy protocol.[3]
-
Dosing Regimen:
-
Lomustine: Target dose of 70 mg/m² administered orally at 3-week intervals for a total of 5 doses or until disease progression.[3]
-
L-asparaginase: 400 U/kg administered subcutaneously concurrently with the first two lomustine treatments.[3]
-
Prednisone: Administered at a tapering dose for the duration of the protocol.[3]
-
MOPP Protocol (Mechlorethamine, Vincristine, Procarbazine, and Prednisone)
-
Patient Population: 117 dogs with lymphoma that had resistance to previously administered chemotherapy.[4][5]
-
Dosing Regimen: The specific MOPP protocol dosages and administration schedule can vary but generally consists of a multi-week cycle of the four drugs.[6] A common approach involves:
-
Mechlorethamine: Intravenous administration.
-
Vincristine (Oncovin®): Intravenous administration.
-
Procarbazine: Oral administration.
-
Prednisone: Oral administration.
-
Doxorubicin-Based Rescue Protocol (Single Agent)
-
Study Design: Varies, often retrospective.
-
Patient Population: Dogs with relapsed or refractory lymphoma.
-
Dosing Regimen: Doxorubicin is typically administered as an intravenous infusion once every 21 days, with a cumulative dose limit to mitigate cardiotoxicity.[6]
Lomustine (CCNU) Rescue Protocol (Single Agent)
-
Patient Population: Dogs with relapsed or refractory lymphoma.[7][10]
-
Dosing Regimen: A common dosage is 90-100 mg/m² body surface area administered orally every 3 weeks.[7] A lower starting dose of 60-80 mg/m² may also be used.[10][11]
Conclusion
The combination of this compound and L-asparaginase demonstrates notable efficacy and a manageable safety profile for the treatment of relapsed multicentric lymphoma in dogs.[2] When compared to other rescue protocols, it offers a competitive overall response rate and duration of response.[2][3] The choice of therapy for refractory lymphoma should be guided by a comprehensive evaluation of the patient's history, previous treatments, and a thorough discussion of the potential benefits and risks associated with each protocol. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these treatment regimens.
References
- 1. researchgate.net [researchgate.net]
- 2. Concurrent use of rabacfosadine and L-asparaginase for relapsed or refractory multicentric lymphoma in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination chemotherapy with L-asparaginase, lomustine, and prednisone for relapsed or refractory canine lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MOPP chemotherapy for treatment of resistant lymphoma in dogs: a retrospective study of 117 cases (1989-2000) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MOPP chemotherapy for treatment of resistant lymphoma in dogs: a retrospective study of 117 cases (1989-2000). | Semantic Scholar [semanticscholar.org]
- 6. dvm360.com [dvm360.com]
- 7. Lomustine (CCNU) for the treatment of resistant lymphoma in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.elanco.com [assets.elanco.com]
- 9. TANOVEATM [dailymed.nlm.nih.gov]
- 10. Use of Lomustine as a Rescue Agent in Canine Lymphoma - WSAVA2005 - VIN [vin.com]
- 11. Rescue Treatment of Canine Lymphoma - WSAVA2005 - VIN [vin.com]
Rabacfosadine in Canine Lymphoma: A Comparative Analysis of Efficacy in B-Cell vs. T-Cell Subtypes
For Immediate Release
Fort Collins, CO – A comprehensive review of clinical data on rabacfosadine (B1672341) (Tanovea®-CA1), a novel nucleotide analog, reveals a significant difference in efficacy between B-cell and T-cell canine lymphomas. Consistently, studies demonstrate that dogs with B-cell lymphoma exhibit a more robust and sustained response to rabacfosadine treatment compared to those with T-cell lymphoma. This guide provides a detailed comparative analysis of rabacfosadine's performance in these two common immunophenotypes of canine lymphoma, supported by experimental data from key clinical trials.
Rabacfosadine is a double prodrug of the acyclic nucleotide phosphonate (B1237965) 9-(2-phosphonylmethoxyethyl)guanine (PMEG).[1] Its design allows for preferential targeting of lymphoid cells.[1][2] Once inside these cells, it is converted to its active form, which inhibits DNA synthesis, leading to cell cycle arrest and apoptosis.[2][3][4] This mechanism of action has shown significant antitumor activity in canine lymphoma.[5][6]
Comparative Efficacy: Quantitative Data Overview
Clinical trial data consistently indicates a higher overall response rate (ORR), a greater percentage of complete responses (CR), and a longer progression-free interval (PFI) in dogs with B-cell lymphoma treated with rabacfosadine as compared to those with T-cell lymphoma.[7][8]
One pivotal study evaluating rabacfosadine in treatment-naïve dogs with intermediate to large cell lymphoma reported an ORR of 97% in dogs with B-cell lymphoma, with 62% achieving a complete response.[7] In contrast, the ORR and CR rates for T-cell lymphoma were not explicitly stated in the same direct comparison but other sources indicate lower efficacy. For instance, in treatment-naive dogs receiving a 1 mg/kg dose, the clinical efficacy in T-cell lymphoma was 47%, while in B-cell lymphoma it was 97%.[8] Another study noted that dogs with B-cell lymphoma were significantly more likely to respond and achieve a CR compared to dogs with T-cell lymphoma.[7]
The duration of response is also notably longer in the B-cell subtype. A study reported a median progression-free interval of 122 days for all dogs, with a significantly longer PFI for dogs with B-cell lymphoma.[7] The presence of a T-cell immunophenotype has been identified as a negative prognostic factor for rabacfosadine treatment.[5][9]
The following tables summarize the key efficacy data from clinical trials investigating rabacfosadine in canine lymphoma, stratified by immunophenotype where available.
| Efficacy Endpoint | B-Cell Lymphoma | T-Cell Lymphoma | Data Source(s) |
| Overall Response Rate (ORR) | 97% (Naïve)[7][8], 77% (Relapsed)[8] | 47% (Naïve)[8], 50% (Relapsed)[8] | [7][8] |
| Complete Response (CR) Rate | 62% (Naïve)[7] | Data not specified in direct comparison | [7] |
| Progression-Free Interval (PFI) | Significantly longer than T-cell[7] | Inferior outcome compared to B-cell[9] | [7][9] |
Table 1: Comparative Efficacy of Rabacfosadine in Naïve and Relapsed Canine B-Cell and T-Cell Lymphoma.
| Study Population | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Progression-Free Interval (PFI) | Data Source |
| Naïve Intermediate to Large Cell Lymphoma (All Dogs) | 87% | 52% | 35% | 122 days | [7] |
| Naïve B-Cell Lymphoma | 97% | 62% | 35% | 144 days (without prior corticosteroids) | [7] |
| Relapsed B-Cell Lymphoma | 74% | 45% | 29% | 108 days | [10][11] |
| Relapsed Lymphoma (Mixed Immunophenotypes) | 46% (heavily pre-treated) | 20% | 26% | 118 days for CRs | [12] |
Table 2: Summary of Rabacfosadine Efficacy in Various Canine Lymphoma Populations.
Mechanism of Action and Experimental Workflow
Rabacfosadine's targeted action is a result of its unique activation process within lymphocytes. The following diagram illustrates its mechanism of action.
References
- 1. hollandsveterinaryreferralhospital.com [hollandsveterinaryreferralhospital.com]
- 2. dogcancer.com [dogcancer.com]
- 3. Rabacfosadine - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Multicenter, randomized, double‐blinded, placebo‐controlled study of rabacfosadine in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rabacfosadine for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. Rabacfosadine for relapsed canine B-cell lymphoma: Efficacy and adverse event profiles of 2 different doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rabacfosadine (Tanovea) for the Treatment of Relapsed Multicentric Canine Lymphoma - VCS 2021 - VIN [vin.com]
Prognostic Factors in Canine Lymphoma: A Comparative Guide to Rabacfosadine Succinate and Alternative Therapies
For researchers and drug development professionals navigating the landscape of canine lymphoma treatment, understanding the factors that predict a patient's response to therapy is paramount. This guide provides a comparative analysis of prognostic factors for response to rabacfosadine (B1672341) succinate (B1194679) (Tanovea-CA1) and other common chemotherapeutic agents, supported by experimental data and detailed methodologies.
Rabacfosadine Succinate (Tanovea-CA1): An Overview
This compound is a novel, double prodrug of the acyclic nucleotide phosphonate (B1237965) PMEG. It is designed to preferentially target and accumulate in lymphoid cells, where it is converted to its active metabolite. This active form inhibits DNA polymerases, leading to the termination of DNA synthesis, cell cycle arrest in the S-phase, and subsequent apoptosis (programmed cell death)[1][2]. This targeted mechanism of action aims to reduce systemic toxicity compared to its parent compound.
Mechanism of Action: this compound
Caption: this compound's mechanism of action.
Comparative Efficacy and Prognostic Factors
The following tables summarize the efficacy and identify key prognostic factors for this compound in comparison to standard chemotherapy options for canine lymphoma.
Table 1: Efficacy of this compound in Canine Lymphoma
| Study Population | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) | Citation(s) |
| Naïve or Relapsed Multicentric Lymphoma | 73.2% | 50.9% | 82 days | [3][4] |
| Naïve Intermediate to Large Cell Lymphoma | 87% | 52% | 122 days | [5][6] |
| Relapsed B-cell Lymphoma (after 1 prior protocol) | 74% | 45% | 108 days | [7] |
| Relapsed Multicentric Lymphoma (>2 prior protocols) | 46% | 20% | Responders: 63-118 days | [7] |
Key Prognostic Factors for this compound Response:
-
Immunophenotype: Dogs with B-cell lymphoma generally have a better response and longer progression-free intervals compared to those with T-cell lymphoma[8].
-
Prior Corticosteroid Treatment: Previous treatment with corticosteroids has been identified as a negative prognostic factor, associated with shorter progression-free intervals[5][8].
-
Disease Status (Naïve vs. Relapsed): Dogs with treatment-naïve lymphoma tend to have a better prognosis than those with relapsed disease[3].
-
Degree of Pre-treatment: In dogs with relapsed lymphoma, those who have received fewer prior chemotherapy protocols tend to have a better response[7].
Table 2: Comparative Efficacy of Alternative Chemotherapy Protocols
| Treatment Protocol | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) / Remission Duration | Citation(s) |
| CHOP (Cyclophosphamide, Doxorubicin (B1662922), Vincristine, Prednisone) | 80-98% | 54.3-81.6% | 140-252 days | [3][6][7][8][9] |
| Doxorubicin (single agent) | 73-84% | 61-78% | 147 days (PFS) / 80.5-147 days (remission) | [4][10] |
| Lomustine (CCNU) +/- Prednisone | 53-87% | 7-50% | 42-63 days (TTP/MDFI) | [3][5] |
| LOPP (Lomustine, Vincristine, Procarbazine (B1678244), Prednisolone) - T-cell Lymphoma | Not specified | 83% (29/35 dogs) | 431 days | [11] |
Table 3: Key Prognostic Factors for Alternative Chemotherapy Protocols
| Treatment Protocol | Favorable Prognostic Factors | Unfavorable Prognostic Factors | Citation(s) |
| CHOP | B-cell immunophenotype, Substage 'a' (not systemically ill), Achieving complete remission | T-cell immunophenotype, Substage 'b' (systemically ill), Thrombocytopenia, Anemia, Neutrophilia, Hospitalization for adverse events, Need for dose reduction | [1][7][12] |
| Doxorubicin (single agent) | B-cell immunophenotype, Lower clinical stage and substage | T-cell immunophenotype, Higher clinical stage and substage | [6][13][14] |
| Lomustine-based protocols | Achieving complete response, Multicentric disease (for LOPP) | Higher clinical stage | [3][15][16] |
Experimental Protocols and Workflows
This compound Clinical Trial Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating this compound in dogs with lymphoma.
Caption: A generalized workflow for a rabacfosadine clinical trial.
Standard CHOP Protocol Workflow
This diagram outlines a common CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) chemotherapy protocol for canine lymphoma.
Caption: A typical CHOP chemotherapy protocol schedule.
Conclusion
The choice of chemotherapy for canine lymphoma depends on a multitude of factors, including the dog's overall health, the specific type of lymphoma, and the owner's goals for treatment. This compound offers a targeted therapeutic option with a distinct mechanism of action and a predictable set of prognostic indicators. While multi-agent protocols like CHOP remain a standard of care with high response rates, rabacfosadine provides a valuable alternative, particularly in the context of relapsed disease or when considering treatment convenience. A thorough understanding of the prognostic factors for each treatment modality is crucial for veterinary oncologists and researchers in tailoring therapeutic strategies and advancing the development of novel treatments for canine lymphoma.
References
- 1. Clinical Outcome of Multicentric Lymphoma Treated with Cyclophosphamide, Doxorubicin, Vincristine, and Prednisolone (CHOP) in Small Breed Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of a 15-week CHOP protocol for the treatment of canine multicentric lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of Canine Lymphoma Treated with Chemotherapy—Outcomes and Prognostic Factors [mdpi.com]
- 5. Clinical trial for dogs with Lymphoma, Multiple Myeloma and Lymphoid Leukemia - VCT Registry [veterinaryclinicaltrials.org]
- 6. ovid.com [ovid.com]
- 7. Retrospective analysis of factors affecting clinical outcome following CHOP-based chemotherapy in dogs with primary nodal diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of a 15-week CHOP protocol for the treatment of canine multicentric lymphoma. | Semantic Scholar [semanticscholar.org]
- 9. Chemotherapy Protocols - UW Veterinary Care [uwveterinarycare.wisc.edu]
- 10. Canine T cell lymphoma treated with lomustine, vincristine, procarbazine, and prednisolone chemotherapy in 35 dogs. | Semantic Scholar [semanticscholar.org]
- 11. Canine T cell lymphoma treated with lomustine, vincristine, procarbazine, and prednisolone chemotherapy in 35 dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Canine Lymphoma - WSAVA 2017 Congress - VIN [vin.com]
- 13. Evaluation of prognostic factors and sequential combination chemotherapy with doxorubicin for canine lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How Does This Alternative to CHOP Compare for Canine Lymphoma? [cliniciansbrief.com]
- 15. researchgate.net [researchgate.net]
- 16. Prognostic indicators for naïve canine non-indolent T-cell lymphoma treated with combination lomustine, vincristine, procarbazine and prednisolone chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Rabacfosadine Succinate
For researchers, scientists, and drug development professionals handling Rabacfosadine Succinate, a potent cytotoxic agent, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] Adherence to strict disposal protocols minimizes the risk of exposure to this hazardous drug and prevents its release into the environment. Rabacfosadine is classified as a cytotoxic drug and may be suspected of causing genetic defects and may damage fertility or the unborn child.[2]
Classification of this compound Waste
As a cytotoxic and antineoplastic agent, waste generated from the use of this compound must be managed as hazardous waste.[3][4] This waste is broadly categorized into two main types: trace chemotherapy waste and bulk chemotherapy waste.[5][6][7] The distinction is crucial as it dictates the required disposal containers and procedures.
| Waste Category | Description | Recommended Container |
| Trace Chemotherapy Waste | Items contaminated with less than 3% of the original drug volume. This includes empty vials, syringes, IV bags, tubing, gloves, gowns, and other personal protective equipment (PPE).[5][6] | Yellow, puncture-proof containers explicitly labeled "Chemotherapy Waste" or "Trace Chemo".[5][7][8] |
| Bulk Chemotherapy Waste | Unused or partially used vials of this compound, materials used to clean up spills, and any container holding more than 3% of the original drug volume.[5][6] | Black, RCRA-rated hazardous waste containers.[5][6] |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound and related materials. This procedure is based on general guidelines for handling cytotoxic drugs and specific information regarding this compound.
1. Personal Protective Equipment (PPE): Before handling any waste contaminated with this compound, it is imperative to wear appropriate PPE. This includes:
-
A disposable, impermeable gown.[11]
-
Eye protection (safety glasses or goggles).
-
A respirator mask (e.g., N95) may be required depending on the institutional policies and the form of the drug being handled.[12]
2. Waste Segregation at the Point of Generation: Proper segregation is fundamental to safe disposal.
-
Immediately discard used sharps, such as needles and syringes, into a designated yellow, puncture-proof sharps container labeled "Chemo Sharps".[8][11]
-
Place all non-sharp trace waste, including empty vials, IV bags, tubing, contaminated gloves, and gowns, into a yellow chemotherapy waste bag or container.[8][13]
-
Collect all bulk waste, such as partially used vials or materials from a spill cleanup, in a black hazardous waste container.[5]
3. Container Management:
-
Never overfill waste containers. Fill them to the indicated line, typically about three-quarters full.
-
Keep all waste containers securely closed when not in use.[14]
-
Label all containers clearly with the contents, including the name of the drug.
4. Final Disposal:
-
All waste contaminated with this compound, whether trace or bulk, must be disposed of via incineration.[5][8] Do not dispose of this waste in regular trash or down the drain.[13]
-
Follow your institution's specific procedures for the pickup and disposal of hazardous and chemotherapy waste. This is often managed by the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[13]
5. Handling of Contaminated Patient Waste: For 5 days following the treatment of animals with this compound, their feces, urine, vomit, and saliva should be handled with care.[9][10]
-
Wear disposable chemotherapy-resistant gloves when cleaning up animal waste.[9]
-
Place all contaminated materials into a plastic bag, seal it securely, and dispose of it in the appropriate chemotherapy waste stream.[9][10]
Experimental Protocols
The provided search results do not contain specific experimental protocols for the disposal of this compound beyond the general safety and handling guidelines for cytotoxic drugs. The procedures outlined above are based on these established best practices.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste generated during the use of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vet-dc.com [vet-dc.com]
- 3. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. danielshealth.com [danielshealth.com]
- 6. medical-systems.com [medical-systems.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 10. wendyblount.com [wendyblount.com]
- 11. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 12. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 13. safety.pitt.edu [safety.pitt.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Health: A Comprehensive Guide to Handling Rabacfosadine Succinate
For Immediate Implementation by Laboratory and Clinical Professionals
Rabacfosadine (B1672341) succinate (B1194679), a cytotoxic agent primarily used in veterinary oncology, necessitates stringent safety protocols to protect researchers, scientists, and drug development professionals from potential exposure. Due to its cytotoxic nature, which can cause birth defects and impair fertility, adherence to established handling and disposal procedures is critical.[1][2][3][4][5][6] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling Rabacfosadine Succinate in any form—from powder to reconstituted solution—a comprehensive suite of personal protective equipment is mandatory. The goal is to create a robust barrier against skin contact, inhalation, and eye exposure.[7]
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Use Cases |
| Hand Protection | Chemotherapy-resistant gloves | Use gloves specifically tested for use with chemotherapy agents.[2][7][8] Double gloving may be advisable. Change gloves immediately if contaminated. |
| Body Protection | Disposable, fluid-resistant gowns | Gowns should be long-sleeved and close at the back to protect clothing and skin from splashes.[8] |
| Eye Protection | Goggles or face shield | Essential for protecting eyes from accidental splashes of the reconstituted drug.[2][3][8] |
| Respiratory Protection | Surgical mask or N95 respirator | A surgical mask should be worn when there is a risk of inhaling airborne particles, such as when handling the powder form.[8][9] An N95 respirator offers higher protection and may be required for cleaning up spills.[7][8] |
| Arm Protection | Armlets/Sleeves | Recommended to be worn with gloves and aprons when administering the drug to provide an extra layer of protection.[9][10] |
| General Use | Plastic apron | Should be worn over the gown as an additional protective layer.[9][10] |
Note: All PPE should be removed in a manner that avoids self-contamination and disposed of as cytotoxic waste.
II. Procedural Guidance for Safe Handling
A systematic approach to handling this compound, from preparation to disposal, is crucial for minimizing exposure risks.
A. Preparation and Administration
-
Designated Area: All handling of this compound should occur in a designated area, such as a Class II Biosafety Cabinet (BSC) or an isolator, to contain any aerosols or spills.[7]
-
Aseptic Technique: Use aseptic techniques during reconstitution and dilution to maintain sterility and prevent contamination.
-
Reconstitution:
-
Obtain the required number of vials from refrigerated storage (2° to 8°C or 36° to 46°F).[1]
-
Add 2 mL of 0.9% Sodium Chloride Injection, USP, to the single-use vial.[1][2]
-
Gently invert the vial until the drug is completely dissolved. The resulting solution should be clear. Discard if particulates are visible.[1][2]
-
-
Administration: For research involving animal subjects, administer the reconstituted and diluted drug as a 30-minute intravenous infusion.[6]
B. Accidental Exposure Protocol
Immediate and thorough action is required in the event of accidental exposure.
Table 2: Emergency Procedures for Accidental Exposure
| Type of Exposure | Immediate Actions |
| Skin Contact | Immediately wash the affected area thoroughly with soap and water.[1][3] |
| Eye Exposure | Remove contact lenses if present.[1][3] Immediately flush the eyes with large amounts of tap water for at least 10-15 minutes, holding the eyelids open.[1][3][11][12] Seek immediate medical attention.[3][11] |
| Ingestion | Rinse the mouth with copious amounts of water. Do not induce vomiting.[4][11] Seek immediate medical attention.[11] |
| Self-Injection | Allow the wound to bleed slightly, then rinse thoroughly with tap water.[3] Seek immediate medical advice.[3] |
C. Spill Management
Prompt and correct handling of spills is essential to prevent wider contamination.
-
Secure the Area: Immediately alert others and restrict access to the spill area.[8]
-
Don PPE: Before cleaning, put on a full set of PPE, including a respirator if the spill involves powder.[8][9][10]
-
Containment: Use a cytotoxic spill kit to absorb and contain the spill.[8]
-
Cleanup: Carefully collect all contaminated materials.[8]
-
Decontamination: Clean the area with an appropriate detergent solution.[8]
-
Disposal: All cleanup materials must be disposed of as cytotoxic waste.[8]
III. Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be handled accordingly.
-
Waste Segregation: Place all used vials, syringes, PPE, and cleaning materials into clearly labeled, sealed plastic bags or puncture-proof containers designated for cytotoxic waste.[1][2]
-
Animal Waste: For 5 days following treatment of an animal, their feces, urine, vomit, and saliva should be handled with chemotherapy-resistant gloves and placed in a sealed plastic bag for disposal.[1][2][3]
-
Final Disposal: Dispose of all cytotoxic waste in accordance with institutional, local, and national regulations for hazardous materials.[1][4]
IV. Operational Workflow and Safety Logic
To visualize the necessary steps for safely handling this compound, the following workflow diagram outlines the process from preparation to disposal, emphasizing critical safety checkpoints.
Caption: Workflow for safe handling of this compound.
References
- 1. vet-dc.com [vet-dc.com]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. DailyMed - TANOVEA- this compound injection, powder, for solution [dailymed.nlm.nih.gov]
- 4. vet-dc.com [vet-dc.com]
- 5. wendyblount.com [wendyblount.com]
- 6. assets-eu-01.kc-usercontent.com [assets-eu-01.kc-usercontent.com]
- 7. gerpac.eu [gerpac.eu]
- 8. ipservices.care [ipservices.care]
- 9. england.nhs.uk [england.nhs.uk]
- 10. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 11. combi-blocks.com [combi-blocks.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
